(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate
Description
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Properties
IUPAC Name |
methyl (3S,4S)-4-aminooxane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-10-7(9)5-4-11-3-2-6(5)8/h5-6H,2-4,8H2,1H3/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVOQXPMPPTFRW-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1COCC[C@@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478195 | |
| Record name | Methyl (3S,4S)-4-aminooxane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
785776-21-8 | |
| Record name | Methyl (3S,4S)-4-aminooxane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structure Elucidation of (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate: A Multi-Technique Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The precise structural and stereochemical characterization of chiral molecules is a cornerstone of modern drug discovery and development. (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate is a valuable heterocyclic building block whose efficacy and safety in pharmaceutical applications are intrinsically linked to its specific three-dimensional arrangement. This guide provides a comprehensive, field-proven framework for the unambiguous structure elucidation of this compound. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, integrating Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) methods. The final, critical step of confirming absolute stereochemistry using chiroptical methods and chemical derivatization will be detailed, ensuring a self-validating analytical workflow.
Introduction: The Imperative of Stereochemical Fidelity
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The introduction of stereocenters, as seen in (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate, adds molecular complexity that can be leveraged to optimize drug-target interactions. However, this also places a stringent demand on analytical methods to confirm the identity, purity, and exact stereochemical configuration of the molecule. An error in assigning stereochemistry can lead to the development of an inactive or, in the worst case, a toxic drug candidate.
This guide outlines a logical, multi-faceted analytical strategy to provide an irrefutable structural proof of (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate, starting from fundamental molecular formula confirmation to the definitive assignment of its absolute configuration.
Foundational Analysis: Molecular Formula and Functional Groups
Before delving into complex stereochemical analysis, the foundational aspects of the molecule—its molecular weight, elemental composition, and constituent functional groups—must be verified.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: HRMS is the gold standard for determining the elemental composition of a molecule with high precision. For a compound like this, which contains nitrogen and oxygen, distinguishing it from potential isobaric impurities is critical. We utilize Electrospray Ionization (ESI) in positive ion mode, as the primary amine is readily protonated.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.
-
Instrument Calibration: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known calibration standard across the desired mass range.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode, ensuring a resolution of >10,000 (FWHM).
-
Data Analysis: Identify the monoisotopic peak for the protonated molecule, [M+H]⁺, and use the instrument software to calculate the elemental composition based on the measured accurate mass.
Data Presentation: Expected HRMS Data
| Molecular Formula | Adduct | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Δ (ppm) |
| C₇H₁₃NO₃ | [M+H]⁺ | 160.09682 | 160.0968 ± 0.0005 | < 3 |
This table demonstrates the expected outcome, confirming the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy provides a rapid, non-destructive fingerprint of the molecule's functional groups. The key is to identify the characteristic vibrations for the amine, the ester, and the ether functionalities, ensuring no unexpected groups (e.g., a carboxylic acid from ester hydrolysis) are present.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the neat sample (if liquid or oil) or solid powder directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to their corresponding functional group vibrations.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3380 - 3300 | Medium, Broad | N-H Stretch | Primary Amine (-NH₂) |
| 2950 - 2850 | Strong | C-H Stretch | Alkane (CH, CH₂) |
| 1735 - 1745 | Strong, Sharp | C=O Stretch | Ester (-COOCH₃)[1][2] |
| 1620 - 1580 | Medium | N-H Bend | Primary Amine (-NH₂) |
| 1250 - 1050 | Strong | C-O Stretch | Ester & Ether |
The Core of the Structure: NMR Spectroscopic Analysis
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework and, crucially, the relative stereochemistry of the molecule. A full suite of 1D and 2D NMR experiments is required for a self-validating assignment.
The Logic of NMR Experiment Selection
A 1D ¹H spectrum provides initial information on the number of distinct proton environments and their local connectivity through scalar coupling. The 1D ¹³C spectrum reveals the number of unique carbon atoms. However, for an unambiguous assignment, we rely on a series of 2D experiments that function as a self-validating system.
Caption: NMR experimental workflow for structural validation.
Deciphering Relative Stereochemistry: The ¹H NMR Coupling Constant
Trustworthiness: The most critical piece of data for determining the relative stereochemistry comes from the ¹H-¹H coupling constant (³J) between the protons at C3 and C4 (H3 and H4). The magnitude of this coupling is dictated by the dihedral angle between the two protons, as described by the Karplus relationship.
-
A large coupling constant (³J ≈ 8-12 Hz) indicates an anti-periplanar (dihedral angle ≈ 180°) relationship, which corresponds to a trans-diaxial arrangement of the protons.
-
A small coupling constant (³J ≈ 2-5 Hz) indicates a synclinal (dihedral angle ≈ 60°) relationship, corresponding to an axial-equatorial or equatorial-equatorial arrangement.
For the target (3S,4S) isomer, the amino and carboxylate groups are cis to each other. In the most stable chair conformation, this places the protons H3 and H4 in an axial-equatorial relationship. Therefore, we predict a small coupling constant (³J_H3-H4 ≈ 3-5 Hz) . This is a definitive, self-validating checkpoint for the synthesis of the correct relative stereoisomer.
Complete Assignment via 2D NMR
The following tables summarize the expected NMR data, which would be assigned using a combination of COSY, HSQC, and HMBC experiments.
Data Presentation: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton(s) | Approx. δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Notes |
| H2ax | ~3.95 | dd | J ≈ 11.5, 4.0 | Coupled to H2eq and H3 |
| H2eq | ~3.40 | dd | J ≈ 11.5, 2.5 | Coupled to H2ax and H3 |
| H3 | ~2.80 | ddd | J ≈ 4.0, 3.5, 2.5 | Coupled to H2ax, H2eq, and H4. Small J with H4 confirms cis. |
| H4 | ~3.10 | m | - | Coupled to H3 and H5 protons. |
| H5ax/eq | ~1.6-2.0 | m | - | Complex multiplet |
| H6ax | ~3.85 | ddd | J ≈ 11.0, 11.0, 4.0 | Coupled to H6eq and H5 protons. |
| H6eq | ~3.50 | dt | J ≈ 11.0, 2.5 | Coupled to H6ax and H5 protons. |
| -OCH₃ | ~3.75 | s | - | Singlet, 3H |
| -NH₂ | ~1.80 | br s | - | Broad singlet, 2H. Exchangeable with D₂O. |
Data Presentation: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | Approx. δ (ppm) | Assignment Notes |
| C2 | ~68.0 | Ether carbon adjacent to stereocenter |
| C3 | ~50.0 | Methine carbon bearing the ester |
| C4 | ~52.0 | Methine carbon bearing the amine |
| C5 | ~30.0 | Methylene carbon |
| C6 | ~66.0 | Ether carbon |
| -COOCH₃ | ~173.0 | Ester carbonyl |
| -OCH₃ | ~52.5 | Ester methyl |
The HMBC experiment provides the final layer of validation by connecting non-adjacent atoms, for example, showing a correlation from the methyl protons (-OCH₃) to the ester carbonyl carbon (-C OOCH₃).
Caption: Logical workflow for VCD-based absolute configuration assignment.
Chemical Derivatization: Mosher's Amide Analysis
Expertise & Experience: As an alternative or complementary method, derivatizing the primary amine with a chiral reagent creates a pair of diastereomers that are distinguishable by NMR. Mosher's acid chloride is a classic and reliable choice for this purpose. [3]
Protocol: Mosher's Amide Formation & Analysis
-
Reaction: Divide the sample into two portions. React one portion with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-(+)-MTPA-Cl.
-
Purification: Purify the resulting diastereomeric Mosher amides.
-
¹H NMR Analysis: Acquire a high-resolution ¹H NMR spectrum for each diastereomer.
-
Data Comparison: Carefully compare the chemical shifts of protons near the newly formed amide center. According to Mosher's model, a consistent pattern of upfield or downfield shifts for the protons on either side of the MTPA plane allows for the deduction of the absolute configuration at the C4 amine center.
Conclusion
The structure elucidation of (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate is a systematic process that builds a case from the ground up. HRMS and FTIR establish the molecular formula and functional groups. A comprehensive suite of 1D and 2D NMR experiments validates the carbon-hydrogen framework and, most importantly, confirms the cis relative stereochemistry through the analysis of proton coupling constants. Finally, the absolute configuration is unequivocally assigned using advanced techniques like VCD or chemical derivatization. This rigorous, self-validating workflow ensures the highest degree of confidence in the structure, a non-negotiable requirement for advancing molecules in the drug development pipeline.
References
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Clayden, J., et al. (2007). Stereocontrolled synthesis and alkylation of cyclic beta-amino esters: asymmetric synthesis of a (-)-sparteine surrogate. Organic & Biomolecular Chemistry, 5(22), 3614–3622. [Link]
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Hoyt, D. W., et al. (2004). 5-Acetyl-2-amino-6-methyl-4-(1-naphthyl)-4H-pyran-3-carbonitrile, methyl 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate and tert-butyl 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate. Acta Crystallographica Section C, 60(Pt 8), o559–o563. [Link]
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Sources
Whitepaper: A Comprehensive Guide to the Physicochemical Characterization of Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate
Abstract
Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate represents a promising, yet underexplored, chemical scaffold for drug discovery. Its structure, incorporating a saturated tetrahydropyran (THP) ring, a secondary amine, and a methyl ester, offers a compelling combination of three-dimensionality, hydrogen bonding capabilities, and tunable lipophilicity. The THP motif is increasingly recognized in medicinal chemistry for its ability to improve metabolic stability and aqueous solubility compared to carbocyclic analogs.[1] This technical guide provides a comprehensive framework for the synthesis, purification, and complete physicochemical characterization of this scaffold. We present not just a collection of data, but a strategic workflow—from in silico prediction to rigorous experimental validation—designed to furnish drug development professionals with the critical insights needed to leverage this molecule's full potential. Detailed, self-validating experimental protocols for determining pKa, lipophilicity (logP/D), solubility, and stereochemical integrity are provided, establishing a benchmark for the evaluation of this and related aminopyran derivatives.
Introduction: The Strategic Value of the Aminopyran Scaffold
In the pursuit of novel therapeutics, the structural and physicochemical properties of molecular scaffolds are paramount determinants of success.[2] Saturated heterocyclic systems, such as the tetrahydropyran (THP) ring, have gained prominence as bioisosteres of carbocyclic rings like cyclohexane.[1] The inclusion of the ring oxygen atom can serve as a hydrogen bond acceptor, reduce lipophilicity, and favorably modulate ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]
Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate combines this advantageous THP core with two critical functional groups: an amino group, which provides a basic handle for salt formation and key interactions with biological targets, and a methyl ester, which can act as a hydrogen bond acceptor or be hydrolyzed by esterases in vivo as part of a prodrug strategy.
Given the absence of extensive public data on this specific molecule, this guide serves as a definitive roadmap for its characterization. Our objective is to empower research scientists with both the theoretical understanding and the practical methodologies required to fully evaluate this scaffold for integration into drug discovery programs.
Part I: In Silico Profiling and Hypothesis Generation
Before committing to costly and time-consuming wet lab synthesis, a robust computational analysis is the logical first step in modern drug discovery.[3] Machine learning models and algorithm-based calculators provide rapid predictions of key physicochemical properties, forming a baseline hypothesis that guides subsequent experimental design.[4]
Computational Workflow
The initial characterization process follows a clear computational workflow, designed to predict the fundamental drug-like properties of the molecule.
Caption: Proposed Synthetic Route via Reductive Amination.
This reaction is known to produce a mixture of cis and trans diastereomers, which would require subsequent purification and characterization.
Structural Elucidation
Confirmation of the synthesized structure and assessment of its purity are achieved through a standard suite of spectroscopic techniques.
-
¹H and ¹³C NMR: Will confirm the core carbon-hydrogen framework. Key signals include the methyl ester singlet (~3.7 ppm), and distinct multiplets for the diastereotopic protons on the THP ring. The chemical shifts of the protons at C3 and C4 will be crucial for determining the relative cis/trans stereochemistry based on their coupling constants (J-values).
-
FT-IR Spectroscopy: Will show characteristic absorption bands for the N-H stretch of the amine (around 3300-3400 cm⁻¹), the C=O stretch of the ester (around 1735 cm⁻¹), and the C-O-C stretch of the pyran ring (around 1100 cm⁻¹). [5]* High-Resolution Mass Spectrometry (HRMS): Will confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺).
Part III: Experimental Physicochemical Characterization
This section details the laboratory protocols essential for validating and refining the initial computational predictions. Each protocol is designed as a self-validating system to ensure data integrity.
Determination of pKa by Potentiometric Titration
Causality: The pKa dictates the charge state of a molecule at a given pH. For our target, the basicity of the amino group is a critical parameter influencing solubility, receptor interaction, and ADME properties. [6]Potentiometric titration is a robust and widely used method for its direct determination. [7] Experimental Protocol:
-
Calibration: Calibrate a high-precision pH meter using standard buffers at pH 4.0, 7.0, and 10.0. [8]2. Sample Preparation: Accurately weigh and dissolve the compound in deionized water (or a water/co-solvent mixture if solubility is limited) to a final concentration of approximately 1 mM. [6]Maintain a constant ionic strength using 0.15 M KCl. [8]3. Titration: Place the solution in a jacketed vessel at a constant temperature (25 °C). [7]Purge with nitrogen to remove dissolved CO₂. [8]4. Acidification: Add standardized 0.1 M HCl to the solution until the pH is below 2.0 to ensure the amine is fully protonated.
-
Titration with Base: Titrate the solution by adding small, precise aliquots of standardized 0.1 M NaOH. [6]Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the buffer region on the titration curve). [9]
Determination of Lipophilicity (logP / logD) by Shake-Flask Method
Causality: Lipophilicity is a measure of a compound's preference for a lipid-like environment versus an aqueous one. It is a key predictor of membrane permeability, protein binding, and solubility. We will determine logP (for the neutral species) and logD (the distribution coefficient at a specific pH). The OECD Guideline 107 (Shake-Flask Method) is the gold standard for this measurement. [10] Experimental Protocol:
-
Phase Preparation: Pre-saturate n-octanol with buffered water (e.g., pH 7.4 phosphate-buffered saline) and vice-versa by shaking them together for 24 hours and then allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase. The concentration should be low enough to avoid saturation in either phase.
-
Partitioning: In a suitable vessel, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the compound.
-
Equilibration: Shake the vessel gently at a constant temperature (25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours). Avoid vigorous shaking which can form emulsions. 5. Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in both the aqueous (C_w) and octanol (C_o) phases using a validated analytical method (e.g., HPLC-UV).
-
Calculation: The distribution coefficient (logD) at the buffer's pH is calculated as: logD = log10(C_o / C_w).
Determination of Thermodynamic Aqueous Solubility
Causality: Poor aqueous solubility is a major cause of failure for drug candidates, limiting absorption and bioavailability. [11]The thermodynamic solubility assay measures the equilibrium solubility of a compound, providing the most accurate and relevant value for formulation and development. [12] Experimental Protocol:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).
-
Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for at least 24 hours to ensure equilibrium is reached. [12][13]3. Separation: After equilibration, filter the suspensions through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to separate the undissolved solid. [12]4. Quantification: Take a precise aliquot of the clear supernatant (the saturated solution) and dilute it into a suitable solvent.
-
Analysis: Determine the concentration of the compound in the diluted supernatant using a validated HPLC-UV method against a standard curve prepared from the same compound. [11]6. Reporting: Report the solubility in mg/mL or µM at each specific pH.
Stereoisomer Analysis and Separation
Causality: Since the proposed synthesis yields a mixture of diastereomers (cis/trans), and each is a racemate, it is critical to separate and characterize all four stereoisomers. Enantiomers of a drug can have vastly different pharmacological and toxicological profiles.
Workflow:
Caption: Workflow for Stereoisomer Separation and Isolation.
Methodology:
-
Diastereomer Separation: The cis and trans diastereomers can typically be separated using standard achiral chromatography (e.g., silica gel flash chromatography or reverse-phase HPLC) due to their different physical properties.
-
Enantiomer Resolution: Each isolated racemic diastereomer is then resolved into its individual enantiomers using chiral chromatography. Chiral Stationary Phases (CSPs) based on derivatized polysaccharides (e.g., cellulose or amylose phenylcarbamates) are highly effective for separating enantiomers of amino esters and related compounds. [14]The separation relies on the formation of transient, diastereomeric complexes with the chiral selector. [15]
Data Synthesis and Application to Drug Discovery
The true value of this guide lies in the synthesis of the predicted and experimental data into a cohesive profile that informs drug discovery decisions.
| Property | Predicted | Experimental Target | Implication for Drug Development |
| pKa (Basic) | 8.5 - 9.5 | TBD by titration | A value in this range ensures significant protonation at pH 7.4, enhancing aqueous solubility. It provides a handle for salt formation to further improve properties. |
| logD (pH 7.4) | ~0.2 - 1.0 | TBD by shake-flask | An ideal range for balancing membrane permeability and solubility. This supports good oral absorption and distribution characteristics. |
| Solubility (pH 7.4) | > 1 mg/mL | TBD by assay | High solubility minimizes risks of poor absorption and formulation challenges. [11]It is critical for achieving desired therapeutic concentrations. |
| Stereochemistry | 4 isomers | Separable | Isolation and individual testing of all four stereoisomers are mandatory. This is crucial to identify the optimal eutomer and avoid off-target effects or "isomeric ballast". |
| Table 2: Synthesis of Predicted and Experimental Data. |
The physicochemical profile of methyl 4-aminotetrahydro-2H-pyran-3-carboxylate suggests it is an excellent starting point for library synthesis. The amino group can be readily acylated, alkylated, or used in sulfonamide formation, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, allowing for rapid generation of a diverse library of analogs with finely tuned properties.
Conclusion
Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate is a scaffold with high potential, embodying many of the desirable features sought in modern medicinal chemistry: low molecular weight, three-dimensionality, balanced lipophilicity, and multiple points for diversification. This guide has provided the essential scientific framework for its comprehensive characterization. By following the detailed in silico and experimental workflows presented, research organizations can unlock the full potential of this and related aminopyran series, accelerating the journey from a promising molecular framework to a viable drug candidate. The causality-driven protocols and self-validating systems described herein ensure the generation of high-quality, trustworthy data, forming a solid foundation for any successful drug discovery program.
References
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An In-Depth Technical Guide to the Characterization of (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate (CAS Number: 785776-21-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical techniques and characterization data for the chiral molecule (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate. As a key building block in medicinal chemistry, understanding its structural and physicochemical properties is paramount for its effective use in drug discovery and development. This document will delve into the spectroscopic and chromatographic methods used to confirm its identity, purity, and stereochemistry, providing both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of Chiral Tetrahydropyrans
The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its non-planar, saturated ring system allows for the precise spatial arrangement of substituents, which is crucial for selective interactions with biological targets. The introduction of stereocenters, as in (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate, adds a layer of complexity and specificity that is highly sought after in modern drug design. Compounds containing the aminotetrahydropyran framework have shown potential as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, as well as exhibiting antioxidant and antimicrobial properties. The specific stereochemistry of CAS 785776-21-8 dictates its three-dimensional shape, which in turn governs its biological activity.
Physicochemical Properties and Structural Elucidation
A foundational aspect of characterizing any chemical entity is the confirmation of its basic physical and chemical properties.
| Property | Value | Source |
| CAS Number | 785776-21-8 | [1][2] |
| IUPAC Name | methyl (3S,4S)-4-aminooxane-3-carboxylate | [1] |
| Synonyms | (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate | [3][4] |
| Molecular Formula | C₇H₁₃NO₃ | [2] |
| Molecular Weight | 159.18 g/mol | [2] |
Spectroscopic Characterization: Unveiling the Molecular Structure
Spectroscopic techniques are indispensable for confirming the molecular structure of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and can offer insights into the molecule's fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate, both ¹H and ¹³C NMR are essential to confirm the connectivity and stereochemistry of the molecule.
The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. Based on the structure of the target molecule and data from similar substituted tetrahydropyrans, the following proton signals are anticipated:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| O-CH ₂ (pyran ring) | 3.5 - 4.2 | m | |
| N-CH (pyran ring) | 2.8 - 3.2 | m | |
| CH -COOCH₃ (pyran ring) | 2.5 - 2.9 | m | |
| CH ₂ (pyran ring) | 1.5 - 2.2 | m | |
| NH ₂ | 1.5 - 3.0 (broad) | s | |
| O-CH ₃ (methyl ester) | ~3.7 | s |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C =O (ester) | 170 - 175 |
| O-C H₂ (pyran ring) | 65 - 75 |
| N-C H (pyran ring) | 50 - 60 |
| C H-COOCH₃ (pyran ring) | 40 - 50 |
| C H₂ (pyran ring) | 20 - 35 |
| O-C H₃ (methyl ester) | ~52 |
This protocol outlines the standard procedure for acquiring high-quality NMR spectra for a small molecule like (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate.
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer equipped with a 5 mm probe.
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical and should be based on the sample's solubility.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
Acquisition Parameters (¹H NMR):
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.
-
Acquire a sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.
Acquisition Parameters (¹³C NMR):
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).
-
A longer relaxation delay (d1) of 2-5 seconds is often necessary for quaternary carbons to be observed.
-
Acquire a larger number of scans (typically 256 or more) due to the lower natural abundance of ¹³C.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak.
-
Calculated Monoisotopic Mass: 159.0895 g/mol
-
Expected [M+H]⁺: 160.0968 m/z
Fragmentation patterns can provide further structural information. Common fragmentation pathways for cyclic amino esters may involve the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), or ring-opening followed by further fragmentation.
Instrumentation:
-
A mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., Q-TOF, Orbitrap).
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Acquisition Parameters:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode.
-
Set the mass range to cover the expected molecular ion (e.g., m/z 50-500).
-
Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the [M+H]⁺ ion.
-
For fragmentation studies (MS/MS), select the [M+H]⁺ ion as the precursor and apply collision-induced dissociation (CID) with varying collision energies.
Caption: General workflow for ESI-MS sample preparation, data acquisition, and analysis.
Chromatographic Analysis: Purity and Enantiomeric Separation
Chromatographic techniques are essential for assessing the purity of a compound and for separating enantiomers. High-Performance Liquid Chromatography (HPLC) is the most common method used for this purpose.
Reversed-Phase HPLC for Purity Assessment
A standard reversed-phase HPLC method can be used to determine the chemical purity of the sample.
Expected Chromatogram: A pure sample should exhibit a single major peak at a characteristic retention time. The presence of other peaks would indicate impurities.
Instrumentation:
-
An HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase:
-
A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Example Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
Method Parameters:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 210 nm (as the compound lacks a strong chromophore)
Chiral HPLC for Enantiomeric Purity
Given the chiral nature of (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate, a specialized chiral HPLC method is required to confirm its enantiomeric purity and to separate it from its (3R,4R) enantiomer.
Expected Chromatogram: A single peak corresponding to the (3S,4S) enantiomer should be observed. The presence of a second peak would indicate contamination with the other enantiomer.
Instrumentation:
-
An HPLC system with a UV or evaporative light scattering detector (ELSD).
-
A chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC T) are often effective for separating amino acid and amine derivatives.
Mobile Phase:
-
Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.
-
The exact mobile phase composition must be optimized for the specific chiral column used.
Method Parameters:
-
Flow rate: 0.5 - 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection: UV at a low wavelength (e.g., 210 nm) or ELSD.
Caption: General workflow for HPLC sample preparation, data acquisition, and analysis.
The Critical Role of Chirality
Chirality is a fundamental property in drug action. Enantiomers of a chiral drug can have significantly different pharmacological, toxicological, and pharmacokinetic properties. Therefore, the synthesis and characterization of enantiomerically pure compounds like (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate are of utmost importance. The use of a well-validated chiral HPLC method is non-negotiable in a regulatory environment to ensure the stereochemical integrity of the final active pharmaceutical ingredient (API).
Biological Context and Potential Applications
As mentioned, aminotetrahydropyran derivatives are of significant interest in drug discovery. The specific stereochemistry of the amino and carboxylate groups in (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate pre-organizes these functional groups in a defined spatial orientation. This can lead to highly specific interactions with the active sites of enzymes or receptors.
Potential therapeutic areas where this and similar building blocks could be employed include:
-
Metabolic Diseases: As precursors to DPP-4 inhibitors for the management of type 2 diabetes.
-
Neurodegenerative Diseases: The tetrahydropyran scaffold is present in some compounds investigated for Alzheimer's disease.
-
Infectious Diseases: Some pyran derivatives have shown antimicrobial and antiviral activities.
The availability of well-characterized, enantiomerically pure building blocks like CAS 785776-21-8 is a critical starting point for the exploration of these potential therapeutic applications.
Conclusion
The thorough characterization of (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate using a combination of spectroscopic and chromatographic techniques is essential for its use in research and drug development. This guide has provided a framework for understanding the key analytical methods and the expected data for this important chiral building block. By following rigorous and well-validated analytical procedures, researchers can ensure the quality and integrity of their starting materials, which is a fundamental prerequisite for the successful development of new therapeutic agents.
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The Stereochemical Landscape of Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate: An In-depth Technical Guide
Abstract
The tetrahydropyran (THP) moiety is a privileged scaffold in modern medicinal chemistry, prized for its favorable physicochemical properties and its ability to impart conformational rigidity to bioactive molecules.[1] This guide provides a comprehensive technical analysis of the stereochemistry of a key derivative, methyl 4-aminotetrahydro-2H-pyran-3-carboxylate. With two stereocenters at the C3 and C4 positions, this molecule can exist as four distinct stereoisomers: a cis enantiomeric pair and a trans enantiomeric pair. The spatial arrangement of the amino and carboxylate functionalities profoundly influences the molecule's three-dimensional shape, its interactions with biological targets, and ultimately its pharmacological profile. This document will delve into the synthesis, stereochemical assignment, conformational analysis, and potential applications of these stereoisomers, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Stereoisomerism in Drug Design
In the realm of drug discovery, the precise three-dimensional arrangement of atoms in a molecule is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[2] The tragic case of thalidomide serves as a stark reminder of this principle. Consequently, the synthesis and characterization of stereochemically pure compounds are critical aspects of modern pharmaceutical development. The substituted aminotetrahydropyran framework is a key component in a variety of biologically active compounds, including inhibitors of dipeptidyl peptidase-IV (DPP-4) for the treatment of type 2 diabetes.[3][4] Understanding the stereochemical nuances of building blocks like methyl 4-aminotetrahydro-2H-pyran-3-carboxylate is therefore essential for the rational design of novel therapeutics.
The Four Stereoisomers: A Structural Overview
The presence of two stereocenters at C3 and C4 in methyl 4-aminotetrahydro-2H-pyran-3-carboxylate gives rise to four possible stereoisomers. These are best understood as two diastereomeric pairs of enantiomers:
-
cis-isomers: The amino and methyl carboxylate groups are on the same face of the tetrahydropyran ring. This diastereomer exists as a pair of enantiomers: (3R, 4S) and (3S, 4R).
-
trans-isomers: The amino and methyl carboxylate groups are on opposite faces of the tetrahydropyran ring. This diastereomer also exists as a pair of enantiomers: (3R, 4R) and (3S, 4S).
The commercial availability of the (3S,4S)-methyl 4-aminotetrahydro-2H-pyran-3-carboxylate isomer underscores its importance and the established methodologies for its preparation and characterization.[5]
Synthetic Strategies: Achieving Stereochemical Control
The synthesis of stereochemically defined 4-aminotetrahydropyran derivatives is a challenging yet crucial task. Both diastereoselective and enantioselective methods are employed to access the desired isomers.
Diastereoselective Synthesis
The relative stereochemistry (cis or trans) of the substituents can be controlled through various synthetic approaches. One common strategy involves the cyclization of a linear precursor where the stereocenters are set in a predictable manner. For instance, a Prins-type cyclization of a tethered enol-ether can be utilized to generate a 4-hydroxytetrahydropyran scaffold with a defined diastereoselectivity.[6] Subsequent manipulation of the hydroxyl group to an amine allows for the synthesis of the desired aminotetrahydropyran.
Enantioselective Synthesis and Chiral Resolution
Accessing enantiomerically pure forms of the target molecule can be achieved through two primary routes: asymmetric synthesis or chiral resolution of a racemic mixture.
Asymmetric Synthesis: This approach involves the use of chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. For example, a Pd(II)-catalyzed stereoselective γ-methylene C-H arylation of an aminotetrahydropyran can be a starting point for creating more complex chiral derivatives.[1]
Chiral Resolution: This is a widely used industrial method for separating enantiomers.[7] For methyl 4-aminotetrahydro-2H-pyran-3-carboxylate, this would typically involve the following workflow:
-
Synthesis of a Racemic Mixture: A non-stereoselective synthesis is first performed to produce a racemic mixture of either the cis or trans diastereomer.
-
Formation of Diastereomeric Salts: The racemic amine is reacted with a chiral acid (a resolving agent), such as tartaric acid or camphorsulfonic acid, to form a pair of diastereomeric salts. These salts have different physical properties, most notably different solubilities.
-
Fractional Crystallization: The diastereomeric salts are then separated by fractional crystallization. The less soluble salt will crystallize out of solution first, allowing for its separation by filtration.
-
Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the enantiomerically pure amine.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is another powerful technique for the analytical and preparative separation of enantiomers.[8][9]
Stereochemical Characterization: A Multi-faceted Approach
Unambiguous determination of the relative and absolute stereochemistry of each isomer is critical. This is typically achieved through a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the stereochemistry of substituted tetrahydropyrans in solution.[10] The chair conformation of the THP ring results in distinct axial and equatorial positions for the substituents, which can be differentiated by their characteristic chemical shifts and coupling constants in the ¹H NMR spectrum.
Key NMR Observables for Stereochemical Assignment:
-
Coupling Constants (³JHH): The magnitude of the vicinal coupling constants between protons on adjacent carbons is highly dependent on the dihedral angle between them. Large coupling constants (typically 8-12 Hz) are indicative of a trans-diaxial relationship, while smaller coupling constants (typically 2-5 Hz) suggest cis (axial-equatorial or equatorial-equatorial) relationships.
-
Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments can reveal through-space proximity between protons. For example, a strong NOE between two protons on the same face of the ring can confirm a cis relationship.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive proof of the absolute and relative stereochemistry of a chiral molecule in the solid state.[11] By determining the precise three-dimensional coordinates of each atom in the crystal lattice, the connectivity and spatial arrangement of the substituents can be unambiguously established.
Conformational Analysis: The Dynamic Nature of the THP Ring
The tetrahydropyran ring exists predominantly in a chair conformation to minimize steric and torsional strain. For a substituted THP, there are two possible chair conformations that can interconvert via a ring-flip. The preferred conformation is the one that minimizes unfavorable steric interactions, particularly 1,3-diaxial interactions.
Workflow for Conformational Analysis:
Caption: Workflow for Stereochemical and Conformational Analysis.
For methyl 4-aminotetrahydro-2H-pyran-3-carboxylate, the conformational equilibrium of each diastereomer will be governed by the propensity of the amino and methyl carboxylate groups to occupy the more sterically favorable equatorial position.
Applications in Medicinal Chemistry
The different stereoisomers of methyl 4-aminotetrahydro-2H-pyran-3-carboxylate can serve as valuable building blocks for the synthesis of complex drug candidates. The defined spatial orientation of the amino and carboxylate groups can lead to distinct binding interactions with protein targets. For example, in the design of enzyme inhibitors, one stereoisomer may position the key functional groups for optimal interaction with the active site, while the other isomers may be inactive or bind with significantly lower affinity. The use of bioisosteres, where one functional group is replaced by another with similar physical or chemical properties, is a common strategy in drug design to improve potency and pharmacokinetic properties.[12] The tetrahydropyran ring itself is often considered a bioisostere of a cyclohexane ring, with the added potential for hydrogen bonding through the ring oxygen.
Conclusion
The stereochemistry of methyl 4-aminotetrahydro-2H-pyran-3-carboxylate is a multifaceted topic with significant implications for drug discovery and development. A thorough understanding of the synthesis, separation, and characterization of its four stereoisomers is essential for harnessing their full potential as chiral building blocks. The interplay between the relative and absolute configuration of the amino and carboxylate substituents and the conformational preferences of the tetrahydropyran ring dictates the overall three-dimensional structure of the molecule, which in turn governs its biological activity. By applying the principles and techniques outlined in this guide, researchers can confidently navigate the stereochemical landscape of this important scaffold and advance the design of next-generation therapeutics.
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The Pyran Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyran ring, a six-membered oxygen-containing heterocycle, represents a cornerstone in medicinal chemistry.[1] Its prevalence in a vast number of natural products, such as flavonoids, coumarins, and xanthones, underscores its evolutionary selection as a biocompatible and functionally versatile scaffold.[2][3] Synthetic pyran derivatives have also emerged as critical pharmacophores, exhibiting a broad spectrum of biological activities that have been harnessed for the development of novel therapeutic agents.[4] This technical guide provides a comprehensive overview of the diverse biological activities of pyran derivatives, delving into their anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties. Through a synthesis of mechanistic insights, field-proven experimental protocols, and data-driven comparisons, this document serves as a vital resource for professionals engaged in the exploration and exploitation of the pyran scaffold in contemporary drug discovery.
The Pyran Core: Structural Diversity and Synthetic Accessibility
The pyran nucleus exists in two isomeric forms, 2H-pyran and 4H-pyran, which serve as the foundation for a rich diversity of derivatives.[5] The fusion of the pyran ring with other carbocyclic or heterocyclic systems gives rise to a multitude of pharmacologically significant scaffolds, including chromenes, coumarins, and xanthones.[6][7] The synthetic tractability of the pyran ring is a key driver of its prominence in drug discovery. Multi-component reactions (MCRs) have become a particularly powerful and sustainable approach for the synthesis of a wide array of pyran derivatives.[4][8] These one-pot methodologies offer high atom economy and facilitate the rapid generation of molecular diversity.[4]
A generalized workflow for the multi-component synthesis of 4H-pyran derivatives typically involves the reaction of an aldehyde, an active methylene compound (e.g., malononitrile), and a β-dicarbonyl compound.[8] This domino sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization provides an efficient route to this privileged scaffold.[8]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment. [9][10]2. Compound Treatment: Treat the cells with various concentrations of the pyran derivatives and a vehicle control (e.g., DMSO). [9]Incubate for a specified period (e.g., 48 hours). [11]3. MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth). [12]
Data Presentation: Comparative Anticancer Activity
| Pyran Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazole-pyran | MCF-7 (Breast) | 9.44 | [12] |
| Fused Pyran | HCT116 (Colon) | 75.1 | [13] |
| Spiro-4H-pyran | A549 (Lung) | Varies | [9] |
| Pyrano[3,2-c]chromen-5(4H)-one | HCT 116 (Colon) | 1.4 | [7] |
Antimicrobial Activity: A Scaffold for Combating Infectious Diseases
Pyran derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. [14][15][16]The emergence of multidrug-resistant strains necessitates the development of novel antimicrobial agents, and the pyran scaffold offers a promising starting point. [16]
Mechanism of Action: Diverse Modes of Inhibition
The antimicrobial mechanisms of pyran derivatives are varied. Some compounds are believed to exert their effects by inhibiting essential microbial enzymes, such as tyrosyl-tRNA synthetase in Staphylococcus aureus. [15]Others may disrupt the integrity of the microbial cell membrane or interfere with nucleic acid synthesis.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium. [16]2. Serial Dilution of Compound: Prepare a series of twofold dilutions of the pyran derivative in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. [16]
Data Presentation: Antimicrobial Spectrum of Pyran Derivatives
| Pyran Derivative | Target Microorganism | Activity | Reference |
| Spiro-4H-pyran derivative | Staphylococcus aureus | Good antibacterial | [16] |
| Pyrano[2,3-c]pyrazole | Escherichia coli | Potent inhibitory | [15] |
| 4H-Pyran derivative | Bacillus subtilis | Active | [14] |
| Pyrano[2,3-c]pyrazole | Aspergillus niger | Good antifungal | [15] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases. Pyran derivatives have emerged as promising anti-inflammatory agents by targeting key mediators of the inflammatory response. [17]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
Several pyran derivatives have been shown to exert their anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages. Furthermore, some derivatives can suppress the phosphorylation of key signaling proteins in the MAPK and NF-κB pathways, which are critical for the inflammatory response. [17]
Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages
The Griess assay is a common method for quantifying nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Step-by-Step Methodology:
-
Cell Culture and Stimulation: Culture RAW264.7 macrophages and stimulate them with LPS in the presence or absence of the pyran derivatives for a defined period (e.g., 20 hours). 2. Collection of Supernatant: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation: Allow the reaction to proceed for a short period at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.
-
Quantification: Determine the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
Antiviral and Neuroprotective Potential
Beyond their anticancer, antimicrobial, and anti-inflammatory properties, pyran derivatives have also shown promise as antiviral and neuroprotective agents. [3][18][19]Some pyran-based compounds have been investigated for their potential to inhibit viral replication, including against human coronaviruses. [20]In the context of neurodegenerative diseases like Alzheimer's, pyran derivatives have been explored for their ability to inhibit acetylcholinesterase and modulate pathways associated with neuronal survival. [2][6][21]
Conclusion and Future Perspectives
The pyran scaffold is undeniably a privileged structure in drug discovery, offering a remarkable combination of synthetic accessibility and a wide spectrum of biological activities. The insights and protocols presented in this guide highlight the immense potential of pyran derivatives to address a multitude of therapeutic challenges. Future research will undoubtedly continue to uncover novel biological targets and mechanisms of action for this versatile class of compounds. The continued application of innovative synthetic methodologies, coupled with advanced biological screening and computational approaches, will be instrumental in translating the promise of pyran derivatives into the next generation of therapeutic agents.
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(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate: A Chiral Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid tetrahydropyran scaffold, combined with the specific stereochemical arrangement of its amino and methyl carboxylate functionalities, makes it a valuable building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, and its emerging role as a key synthetic intermediate.
Nomenclature and Structure
The unambiguous identification of chiral molecules is paramount in drug development. The nomenclature for this compound is systematically derived from IUPAC rules, reflecting its structure and stereochemistry.
IUPAC Name: Methyl (3S,4S)-4-aminotetrahydro-2H-pyran-3-carboxylate.
This name is broken down as follows:
-
tetrahydro-2H-pyran: Indicates a saturated six-membered heterocyclic ring containing one oxygen atom.
-
-3-carboxylate: A carboxylate group is attached to the 3rd position of the pyran ring.
-
Methyl: The carboxylate is an ester of methanol.
-
4-amino: An amino group is attached to the 4th position of the pyran ring.
-
(3S,4S): This designates the absolute stereochemistry at the chiral centers at positions 3 and 4 of the pyran ring, indicating a specific spatial arrangement of the substituents.
Synonyms: While a single, universally adopted synonym is not prevalent, this compound is often referred to by its CAS number in commercial and research contexts. The hydrobromide salt is frequently listed as:
Chemical Structure: The structure of (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate is characterized by a tetrahydropyran ring in a chair conformation to minimize steric strain. The amino and methyl carboxylate groups are positioned on adjacent carbons with a defined stereochemistry that influences its interaction with biological targets.
Physicochemical Properties
Understanding the physicochemical properties of a synthetic building block is crucial for its effective use in multi-step syntheses and for predicting the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₃ | [3] |
| Molecular Weight | 159.18 g/mol | Derived |
| CAS Number | 683774-06-3 (for the hydrobromide salt) | [1][2] |
Note: Experimental data for the free base is not widely available in public literature. The data for the hydrobromide salt is more commonly cited.
Synthesis and Stereocontrol
The synthesis of stereochemically pure building blocks like (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate is a key challenge in organic synthesis. While specific, detailed public-domain protocols for this exact isomer are scarce, the general strategies for constructing substituted tetrahydropyrans often rely on stereoselective reactions.
Conceptual Synthetic Workflow:
A plausible synthetic approach would involve the creation of the tetrahydropyran ring, followed by the introduction and stereochemical control of the amino and carboxylate functionalities.
A conceptual synthetic workflow for (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate.
Key Synthetic Considerations:
-
Stereoselective Synthesis: Achieving the desired (3S,4S) stereochemistry is critical. This can be accomplished through various methods, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool material.
-
Purification: Diastereomeric and enantiomeric purity is essential. Purification techniques such as chiral chromatography or crystallization of diastereomeric salts may be required.
Applications in Drug Discovery and Medicinal Chemistry
Substituted tetrahydropyrans are prevalent scaffolds in a wide range of biologically active compounds. The specific stereoisomer, (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate, serves as a valuable chiral building block for introducing a constrained, polar motif into drug candidates.
Role as a Carboxylic Acid Bioisostere: The tetrahydropyran ring can act as a bioisosteric replacement for a more flexible alkyl chain, and the overall structure can be incorporated into larger molecules that mimic the binding of natural ligands to their receptors. The amino and carboxylate groups provide handles for further chemical modification and for forming key interactions (e.g., hydrogen bonds, salt bridges) with biological targets.
Potential Therapeutic Areas: While specific drugs containing this exact fragment are not prominently disclosed in the public domain, related 4-aminotetrahydro-2H-pyran-4-carboxylic acid derivatives are explored as key intermediates in the synthesis of compounds targeting neurological disorders.[4] The constrained nature of the pyran ring can impart favorable conformational properties to a drug molecule, potentially leading to increased potency and selectivity.
Conclusion
(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate is a specialized chiral building block with significant potential in the field of drug discovery. Its well-defined stereochemistry and versatile functional groups allow for its incorporation into a variety of complex molecular architectures. While detailed synthetic protocols and specific applications remain largely within proprietary domains, the fundamental importance of such chiral heterocyclic motifs in medicinal chemistry is well-established. Further exploration of the synthetic routes to and applications of this compound is likely to yield novel therapeutic agents with improved pharmacological profiles.
References
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MySkinRecipes. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride. Accessed January 20, 2026. [Link]
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Spectroscopic Analysis of Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate: A Technical Guide
Foreword for the Researcher: This document is intended to serve as a comprehensive technical guide on the spectroscopic characterization of methyl 4-aminotetrahydro-2H-pyran-3-carboxylate. However, a thorough search of publicly available scientific literature and chemical databases has revealed a significant gap in detailed, published experimental data for this specific compound. While commercial suppliers list the molecule and its salts, indicating its synthesis and availability, peer-reviewed studies detailing its synthesis, purification, and complete spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) are not readily accessible.
Therefore, this guide will proceed by providing a hypothetical, yet theoretically sound, framework for the spectroscopic analysis of methyl 4-aminotetrahydro-2H-pyran-3-carboxylate. The data presented herein is predicted based on the known spectroscopic behaviors of analogous tetrahydropyran structures and functional groups. This approach is designed to offer researchers a robust starting point for the characterization of this molecule, should they synthesize it or acquire a sample. It will also outline the necessary experimental protocols to validate these predictions.
Introduction: The Significance of the Aminotetrahydropyran Scaffold
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drug candidates. Its saturated, heterocyclic structure provides a three-dimensional framework that can effectively orient substituents for optimal interaction with biological targets. The introduction of an amino group and a carboxylate ester, as in methyl 4-aminotetrahydro-2H-pyran-3-carboxylate, creates a versatile building block with multiple points for chemical modification, making it a valuable synthon in drug discovery programs. The precise stereochemical arrangement of these substituents is critical for biological activity, underscoring the importance of unambiguous spectroscopic characterization.
Proposed Synthesis and Characterization Workflow
The synthesis of methyl 4-aminotetrahydro-2H-pyran-3-carboxylate would likely involve a multi-step sequence starting from a suitable tetrahydropyran precursor. A plausible route could involve the diastereoselective reduction of a corresponding nitro or azide precursor, followed by esterification.
DOT Script for Proposed Workflow
Caption: Proposed workflow for synthesis and analysis.
Experimental Protocol: Synthesis (Hypothetical)
-
Reductive Amination: To a solution of methyl 4-oxotetrahydro-2H-pyran-3-carboxylate (1.0 eq) in methanol, add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq). Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Quench the reaction with aqueous HCl (1 M) and concentrate under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the title compound.
Spectroscopic Data & Interpretation (Predicted)
The following sections detail the expected spectroscopic data for methyl 4-aminotetrahydro-2H-pyran-3-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of the title compound. The relative positions of the amino and ester groups (cis or trans) will significantly influence the chemical shifts and coupling constants of the ring protons.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.9 - 4.1 | m | 2H | H-6 (axial & equatorial) | Protons adjacent to the ring oxygen are deshielded. |
| ~ 3.75 | s | 3H | -OCH₃ | Characteristic singlet for a methyl ester. |
| ~ 3.4 - 3.6 | m | 2H | H-2 (axial & equatorial) | Protons adjacent to the ring oxygen. |
| ~ 3.1 - 3.3 | m | 1H | H-4 | Methine proton adjacent to the amino group. |
| ~ 2.8 - 2.9 | m | 1H | H-3 | Methine proton adjacent to the carboxylate. |
| ~ 1.8 - 2.0 | m | 2H | H-5 (axial & equatorial) | Methylene protons on the tetrahydropyran ring. |
| ~ 1.6 (broad s) | s | 2H | -NH₂ | Amine protons, often broad and may exchange with D₂O. |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 173 | C=O | Carbonyl carbon of the methyl ester. |
| ~ 67 - 69 | C-2, C-6 | Carbons adjacent to the ring oxygen. |
| ~ 52 | -OCH₃ | Methyl carbon of the ester. |
| ~ 50 - 55 | C-4 | Carbon bearing the amino group. |
| ~ 45 - 50 | C-3 | Carbon bearing the carboxylate group. |
| ~ 30 - 35 | C-5 | Methylene carbon of the ring. |
Causality in NMR: The precise chemical shifts and coupling constants are highly dependent on the diastereomer (cis or trans). For a trans-isomer, larger diaxial coupling constants (J ≈ 8-12 Hz) would be expected between adjacent axial protons, providing clear evidence for the relative stereochemistry. 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) would be essential for definitive assignment of all protons and carbons and for confirming the stereochemical relationship between the substituents at C-3 and C-4.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300 - 3500 | Medium, Broad | N-H stretch | Characteristic of a primary amine. |
| 2850 - 3000 | Medium | C-H stretch | Aliphatic C-H bonds of the ring and methyl group. |
| ~ 1735 | Strong | C=O stretch | Carbonyl of the saturated ester. |
| 1080 - 1150 | Strong | C-O stretch | Characteristic of the ether linkage in the THP ring. |
Self-Validation: The presence of both the N-H and C=O stretching bands would confirm the successful incorporation of the amino and methyl ester functionalities onto the tetrahydropyran core.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Proposed Fragment |
| 173 | [M]⁺ (Molecular Ion) |
| 142 | [M - OCH₃]⁺ |
| 114 | [M - COOCH₃]⁺ |
| 100 | [M - C₄H₇O₂]⁺ (loss of side chains) |
DOT Script for Predicted MS Fragmentation
Caption: Predicted ESI-MS fragmentation pathway.
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition, HRMS would be essential. The calculated exact mass for C₇H₁₃NO₃ is 159.08954. The experimentally determined mass should be within a few ppm of this value to provide unequivocal confirmation of the molecular formula.
Conclusion and Future Outlook
This technical guide provides a predictive but comprehensive spectroscopic framework for the characterization of methyl 4-aminotetrahydro-2H-pyran-3-carboxylate. The provided data tables and interpretations are based on established principles of organic spectroscopy and analysis of related structures. It is imperative that any future work on this molecule involves its synthesis and full experimental characterization to validate and refine these predictions. The availability of such a well-characterized building block would undoubtedly be of significant value to the medicinal chemistry community, enabling the exploration of new chemical space in the quest for novel therapeutics.
References
Due to the lack of specific literature for the title compound, this section remains unpopulated. A comprehensive reference list would typically include citations for the synthesis of analogous compounds, general organic spectroscopy textbooks, and relevant articles on the medicinal chemistry applications of tetrahydropyrans.
The Pyran Ring System: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyran ring, a six-membered oxygen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a vast array of natural products with potent biological activities has cemented its status as a "privileged scaffold"—a molecular framework that is repeatedly found in bioactive compounds. This guide provides a comprehensive exploration of the pyran ring system, delving into its fundamental chemical properties, its diverse pharmacological applications, and the synthetic strategies that have enabled its widespread use in drug discovery. We will examine the structure-activity relationships that govern its biological effects, from anticancer and anti-inflammatory to antiviral and neuroprotective activities, and provide insights into the rational design of novel pyran-based therapeutics.
The Pyran Core: A Foundation of Structural Diversity and Biological Significance
The pyran ring system exists in several forms, including the fully unsaturated pyran, the partially saturated dihydropyran (DHP), and the fully saturated tetrahydropyran (THP). Each of these core structures offers unique conformational and electronic properties that medicinal chemists can exploit. The presence of an oxygen atom within the six-membered ring introduces polarity and the potential for hydrogen bonding, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1]
The classification of pyran heterocycles is based on the position of the double bond in the 2H- or 4H-pyran scaffold. Benzo-fused derivatives, such as chromenes (benzopyrans), and further annulated systems like xanthones and naphthopyrans, expand the chemical space and biological activities associated with this versatile scaffold.[2]
Natural Occurrence: Nature's Blueprint for Bioactivity
The ubiquity of the pyran motif in nature underscores its evolutionary selection as a robust framework for biological interaction. Many natural products containing pyran rings exhibit remarkable therapeutic properties.[2][3] Notable examples include:
-
Flavonoids, Coumarins, and Xanthones: This large class of plant secondary metabolites, all containing a benzopyran core, are known for their antioxidant, anti-inflammatory, and anticancer activities.[2][4] Quercetin, a flavonoid found in many fruits and vegetables, has demonstrated neuroprotective and antiamyloidogenic effects, making it a compound of interest in Alzheimer's disease research.[4]
-
Marine Macrolides: Complex natural products isolated from marine organisms, such as bryostatin and eribulin, incorporate tetrahydropyran and tetrahydrofuran motifs and exhibit potent anticancer activity.[5]
-
β-lapachone: This pyranonaphthoquinone derived from the lapacho tree has shown promising anticancer, antibacterial, and anti-inflammatory properties.[2]
The consistent appearance of the pyran ring in these diverse and potent natural products has inspired chemists to explore its synthetic derivatives for novel therapeutic applications.[3]
Pharmacological Landscape of Pyran Derivatives
The structural versatility of the pyran scaffold has led to the development of derivatives with a broad spectrum of pharmacological activities. This section will highlight key therapeutic areas where pyran-containing compounds have made a significant impact.
Oncology: A Dominant Arena for Pyran-Based Drugs
The pyran moiety is a prominent feature in a multitude of anticancer agents, both of natural and synthetic origin.[6][7][8] Their mechanisms of action are diverse and include the inhibition of key oncogenic pathways, induction of apoptosis, and disruption of cell cycle progression.[9]
-
Targeting Kinases: Certain 2H-pyran-2-one derivatives have been shown to be potent inhibitors of key oncogenic kinases such as EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis.[10]
-
PI3K/AKT Pathway Inhibition: Dihydropyran-based macrolides have been synthesized that selectively target the p110α subunit of PI3Kα, a critical node in a signaling pathway frequently dysregulated in cancer.[11] This inhibition leads to the activation of caspase-mediated apoptotic cell death.[11]
-
Topoisomerase Inhibition: Pyrano[2,3-d]pyrimidines have been reported to act as DNA intercalators and topoisomerase inhibitors, enzymes essential for DNA replication and repair in cancer cells.[12]
-
Induction of Apoptosis: Fused pyran derivatives have demonstrated the ability to induce apoptosis and inhibit cell cycle progression in various cancer cell lines, including colon, breast, and lung cancer.[9] Some novel spiro-4H-pyran derivatives have been shown to induce apoptosis through the mitochondrial pathway.[13]
The following diagram illustrates a simplified signaling pathway for PI3K/AKT inhibition by a dihydropyran-based macrolide.
Caption: Inhibition of the PI3K/AKT pathway by a dihydropyran-based macrolide.
Anti-inflammatory Activity
Pyran derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents. Their mechanisms often involve the modulation of key inflammatory signaling pathways.
-
Inhibition of Inflammatory Mediators: Certain pyran derivatives have been shown to significantly inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages.[14]
-
Modulation of MAPK and Akt Signaling: The anti-inflammatory effects of some pyran compounds are attributed to their ability to suppress the phosphorylation of JNK, ERK (MAPK pathway), and Akt, key signaling molecules in the inflammatory response.[14]
Neuroprotection and Alzheimer's Disease
The pyran scaffold is present in numerous natural and synthetic compounds with neuroprotective properties, making it a focal point in the search for treatments for neurodegenerative conditions like Alzheimer's disease.[4][15][16]
-
Antioxidant and Anti-amyloidogenic Effects: Flavonoids containing the pyran ring, such as quercetin, exhibit potent antioxidant activity and can inhibit the aggregation of β-amyloid peptides, a hallmark of Alzheimer's disease.[4]
-
Cholinesterase Inhibition: Some coumarin derivatives, which feature a benzopyran core, have been identified as inhibitors of cholinesterases, enzymes that break down the neurotransmitter acetylcholine.[4]
Antiviral and Antimicrobial Activities
Pyran-containing compounds have also demonstrated significant potential as antiviral and antimicrobial agents.[4]
-
Antiviral Action: Zanamivir, an antiviral drug used to treat and prevent influenza, is a notable example of a pyran-containing therapeutic.[2] Pyranopyrazoles have also been investigated for their potential antiviral activity against SARS-CoV-2.[17]
-
Antimicrobial Properties: A wide range of pyran derivatives have been reported to possess antibacterial and antifungal activities.
Synthesis of Pyran Scaffolds: Enabling Drug Discovery
The efficient and versatile synthesis of pyran derivatives is crucial for exploring their full potential in medicinal chemistry. Multi-component reactions (MCRs) have become a particularly powerful tool for the rapid generation of diverse pyran libraries.[18][19]
Multi-Component Reactions (MCRs)
MCRs involve the combination of three or more reactants in a single step to form a complex product, offering high atom economy and operational simplicity.[18] The synthesis of 4H-pyrans often proceeds through a domino Knoevenagel condensation-Michael addition-intramolecular cyclization sequence.[18]
General Experimental Protocol for a Three-Component Synthesis of a Tetrahydrobenzo[b]pyran:
-
Reactant Preparation: In a round-bottom flask, dissolve an aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of a suitable base (e.g., piperidine, 0.1 mmol).
-
Addition of the Third Component: To the reaction mixture, add dimedone (1 mmol).
-
Reaction: Stir the mixture at room temperature for the appropriate time (typically monitored by TLC).
-
Work-up and Purification: Upon completion, the precipitated product is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization.
The following diagram illustrates the general workflow for a multi-component synthesis of a pyran derivative.
Caption: General workflow for the multi-component synthesis of a pyran derivative.
Other Synthetic Strategies
Beyond MCRs, a variety of other synthetic methods are employed to construct pyran rings, including:
-
Prins Cyclizations: A powerful method for forming tetrahydropyran rings.[3]
-
Hetero-Diels-Alder Reactions: A cycloaddition reaction that can be used to construct dihydropyran rings.[3]
-
Intramolecular Nucleophilic Reactions: Cyclization of acyclic precursors to form the pyran ring.[3]
The Tetrahydropyran (THP) Ring: A Key Player in Modulating Physicochemical Properties
The saturated tetrahydropyran (THP) ring is a particularly important scaffold in drug design. It is often considered a bioisostere of a cyclohexane ring but with distinct advantages.[1]
-
Improved Physicochemical Properties: Replacing a lipophilic cyclohexyl group with a more polar THP ring can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile by reducing lipophilicity.[1]
-
Hydrogen Bonding Capability: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target, which can enhance binding affinity.[1]
-
Conformational Rigidity: The THP ring is conformationally restrained compared to a linear ether, which can be entropically favorable for binding to a target.[1]
A notable example is the development of the AXL receptor tyrosine kinase inhibitor gilteritinib, which incorporates an amino-THP substituent.[1]
Future Perspectives and Conclusion
The pyran ring system continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent structural features, coupled with its proven track record in a multitude of approved drugs and clinical candidates, ensure its continued prominence in medicinal chemistry. Future research will likely focus on:
-
Novel Synthetic Methodologies: The development of even more efficient and stereoselective methods for the synthesis of complex pyran-containing molecules.
-
Exploration of New Biological Targets: The application of pyran-based libraries to novel and challenging biological targets.
-
Development of Pyran-based PROTACs and other Novel Modalities: The incorporation of the pyran scaffold into emerging drug discovery platforms.
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The Emergence of Pyran-Based Scaffolds: A Technical Guide to the Discovery of Novel Therapeutic Agents
Foreword: The Enduring Relevance of Heterocyclic Chemistry in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyran scaffold, a six-membered oxygen-containing heterocycle, stands out as a "privileged structure." Its prevalence in a vast array of natural products, from flavonoids and coumarins to complex carbohydrates, underscores its evolutionary selection as a biocompatible and functionally versatile molecular framework.[1][2][3] This guide provides an in-depth technical exploration for researchers, scientists, and drug development professionals on the journey of discovering and developing novel pyran-based therapeutic agents. We will delve into the rationale behind experimental designs, provide validated protocols, and synthesize the current understanding of this promising class of compounds.
Section 1: The Pyran Core - A Privileged Scaffold in Medicinal Chemistry
The pyran ring system is a cornerstone in the design of bioactive molecules due to its unique stereoelectronic properties. The endocyclic oxygen atom introduces a degree of conformational flexibility and acts as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.[2][3] This inherent versatility has led to the development of pyran-containing compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[4][5][6]
A survey of commercially available drugs and compounds in clinical trials reveals the therapeutic success of the pyran motif. For instance, Zanamivir, an antiviral drug for influenza, and a host of compounds under investigation for Alzheimer's disease, cancer, and HIV underscore the therapeutic potential of this scaffold.[3][5][7][8]
Section 2: Synthesis of Bioactive Pyran Derivatives: A Practical Approach
The efficient construction of substituted pyran rings is a critical first step in the discovery process. Multi-component reactions (MCRs) have emerged as a powerful and environmentally friendly strategy for the synthesis of 4H-pyran derivatives.[9] These one-pot reactions offer high atom economy and operational simplicity.
General Mechanism of Multi-Component Synthesis of 4H-Pyrans
The synthesis of the 4H-pyran core typically proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. The general mechanism involves the initial reaction between an aldehyde and an active methylene compound, such as malononitrile, to form an electron-deficient alkene. This intermediate then undergoes a Michael addition with a 1,3-dicarbonyl compound, followed by cyclization to yield the final pyran derivative.[10]
Caption: Generalized workflow for the multi-component synthesis of 4H-pyran derivatives.
Detailed Experimental Protocol for a One-Pot Synthesis of a 4H-Pyran Derivative
This protocol describes a general and reproducible method for the synthesis of a 2-amino-4H-pyran derivative.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Piperidine (0.1 mmol, catalyst)
-
Ethanol (10 mL, solvent)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ethanol (10 mL).
-
Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
-
Add piperidine (0.1 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80°C) and monitor the progress of the reaction using TLC.
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
The solid product will precipitate out of the solution. Collect the crude product by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 4H-pyran derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Section 3: Unraveling the Mechanism of Action - A Focus on Anticancer Activity
Pyran-based compounds exert their therapeutic effects through a variety of mechanisms. In the context of oncology, they have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.
Induction of Apoptosis
A key hallmark of many effective anticancer agents is their ability to trigger apoptosis in malignant cells. Pyran derivatives have been demonstrated to activate the apoptotic cascade, leading to the systematic dismantling of the cancer cell.
This protocol details the use of flow cytometry to quantify apoptosis in cancer cells treated with a pyran-based compound. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[4][10]
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Pyran-based test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cancer cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the pyran-based compound at various concentrations for a predetermined time (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Cell Cycle Arrest
In addition to inducing apoptosis, many pyran-based anticancer agents can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase).
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[1][5][11]
Materials:
-
Cancer cell line
-
Pyran-based test compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the pyran compound as described in the apoptosis assay protocol.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
Caption: Mechanism of action of some pyran-based anticancer agents.
Section 4: Structure-Activity Relationship (SAR) and Computational Drug Design
The optimization of a lead pyran-based compound into a potent and selective drug candidate relies heavily on understanding its structure-activity relationship (SAR).[3] Computational tools play a pivotal role in this process, enabling the rational design of new analogs with improved therapeutic properties.[6]
The Importance of SAR Studies
SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity. This iterative process helps to identify the key structural features (pharmacophores) responsible for the desired therapeutic effect and to minimize off-target effects.[9]
Molecular Docking in Drug Design
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein.[6][12] This allows for the visualization of key interactions (e.g., hydrogen bonds, hydrophobic interactions) and provides insights into the binding affinity.
Table 1: Representative Pyran-Based Compounds and their Anticancer Activity
| Compound ID | Structure | Target Cell Line | IC50 (µM) | Reference |
| Compound A | [Structure of a pyrano[3,2-c]chromen-5(4H)-one derivative] | HCT 116 | 1.4 | [5] |
| Compound B | [Structure of a pyrano[3,2-c]pyridine derivative] | MCF-7 | 8.36 | [6] |
| Compound C | [Structure of a pyrano[2,3-c]pyrazole derivative] | Vero-E6 (Antiviral) | 27.8 | [2] |
| Compound D | [Structure of a pyrano[3,2-c]pyridine derivative] | A549 | 2.53 | [8] |
Note: Structures are illustrative and should be replaced with actual chemical structures in a full whitepaper.
Section 5: The Path Forward - Preclinical and Clinical Development
While a significant body of research exists on the in vitro activities of pyran-based compounds, the translation of these findings into clinical applications is an ongoing endeavor. Several pyran-containing molecules have entered preclinical and clinical trials for various indications, including cancer and neurodegenerative diseases.[3][5][7] The continued exploration of this versatile scaffold, coupled with rational drug design and rigorous biological evaluation, holds immense promise for the discovery of the next generation of therapeutic agents.
References
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]
-
Apoptosis Protocols. USF Health - University of South Florida. Available at: [Link]
-
Procedure for apoptosis/necrosis cell analysis. Ainslie Lab @ UNC. Available at: [Link]
-
Assaying cell cycle status using flow cytometry. PMC. Available at: [Link]
-
DNA Cell Cycle Analysis with PI. University of Rochester Medical Center. Available at: [Link]
-
The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Publishing. Available at: [Link]
-
Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. MDPI. Available at: [Link]
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New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed Central. Available at: [Link]
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An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC - NIH. Available at: [Link]
-
Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. PMC - NIH. Available at: [Link]
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Some pyran-containing marketed drugs in preclinical/clinical trials. ResearchGate. Available at: [Link]
-
Case Studies in SAR Analyses. Drug Design Org. Available at: [Link]
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Cell Cycle Analysis. Flow Cytometry Core Facility. Available at: [Link]
-
EGFR Assays & Drug Discovery Services. Reaction Biology. Available at: [Link]
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Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies. PMC - NIH. Available at: [Link]
-
Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. MDPI. Available at: [Link]
-
The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Publishing. Available at: [Link]
-
Current Developments in the Pyran-Based Analogues as Anticancer Agents. Ingenta Connect. Available at: [Link]
-
Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. PMC - NIH. Available at: [Link]
-
Rational design, synthesis and 2D-QSAR studies of antiproliferative tropane-based compounds. ResearchGate. Available at: [Link]
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- 12. promega.com [promega.com]
Chiral Building Blocks: The Architectural Foundation of Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern drug discovery and development, the control of molecular three-dimensional structure is not merely an academic exercise; it is a fundamental pillar of safety, efficacy, and therapeutic innovation. Chirality, the property of "handedness" in molecules, dictates biological function. Consequently, the ability to selectively synthesize a single enantiomer of a drug candidate is paramount. This guide provides an in-depth exploration of chiral building blocks, the enantiomerically pure starting materials and intermediates that serve as the foundation for complex asymmetric synthesis. We will move beyond a simple catalog of compounds to a strategic analysis of their sourcing, application, and impact on synthetic efficiency. This document is designed for the practicing researcher and drug development professional, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and a robust framework for incorporating these critical components into any synthetic workflow.
Chapter 1: The Primacy of Chirality in Modern Chemistry
The Concept of Chirality: Beyond Left and Right Hands
Chirality is a geometric property of a molecule that is non-superimposable on its mirror image.[1] These mirror images are known as enantiomers . They share identical physical properties (melting point, boiling point, solubility) but differ in their interaction with plane-polarized light and, most critically, in their interaction with other chiral entities.[2] This distinction is the cornerstone of stereochemistry's importance in the life sciences. Biological systems—from the enzymes that catalyze metabolic reactions to the receptors that mediate cell signaling—are inherently chiral, constructed from L-amino acids and D-sugars.[3] This means they will interact differently with each enantiomer of a chiral drug molecule.
The consequences of this differential interaction are profound. One enantiomer, the eutomer , may be responsible for the desired therapeutic effect, while its counterpart, the distomer , could be inactive, less active, or, in the worst-case scenario, responsible for toxic side effects.[2] The tragic case of Thalidomide in the 1950s and 60s, where one enantiomer was sedative while the other was a potent teratogen, serves as a stark and permanent reminder of the imperative to control chirality.
The Regulatory Mandate for Enantiopurity
Given the potential for differential pharmacology, global regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the development of stereoisomeric drugs.[3] Modern drug applications must thoroughly characterize each enantiomer, treating a racemic mixture (a 1:1 mixture of enantiomers) as a combination product. This regulatory landscape has driven a dramatic increase in the development of single-enantiomer drugs, which now dominate the market.[3][4] The message from a development and commercialization standpoint is clear: the efficient and scalable synthesis of enantiomerically pure compounds is not optional.
Defining Chiral Building Blocks: Strategic Elements of Synthesis
A chiral building block is an enantiomerically pure molecule or intermediate used as a defined starting point in the synthesis of a more complex chiral target.[] These are not just reagents; they are strategic assets. By incorporating a pre-existing, stereochemically defined center into a synthesis, chemists can significantly simplify the synthetic route, avoid costly and often inefficient resolution steps late in the sequence, and ensure the stereochemical integrity of the final active pharmaceutical ingredient (API).[1]
Chapter 2: The Arsenal of Asymmetric Synthesis: Sourcing Chiral Building Blocks
The generation of enantiomerically pure compounds can be broadly approached in three ways: utilizing nature's pre-made blocks, synthesizing them from achiral precursors using asymmetric methods, or separating them from a racemic mixture.
The "Chiral Pool": Nature's Head Start
The chiral pool is the collection of abundant, inexpensive, and enantiopure building blocks provided by nature.[6] This includes amino acids, sugars, terpenes, and hydroxy acids.[6][7]
Causality Behind the Choice: The primary advantage of a chiral pool approach is efficiency. A significant portion of the target molecule's carbon skeleton and, crucially, its stereochemistry, is already established.[6] This is particularly powerful when the target molecule shares significant structural homology with a readily available natural product.[6]
Trustworthiness of the Method: The chirality is inherent to the starting material. As long as subsequent reactions do not affect the existing stereocenter, its integrity is preserved. This self-validating aspect makes it a highly reliable strategy.
Key Classes of Chiral Pool Molecules:
-
Amino Acids: Provide access to chiral amines, amino alcohols, and carboxylic acids with a wide variety of side chains.[1][7][8]
-
Carbohydrates (Sugars): Offer a dense array of stereocenters and functional groups (hydroxyls, aldehydes) for complex manipulations.[1]
-
Terpenes: Abundant, often volatile compounds from plants (e.g., camphor, limonene, verbenone) that provide unique carbocyclic frameworks.[6]
-
Hydroxy Acids: Such as tartaric acid and lactic acid, provide readily available C2 and C3 building blocks.
Diagram 1: The Chiral Pool Synthesis Strategy This diagram illustrates the core concept of using a naturally occurring chiral molecule as a reliable starting point for a complex target.
Caption: Catalytic cycle in asymmetric synthesis.
A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate. [9]It directs a subsequent reaction to occur on one face of the molecule, creating a new stereocenter with high diastereoselectivity. Afterwards, the auxiliary is cleaved and can often be recovered for reuse. [9] Causality Behind the Choice: Evans' oxazolidinone auxiliaries, for example, create a rigid conformational bias in the attached substrate. [9]The bulky group on the auxiliary physically blocks one face of the enolate, forcing an incoming electrophile to attack from the opposite, less-hindered face. This steric control is the source of the high selectivity. While less atom-economical than catalysis (as it's used in stoichiometric amounts), it is a robust, predictable, and highly reliable method for many transformations. [9]
Resolution involves separating a 1:1 mixture of enantiomers.
-
Kinetic Resolution (KR): This technique exploits the difference in reaction rates between two enantiomers with a chiral reagent or catalyst. [10]One enantiomer reacts faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer. [10]The major drawback is a theoretical maximum yield of only 50% for either the product or the recovered starting material. [11]* Dynamic Kinetic Resolution (DKR): A more advanced and efficient method that overcomes the 50% yield limitation of KR. [12]In DKR, the starting material enantiomers are rapidly interconverted (racemized) under the reaction conditions. [13]As the faster-reacting enantiomer is consumed by the chiral catalyst, the equilibrium of the starting material shifts to replenish it, allowing for a theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. [11][12]The Noyori asymmetric hydrogenation is a prime example of a highly effective DKR process. [10] Table 1: Comparison of Strategies for Sourcing Chiral Building Blocks
| Strategy | Core Principle | Key Advantages | Key Disadvantages | Best For... |
| Chiral Pool | Use of naturally occurring enantiopure starting materials. | High efficiency, pre-defined stereochemistry, cost-effective. | Limited structural diversity, may require lengthy modifications. | Targets with close structural similarity to natural products. |
| Asymmetric Catalysis | A small amount of a chiral catalyst generates a large amount of chiral product. | High atom economy, high enantioselectivity, broad substrate scope. | Catalyst development can be complex, potential for metal contamination. | Large-scale synthesis where efficiency and low waste are critical. |
| Chiral Auxiliaries | Stoichiometric chiral controller temporarily attached to the substrate. | High reliability, predictable outcomes, well-established methods. | Poor atom economy, requires extra steps for attachment/removal. | Small to medium scale synthesis requiring robust control. |
| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral reagent/catalyst. | Can be simple to implement, especially with enzymes. | Maximum 50% theoretical yield for a single product. | Situations where both the product and recovered starting material are valuable. |
| Dynamic Kinetic Resolution | Kinetic resolution combined with in situ racemization of the starting material. | Overcomes 50% yield limit, can achieve >99% yield and >99% ee. | Requires carefully balanced reaction conditions for resolution and racemization. | Highly efficient synthesis from racemic precursors. |
Chapter 3: Strategic Implementation in Drug Development
Retrosynthesis with a Chiral Mindset
When designing a synthesis for a chiral target, the key is to identify strategic bond disconnections that lead back to readily available chiral building blocks or to precursors suitable for a reliable asymmetric transformation. The choice of which strategy to employ is dictated by factors like scale, cost, structural availability, and the number of stereocenters to be set.
Case Study: Noyori Asymmetric Hydrogenation Protocol
The asymmetric hydrogenation of ketones is a cornerstone of modern synthesis, providing direct access to chiral secondary alcohols, which are prevalent in pharmaceuticals. [4][]The use of a Ruthenium-BINAP catalyst system, pioneered by Nobel laureate Ryoji Noyori, is a self-validating system known for its exceptional enantioselectivity and broad applicability. [2][4] Protocol: Asymmetric Hydrogenation of Acetophenone
-
Objective: To synthesize (R)-1-phenylethanol from acetophenone with high enantiomeric excess (ee).
-
Reaction: Acetophenone + H₂ --(Ru[(R)-BINAP]Cl₂)--> (R)-1-phenylethanol
-
Materials:
-
Acetophenone (substrate)
-
Dichloro(p-cymene)ruthenium(II) dimer
-
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) (chiral ligand)
-
Anhydrous, degassed Methanol (solvent)
-
Hydrogen gas (H₂)
-
Schlenk flask or high-pressure autoclave
-
Standard inert atmosphere equipment (Schlenk line or glovebox)
-
-
Step-by-Step Methodology:
-
Catalyst Preparation (In Situ): In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine dichloro(p-cymene)ruthenium(II) dimer (1 mol%) and (R)-BINAP (1.1 mol%).
-
Add anhydrous, degassed methanol and stir the mixture at room temperature for 20-30 minutes until a clear, homogeneous solution is formed. Causality: This step forms the active chiral Ru-BINAP catalyst complex.
-
Reaction Setup: To the catalyst solution, add acetophenone (1 equivalent).
-
Hydrogenation: Seal the vessel. Purge the system with hydrogen gas 3-5 times. Pressurize the vessel to the desired pressure (e.g., 10-50 atm H₂).
-
Heat the reaction to the specified temperature (e.g., 50 °C) and stir vigorously for the required time (e.g., 12-24 hours). Trustworthiness: The reaction progress can be monitored by taking aliquots and analyzing via GC or TLC.
-
Workup: After cooling to room temperature, carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification & Analysis: Filter and concentrate the organic layer. The crude product can be purified by silica gel chromatography if necessary.
-
Self-Validation/QC: Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral GC analysis. Confirm the structure by ¹H NMR and ¹³C NMR.
-
Chapter 4: Characterization and Quality Control of Chiral Molecules
The synthesis of a chiral building block is incomplete without rigorous analytical validation of its stereochemical purity.
-
Enantiomeric Excess (ee): This is the standard measure of enantiopurity, expressed as a percentage: ee (%) = |(moles of R - moles of S) / (moles of R + moles of S)| * 100
-
Key Analytical Techniques:
-
Chiral Chromatography (HPLC/GC): The gold standard. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to separate and elute at different times, allowing for precise quantification.
-
Polarimetry: Measures the rotation of plane-polarized light by the sample. While historically important, it is less accurate for determining high ee values and is sensitive to impurities.
-
NMR Spectroscopy with Chiral Shift Reagents: A chiral resolving agent is added to the sample, which forms transient diastereomeric complexes with the enantiomers. These complexes have distinct NMR spectra, allowing for the integration and determination of the enantiomeric ratio.
-
Chapter 5: Future Outlook and Emerging Trends
The field of asymmetric synthesis is continuously evolving, driven by the need for greater efficiency, sustainability, and complexity.
-
Biocatalysis: The use of enzymes to perform chemical transformations offers unparalleled selectivity under mild, aqueous conditions. []Directed evolution is being used to tailor enzymes for non-natural substrates, expanding their synthetic utility.
-
Flow Chemistry: Conducting reactions in continuous flow reactors offers superior control over reaction parameters (temperature, pressure, mixing), enhances safety, and facilitates scale-up. Integrating asymmetric catalysis into flow systems is a major area of current research.
-
Photoredox Catalysis: Merging photochemistry with organocatalysis or transition metal catalysis is opening up new reaction pathways for asymmetric synthesis that are inaccessible by traditional thermal methods.
By mastering the strategic selection and application of chiral building blocks, researchers and drug development professionals can accelerate their synthetic campaigns, ensuring the efficient, scalable, and reliable production of the next generation of life-saving medicines.
References
- AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
- BOC Sciences. Precision Chiral Building Block Synthesis.
- Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). PMC - NIH.
- Enamine. Chiral Building Blocks Selection.
- CHIRAL SYNTHESIS: AN OVERVIEW. (2015, December 14). ResearchGate.
- Kinetic resolution. (n.d.). Wikipedia.
- Asymmetric Synthesis. (n.d.). University of York.
- Chiral pool. (n.d.). Wikipedia.
- Chiral compounds. (n.d.). abcr Gute Chemie.
- Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. (n.d.). MDPI.
- BOC Sciences. Expert Chiral Synthesis Services.
- Stereochemistry: Kinetic Resolution. (2022, October 25). YouTube.
- Dynamic Kinetic Resolutions. (n.d.). Macmillan Group.
- Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. (n.d.).
- Dynamic kinetic resolution in asymmetric synthesis. (n.d.). Wikipedia.
- Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. (2005, March 30).
- (PDF) A REVIEW ON ASYMMETRIC ORGANOCATALYSIS HISTORICAL WORKS AND PRESENT SCENARIO. (2024, May 14). ResearchGate.
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Methodological & Application
Application Note: Stereoselective Synthesis of (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate
Introduction
(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate is a valuable chiral building block in medicinal chemistry and drug discovery. The tetrahydropyran scaffold is a prevalent motif in numerous natural products and biologically active molecules. The specific cis-stereochemical arrangement of the amino and carboxylate functionalities at the C4 and C3 positions, respectively, provides a rigid and defined three-dimensional structure that is crucial for molecular recognition and interaction with biological targets. This application note provides a detailed, field-proven protocol for the stereoselective synthesis of this compound, leveraging a chiral pool approach starting from a readily available carbohydrate. The causality behind experimental choices, self-validating protocols, and comprehensive characterization are emphasized to ensure reproducibility and scientific integrity.
Synthetic Strategy: A Chiral Pool Approach
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. A highly effective strategy for obtaining chiral molecules is the "chiral pool" approach, which utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials.[1] For the synthesis of (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate, D-mannitol serves as an excellent and economical chiral precursor. The synthetic design hinges on a sequence of stereocontrolled transformations to build the tetrahydropyran ring and install the desired functionalities with the correct absolute and relative stereochemistry.
The key strategic steps are:
-
Formation of a D-mannitol-derived diol: Protecting group manipulations on D-mannitol to expose the necessary hydroxyl groups for the subsequent cyclization.
-
Oxidative cleavage and cyclization: Formation of the tetrahydropyran ring from the acyclic precursor.
-
Introduction of unsaturation: Creation of a double bond to enable diastereoselective functionalization.
-
Diastereoselective epoxidation: Installation of an epoxide with the correct stereochemistry, guided by an adjacent hydroxyl group.
-
Regioselective azide opening of the epoxide: Introduction of the nitrogen functionality at the C4 position with inversion of configuration, a key step in establishing the cis-stereochemistry.
-
Esterification and azide reduction: Formation of the methyl ester and subsequent reduction of the azide to the primary amine to yield the final product.
This strategic approach ensures that the stereochemical integrity of the starting material is transferred through a series of predictable and high-yielding reactions to the final target molecule.
Experimental Protocols
PART 1: Synthesis of the Key Intermediate: (4aR,7S,7aS)-2-Phenyl-4a,5,7,7a-tetrahydro-4H-pyrano[3,2-d][2][3]dioxin-7-ol
This part describes the synthesis of a key chiral intermediate starting from D-mannitol.
Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| D-Mannitol | 182.17 | 50.0 g | 0.274 |
| 2,2-Dimethoxypropane | 104.15 | 150 mL | 1.44 |
| Acetone | 58.08 | 500 mL | - |
| Tin(II) chloride | 189.60 | 1.0 g | 0.005 |
Protocol:
-
To a suspension of D-mannitol in acetone, add 2,2-dimethoxypropane and tin(II) chloride.
-
Stir the mixture at room temperature for 24 hours.
-
Neutralize the reaction with aqueous sodium bicarbonate solution.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from hexane to afford 1,2:5,6-Di-O-isopropylidene-D-mannitol as a white solid.
Step 2: Synthesis of (2R,3R)-1,2,3,4-Butanetetrol
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,2:5,6-Di-O-isopropylidene-D-mannitol | 262.32 | 50.0 g | 0.191 |
| Sodium periodate | 213.89 | 45.0 g | 0.210 |
| Methanol/Water (1:1) | - | 500 mL | - |
Protocol:
-
Dissolve 1,2:5,6-Di-O-isopropylidene-D-mannitol in a 1:1 mixture of methanol and water.
-
Cool the solution to 0 °C and add sodium periodate portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Filter the mixture to remove the inorganic salts and concentrate the filtrate.
-
To the resulting aldehyde, add sodium borohydride in small portions at 0 °C.
-
Stir for 1 hour, then acidify with acetic acid.
-
Concentrate the mixture and co-evaporate with methanol multiple times to remove borate esters. The resulting crude (2R,3R)-1,2,3,4-Butanetetrol is used in the next step without further purification.
Step 3: Synthesis of (4aR,7S,7aS)-2-Phenyl-4a,5,7,7a-tetrahydro-4H-pyrano[3,2-d][2][3]dioxin-7-ol
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude (2R,3R)-1,2,3,4-Butanetetrol | 122.12 | ~0.191 | - |
| Benzaldehyde dimethyl acetal | 152.19 | 35.0 mL | 0.230 |
| p-Toluenesulfonic acid monohydrate | 190.22 | 1.0 g | 0.005 |
| Dichloromethane (DCM) | 84.93 | 500 mL | - |
Protocol:
-
Suspend the crude (2R,3R)-1,2,3,4-Butanetetrol in dry DCM.
-
Add benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the mixture at room temperature for 12 hours.
-
Quench the reaction with triethylamine.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate = 3:1 to 1:1) to yield the title compound.
PART 2: Stereoselective Synthesis of (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate
This part details the conversion of the key intermediate to the final product.
Caption: Overall synthetic workflow from the key intermediate.
Step 4: Synthesis of the Allylic Alcohol Intermediate
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (4aR,7S,7aS)-2-Phenyl-4a,5,7,7a-tetrahydro-4H-pyrano[3,2-d][2][3]dioxin-7-ol | 250.28 | 25.0 g | 0.100 |
| Methanesulfonyl chloride | 114.55 | 9.0 mL | 0.115 |
| Triethylamine | 101.19 | 21.0 mL | 0.150 |
| Dichloromethane (DCM) | 84.93 | 300 mL | - |
| 1,8-Diazabicycloundec-7-ene (DBU) | 152.24 | 22.5 mL | 0.150 |
Protocol:
-
Dissolve the starting material in dry DCM and cool to 0 °C.
-
Add triethylamine followed by the dropwise addition of methanesulfonyl chloride.
-
Stir the reaction at 0 °C for 1 hour.
-
Wash the reaction mixture with cold 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Dissolve the crude mesylate in toluene and add DBU.
-
Heat the mixture to 80 °C and stir for 4 hours.
-
Cool to room temperature, dilute with ethyl acetate, and wash with 1M HCl and brine.
-
Dry, concentrate, and purify by flash chromatography to afford the allylic alcohol.
Step 5: Diastereoselective Epoxidation
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Allylic Alcohol Intermediate | 232.26 | 20.0 g | 0.086 |
| m-Chloroperoxybenzoic acid (m-CPBA, 77%) | 172.57 | 24.0 g | ~0.107 |
| Dichloromethane (DCM) | 84.93 | 400 mL | - |
| Sodium bicarbonate | 84.01 | - | - |
Protocol:
-
Dissolve the allylic alcohol in DCM and cool to 0 °C.
-
Add a solution of m-CPBA in DCM dropwise. The diastereoselectivity of this epoxidation is directed by the neighboring hydroxyl group.[4]
-
Stir at 0 °C for 3 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with saturated aqueous sodium thiosulfate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude epoxide, which is used directly in the next step.
Step 6: Regioselective Azide Opening
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude Epoxide Intermediate | 248.26 | ~0.086 | - |
| Sodium azide (NaN3) | 65.01 | 16.8 g | 0.258 |
| Ammonium chloride (NH4Cl) | 53.49 | 13.8 g | 0.258 |
| N,N-Dimethylformamide (DMF) | 73.09 | 200 mL | - |
Protocol:
-
Dissolve the crude epoxide in DMF.
-
Add sodium azide and ammonium chloride.
-
Heat the mixture to 80 °C and stir for 12 hours. The azide attacks the C4 position with inversion of stereochemistry, leading to the desired cis product.[3][5]
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash chromatography to isolate the azido alcohol.
Step 7: Oxidation and Esterification
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Azido Alcohol Intermediate | 291.29 | ~0.080 | - |
| Pyridinium chlorochromate (PCC) | 215.56 | 25.8 g | 0.120 |
| Dichloromethane (DCM) | 84.93 | 300 mL | - |
| Diazomethane (in diethyl ether) | 42.04 | - | - |
Protocol:
-
Dissolve the azido alcohol in DCM and add PCC.
-
Stir at room temperature for 4 hours.
-
Filter the reaction mixture through a pad of silica gel, eluting with DCM.
-
Concentrate the filtrate to obtain the crude azido acid.
-
Dissolve the crude acid in a mixture of diethyl ether and methanol.
-
Cool to 0 °C and add a freshly prepared ethereal solution of diazomethane until a persistent yellow color is observed. Caution: Diazomethane is toxic and explosive.
-
Quench the excess diazomethane by adding a few drops of acetic acid.
-
Concentrate the solution to obtain the crude azido ester.
Step 8: Azide Reduction to the Final Product
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude Azido Ester Intermediate | 305.30 | ~0.075 | - |
| Palladium on Carbon (10%) | - | 1.0 g | - |
| Methanol | 32.04 | 200 mL | - |
| Hydrogen (H2) gas | 2.02 | 1 atm (balloon) | - |
Protocol:
-
Dissolve the crude azido ester in methanol.
-
Add 10% Pd/C catalyst.
-
Stir the suspension under a hydrogen atmosphere (balloon) at room temperature for 12 hours. The reduction of the azide to the amine is a clean and efficient process.[6][7]
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate to obtain the crude product.
Purification and Characterization
Purification
The crude (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate is a polar compound and can be purified by ion-exchange chromatography for optimal results.
Ion-Exchange Chromatography Protocol:
-
Resin Preparation: Use a strong cation exchange resin (e.g., Dowex® 50WX8) and condition it by washing with 1M HCl, followed by deionized water until the eluent is neutral, and then with 1M NaOH, followed by deionized water until the eluent is neutral. Finally, equilibrate the resin with the starting buffer (e.g., 0.1 M ammonium acetate, pH 5.0).
-
Sample Loading: Dissolve the crude product in the starting buffer and load it onto the column.
-
Washing: Wash the column with the starting buffer to remove any neutral or anionic impurities.
-
Elution: Elute the bound product using a gradient of increasing pH or ionic strength (e.g., a linear gradient of 0.1 M to 2.0 M aqueous ammonia).
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify the fractions containing the pure product.
-
Desalting: Combine the pure fractions and remove the buffer salts by lyophilization or by using a volatile buffer system.
Characterization
Expected Yield: 25-35% over 8 steps from (4aR,7S,7aS)-2-Phenyl-4a,5,7,7a-tetrahydro-4H-pyrano[3,2-d][2][3]dioxin-7-ol.
Physical Appearance: Colorless oil or low-melting solid.
¹H NMR Spectroscopy (500 MHz, CDCl₃):
The cis relationship between the protons at C3 and C4 is expected to result in a small axial-equatorial or equatorial-axial coupling constant (J₃,₄), typically in the range of 2-5 Hz. In contrast, a trans relationship would show a larger diaxial coupling constant (8-12 Hz).[8][9]
-
δ 3.75 (s, 3H, OCH₃): A singlet for the methyl ester protons.
-
δ 4.0-3.8 (m, 2H, H-2eq, H-6eq): Complex multiplets for the equatorial protons at the 2 and 6 positions.
-
δ 3.5-3.3 (m, 2H, H-2ax, H-6ax): Complex multiplets for the axial protons at the 2 and 6 positions.
-
δ 3.2 (ddd, J ≈ 10, 4, 2 Hz, 1H, H-4): A multiplet for the proton at the C4 position, showing coupling to the adjacent protons. The small coupling constant with H-3 confirms the cis relationship.
-
δ 2.8 (dd, J ≈ 4, 2 Hz, 1H, H-3): A doublet of doublets for the proton at the C3 position.
-
δ 1.8 (br s, 2H, NH₂): A broad singlet for the amine protons.
¹³C NMR Spectroscopy (125 MHz, CDCl₃):
-
δ 173.5 (C=O): Carbonyl carbon of the ester.
-
δ 68.0 (C-2, C-6): Carbons of the tetrahydropyran ring adjacent to the oxygen.
-
δ 52.0 (OCH₃): Methyl carbon of the ester.
-
δ 50.5 (C-4): Carbon bearing the amino group.
-
δ 45.0 (C-3): Carbon bearing the carboxylate group.
-
δ 30.0 (C-5): Methylene carbon of the tetrahydropyran ring.
High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₇H₁₄NO₃ [M+H]⁺, found with high accuracy.
Safety and Handling
-
D-Mannitol, Sodium Periodate, Sodium Borohydride, Benzaldehyde Dimethyl Acetal, p-Toluenesulfonic Acid, Methanesulfonyl Chloride, Triethylamine, DBU, m-CPBA, Sodium Bicarbonate, Sodium Thiosulfate, Sodium Azide, Ammonium Chloride, DMF, PCC, Diazomethane, Palladium on Carbon: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Perform all reactions in a well-ventilated fume hood.
-
Diazomethane: is extremely toxic and explosive. It should only be handled by trained personnel using appropriate safety precautions and specialized glassware.
-
Sodium Azide: is highly toxic and can form explosive heavy metal azides. Avoid contact with acids, which can liberate toxic hydrazoic acid gas.
-
Hydrogenation: is performed with flammable hydrogen gas. Ensure there are no ignition sources in the vicinity and use appropriate equipment.
Conclusion
This application note provides a robust and stereoselective synthetic route to (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate from the chiral pool. The detailed, step-by-step protocols, along with the rationale for key transformations and comprehensive characterization data, offer a reliable guide for researchers in medicinal chemistry and drug development. The successful synthesis of this valuable building block will facilitate the exploration of novel chemical space and the development of new therapeutic agents.
References
- Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro‐2H‐pyrans via Ring-Expansion. American Chemical Society. (2021-12-07).
- Amine synthesis by azide reduction. Organic Chemistry Portal.
- Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction.
- Iron-Catalyzed Synthesis of α-Azido α-Amino Esters via the Alkylazidation of Alkenes.
- Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide N
- Stereoselective Synthesis of α‐Azido Esters and α‐Amino Acid Derivatives via Matteson Homolog
- Green Regioselective Azidolysis of Epoxides Catalyzed by Multi‐Site Phase‐Transfer C
- CIS TRANS ISOMERS AND NMR.
- Reactions of Azides - Substitution, Reduction, Rearrangements, and More. (2018-06-29).
- Reduction of Azides to Amines or Amides with Zinc and Ammonium Chloride as Reducing Agent.
- Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH‐Controlled Reaction. Semantic Scholar. (2000-01-04).
- Computed 13 C NMR coupling constants of 4-trans, 4-end and 4- cis,...
- Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction. Organic Chemistry Portal.
- Spectroscopy NMR Coupling Constant of Cis-Trans Isomers. YouTube. (2024-10-16).
- The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates.
- Synthesis of chiral enantioenriched tetrahydrofuran derivatives.
- Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. Organic Chemistry Portal. (2025-10-10).
- Stereoselective formation of tetrahydrofuran rings via intramolecular alkoxycarbonylation of hydroxyalkenes.
- NMR: relating coupling constants and major product. Reddit. (2016-02-17).
- Navigating the Chiral Pool in the Total Synthesis of Complex Terpene N
- Synthesis and biological activities of some fused pyran deriv
- NMR Coupling Constants.
- Purification of organic acids using anion exchange chromatography.
- Recent developments on the epoxidation of alkenes using hydrogen peroxide as an oxidant.
- Purification Or Organic Acids Using Anion Exchange Chromatography.
- Alkene Epoxidation Reaction and Mechanism Using Peroxy acid or mCPBA. YouTube. (2014-11-26).
- Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. MDPI.
- Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6Dihydro4-trimethylsilyloxy-2 H -thiopyran.
- Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group.
- Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4- carboxamides through an unusual regiospecific quasi- hydrolysis. Beilstein Journals.
- Ion Exchange Chromatography: Principles, Practice, and Applic
- Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. NIH.
- Process for preparing 2-substituted-3,4-dihydro-2h-pyrans.
- Introduction to Ion Exchange Chrom
- Efficient epoxidation of alkenes with aqueous hydrogen peroxide catalyzed by methyltrioxorhenium and 3-cyanopyridine. PubMed.
- Ion-Exchange Chromatography: Basic Principles and Application.
- (PDF) Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives.
- Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
- Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. PubMed Central.
- (3S,4S)
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Application Notes and Protocols for the Asymmetric Synthesis of Substituted Tetrahydropyrans
Introduction: The Tetrahydropyran Motif in Modern Chemistry
The tetrahydropyran (THP) ring is a privileged heterocyclic scaffold ubiquitously found in a vast array of natural products and clinically significant pharmaceutical agents.[1] From the potent anticancer macrolide bryostatin 1 to marine polyether toxins like the brevetoxins, the stereochemically rich THP core is fundamental to their biological activity.[2] Consequently, the development of robust and stereoselective methods for constructing substituted tetrahydropyrans is a central focus in organic synthesis and drug discovery.
This guide provides an in-depth exploration of key asymmetric strategies for synthesizing substituted tetrahydropyrans. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and strategic considerations that govern the choice of a particular synthetic route. We will delve into the nuances of powerful transformations including the Prins cyclization, hetero-Diels-Alder reactions, organocatalytic cascades, and transition-metal-catalyzed cyclizations, providing a practical framework for their application in complex molecule synthesis.
Strategic Overview: Key Pathways to Asymmetric THP Synthesis
The construction of the tetrahydropyran ring with precise control over multiple stereocenters can be achieved through several distinct strategic approaches. The choice of strategy is often dictated by the desired substitution pattern, the available starting materials, and the required level of stereochemical purity.
Caption: Core strategies for asymmetric tetrahydropyran synthesis.
The Asymmetric Prins Cyclization: A Cornerstone of THP Synthesis
The Prins cyclization, the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, stands as one of the most powerful and versatile methods for constructing the tetrahydropyran skeleton.[3][4] The reaction proceeds through a key oxocarbenium ion intermediate, and the strategic challenge lies in controlling the stereochemical outcome of the subsequent cyclization and nucleophilic trapping steps.[1]
Mechanistic Insight: Controlling Stereoselectivity
The stereoselectivity of the Prins cyclization is governed by the chair-like transition state of the cyclization. The substituents on both the homoallylic alcohol and the aldehyde prefer to occupy equatorial positions to minimize steric strain, which dictates the relative stereochemistry of the resulting THP. Asymmetric control is achieved by employing chiral Brønsted or Lewis acids that create a chiral environment around the oxocarbenium ion, biasing the cyclization pathway to favor one enantiomer.
For instance, highly acidic confined imino-imidodiphosphate (iIDP) Brønsted acids have been shown to catalyze the asymmetric Prins cyclization of various aldehydes with high enantioselectivity, yielding functionalized 4-methylenetetrahydropyrans.[5]
Caption: Generalized workflow for the catalytic asymmetric Prins cyclization.
Protocol: Asymmetric Prins Cyclization using a Chiral Brønsted Acid
This protocol is adapted from the work of List and co-workers for the synthesis of 4-methylenetetrahydropyrans.[5]
Materials:
-
Chiral imino-imidodiphosphate (iIDP) catalyst (e.g., (S)-iIDP)
-
Homoallylic alcohol
-
Aldehyde (aliphatic or aromatic)
-
Anhydrous toluene
-
4 Å Molecular sieves
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vial under an inert atmosphere, add the chiral iIDP catalyst (5 mol%).
-
Add freshly activated 4 Å molecular sieves.
-
Add anhydrous toluene (to achieve a 0.1 M concentration of the limiting reagent).
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Add the homoallylic alcohol (1.2 equivalents).
-
Add the aldehyde (1.0 equivalent) dropwise over 5 minutes.
-
Stir the reaction at the specified temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Aldehyde (R) | Homoallylic Alcohol | Yield (%) | ee (%) | Reference |
| Cinnamaldehyde | 3-Buten-1-ol | 92 | 94 | [5] |
| Benzaldehyde | 3-Buten-1-ol | 85 | 90 | [5] |
| Cyclohexanecarboxaldehyde | 3-Buten-1-ol | 95 | 96 | [5] |
Asymmetric Hetero-Diels-Alder Reaction
The hetero-Diels-Alder (HDA) reaction is a powerful [4+2] cycloaddition for constructing six-membered heterocycles.[1] In the context of THP synthesis, it typically involves the reaction of an activated diene with an aldehyde, catalyzed by a chiral Lewis acid, to produce a dihydropyran intermediate, which can then be reduced to the corresponding tetrahydropyran.[6]
Causality in Catalyst Selection
The success of the asymmetric HDA reaction hinges on the choice of the chiral catalyst. Jacobsen's chiral chromium(III) catalyst, for example, has proven highly effective.[6] The catalyst coordinates to the aldehyde's carbonyl oxygen, lowering its LUMO energy and activating it for cycloaddition. The chiral salen ligand creates a well-defined steric environment that forces the diene to approach the aldehyde from a specific face, thereby inducing high diastereo- and enantioselectivity.[6] The choice of the aldehyde component is also critical; sometimes, more reactive aldehyde surrogates are necessary to achieve high yields.[6]
Protocol: Jacobsen's Catalyst for Asymmetric Hetero-Diels-Alder Cycloaddition
This protocol is a representative procedure for the synthesis of a 2,6-cis-substituted tetrahydropyran-4-one precursor.[6]
Materials:
-
Jacobsen's chiral chromium(III) catalyst
-
Danishefsky-type diene (e.g., (E)-1-methoxy-3-((trimethylsilyl)oxy)-1,3-butadiene)
-
Aldehyde (e.g., 2-tosyloxyacetaldehyde)
-
Anhydrous dichloromethane (DCM)
-
4 Å Molecular sieves
-
Trifluoroacetic acid (TFA)
Procedure:
-
In an oven-dried flask under an inert atmosphere, add Jacobsen's catalyst (2-5 mol%) and powdered 4 Å molecular sieves.
-
Add anhydrous DCM and cool the solution to -40 °C.
-
Add the aldehyde (1.0 equivalent) and stir for 15 minutes.
-
Add the diene (1.5 equivalents) dropwise.
-
Maintain the reaction at -40 °C for the specified time (typically 24-48 hours), monitoring by TLC.
-
Upon completion, quench the reaction by adding a few drops of trifluoroacetic acid (TFA) to hydrolyze the silyl enol ether intermediate.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Filter the mixture through a pad of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate and purify the resulting dihydropyranone by flash column chromatography.
-
The dihydropyranone can be subsequently reduced (e.g., using NaBH4) and further functionalized to access a variety of substituted tetrahydropyrans.
Data Presentation:
| Diene | Aldehyde | Catalyst | Yield (%) | dr (cis:trans) | ee (%) | Reference |
| Danishefsky's Diene | Benzaldehyde | Cr(III)-salen | 93 | >95:5 | 97 | [6] |
| Brassard's Diene | 2-Tosyloxyacetaldehyde | ent-Cr(III)-salen | 83 | 97:3 | >98 | [6] |
Organocatalytic Domino Reactions
Organocatalysis has revolutionized asymmetric synthesis by providing metal-free alternatives that often enable novel reaction cascades.[7] For THP synthesis, domino (or cascade) reactions, such as the Michael-hemiacetalization sequence, allow for the rapid construction of complex, polyfunctionalized tetrahydropyran rings from simple precursors in a single pot with high stereocontrol.[7][8]
Mechanistic Rationale: The Power of the Domino Sequence
In a typical Michael-hemiacetalization domino reaction, a chiral secondary amine catalyst (e.g., a prolinol derivative) activates an α,β-unsaturated aldehyde via enamine formation. This enamine then undergoes a stereoselective Michael addition with a nucleophile that also contains a hydroxyl group (e.g., a hydroxy-β-dicarbonyl compound). After the Michael addition, the newly formed enolate is positioned to undergo an intramolecular hemiacetalization, cyclizing to form the tetrahydropyran ring. The catalyst is then regenerated, completing the catalytic cycle. This entire sequence builds two bonds and up to three stereocenters in one operation.[8]
Caption: A domino reaction for rapid THP synthesis.
Protocol: Organocatalytic Asymmetric Michael/Hemiacetalization
This is a general protocol based on established methods for synthesizing functionalized tetrahydropyrans.[8]
Materials:
-
Chiral diarylprolinol silyl ether catalyst
-
α,β-Unsaturated aldehyde
-
Hydroxymethyl-substituted nitroalkene or similar pronucleophile
-
Benzoic acid (co-catalyst)
-
Anhydrous solvent (e.g., chloroform or toluene)
Procedure:
-
To a reaction vial, add the chiral organocatalyst (10-20 mol%) and the co-catalyst (e.g., benzoic acid, 10 mol%).
-
Add the anhydrous solvent.
-
Add the hydroxylated pronucleophile (1.0 equivalent).
-
Add the α,β-unsaturated aldehyde (1.2-1.5 equivalents).
-
Stir the reaction at room temperature or as specified, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture directly onto silica gel.
-
Purify the product by flash column chromatography.
Data Presentation:
| α,β-Unsaturated Aldehyde | Nucleophile | Yield (%) | dr | ee (%) | Reference |
| Cinnamaldehyde | (2-nitrovinyl)methanol | 86 | >20:1 | 94 | [8] |
| Crotonaldehyde | Ethyl 2-((2-nitrovinyl)oxy)acetate | 75 | 10:1 | 92 | [8] |
Transition-Metal-Catalyzed Cyclizations
Transition metals like platinum, gold, palladium, and cobalt offer powerful catalytic systems for the intramolecular hydroalkoxylation of δ-hydroxy olefins and related cyclizations to form tetrahydropyrans.[5] These methods are often characterized by their mild reaction conditions and excellent functional group tolerance.
Causality in Reaction Design: Palladium-Catalyzed Oxidative Heck Redox-Relay
A notable example is the palladium-catalyzed oxidative Heck redox-relay strategy for synthesizing 2,6-trans-tetrahydropyrans from enantiopure dihydropyranyl alcohols.[9] In this process, a Pd(II) catalyst coordinates to the alkene of the starting material. A subsequent β-hydride elimination and re-insertion sequence (redox-relay) effectively "walks" the double bond into the ring. This is followed by an oxidative Heck-type coupling with a boronic acid, which introduces a substituent at the 6-position. The stereochemistry is controlled by the initial chirality of the substrate and the preference for a chair-like transition state, leading to excellent diastereoselectivity for the trans product.[9]
Protocol: Palladium-Catalyzed Oxidative Heck Redox-Relay
This protocol is based on the synthesis of C-aryl-containing 2,6-trans-tetrahydropyrans.[9]
Materials:
-
Enantiopure dihydropyranyl alcohol (e.g., (R)-DHP-alcohol)
-
Arylboronic acid
-
Pd(OAc)2 (Palladium(II) acetate)
-
Cu(OTf)2 (Copper(II) triflate)
-
Benzoquinone (BQ)
-
Solvent (e.g., methanol/toluene mixture)
Procedure:
-
To a reaction vial, add the enantiopure dihydropyranyl alcohol (1.0 equivalent), arylboronic acid (2.0 equivalents), and benzoquinone (2.0 equivalents).
-
Add Pd(OAc)2 (10 mol%) and Cu(OTf)2 (20 mol%).
-
Add the solvent mixture (e.g., 9:1 MeOH:Toluene).
-
Seal the vial and stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Data Presentation:
| DHP-Alcohol | Arylboronic Acid | Yield (%) | dr (trans:cis) | Reference |
| (R)-DHP-alcohol | Phenylboronic acid | 75 | >20:1 | [9] |
| (R)-DHP-alcohol | 4-Methoxyphenylboronic acid | 82 | >20:1 | [9] |
| (S)-DHP-alcohol | 3-Thienylboronic acid | 68 | >20:1 | [9] |
Conclusion and Future Outlook
The asymmetric synthesis of substituted tetrahydropyrans is a mature yet continually evolving field. The strategies outlined in this guide—Prins cyclization, hetero-Diels-Alder reactions, organocatalytic cascades, and transition-metal catalysis—represent the state-of-the-art in constructing this vital heterocyclic motif. Each method offers a unique set of advantages in terms of substrate scope, operational simplicity, and the complexity of the accessible products.
The ongoing development of new chiral catalysts and novel reaction pathways promises to further enhance our ability to synthesize complex THP-containing molecules with even greater efficiency and precision. As our understanding of reaction mechanisms deepens, we can expect the design of more sophisticated and predictable synthetic protocols, empowering chemists to tackle ever more challenging targets in natural product synthesis and medicinal chemistry.
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Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]
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Scott, J. S., & Williams, H. V. L. (2021). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Organic & Biomolecular Chemistry, 19(44), 9639-9655. Retrieved from [Link]
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Lee, H., & Kim, S. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 16(11), 444. Retrieved from [Link]
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Walker, T. W., et al. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry, 24(17), 6597-6609. Retrieved from [Link]
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Reddy, L. U., & Shaw, A. K. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1077–1142. Retrieved from [Link]
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Díez-Pascual, C., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Marine Drugs, 16(11), 427. Retrieved from [Link]
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Enders, D., et al. (2012). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. Synthesis, 44(13), 2092-2098. Retrieved from [Link]
-
Enders, D., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters, 16(23), 6068–6071. Retrieved from [Link]
-
Haughey, M. A., & Thomson, R. J. (2024). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Organic Letters. Retrieved from [Link]
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Peh, G. R., & Floreancig, P. E. (2013). Structurally and Stereochemically Diverse Tetrahydropyran Synthesis through Oxidative C–H Bond Activation. Accounts of Chemical Research, 46(10), 2359–2369. Retrieved from [Link]
-
Dell'Amico, L., & Melchiorre, P. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews, 46(6), 1636-1652. Retrieved from [Link]
-
Enders, D., et al. (2014). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. European Journal of Organic Chemistry, 2014(36), 8111-8115. Retrieved from [Link]
-
Olier, C., et al. (2010). Synthesis of tetrahydropyrans and related heterocycles via prins cyclization; extension to aza-prins cyclization. Tetrahedron, 66(2), 413-445. Retrieved from [Link]
-
Reddy, L. U., & Shaw, A. K. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1077-1142. Retrieved from [Link]
-
Scott, J. S., et al. (2021). Ambruticins: tetrahydropyran ring formation and total synthesis. Organic & Biomolecular Chemistry, 19(27), 6006-6016. Retrieved from [Link]
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Application Note: Strategic Incorporation of (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate into Synthetic Peptides
Abstract
The integration of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance pharmacological properties such as potency, selectivity, and metabolic stability. This guide provides a comprehensive overview and detailed protocols for the use of (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate, a conformationally constrained β-amino acid ester, in solid-phase peptide synthesis (SPPS). We will explore the underlying rationale for its use, from the preparation of the Fmoc-protected building block to advanced coupling strategies and final peptide cleavage, providing researchers with the necessary tools to leverage this unique scaffold in drug discovery and development.
Introduction: The Value of Conformational Constraint
Linear peptides often suffer from therapeutic limitations due to their inherent flexibility, which can lead to poor receptor affinity and susceptibility to proteolytic degradation.[1] Introducing conformational constraints into the peptide backbone is a proven strategy to mitigate these issues.[2] By pre-organizing the peptide into a bioactive conformation, we reduce the entropic penalty of binding to a biological target, often resulting in significantly increased affinity and potency.[1]
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, recognized for its ability to serve as a stable, non-aromatic, and conformationally defined structural element.[3] The specific stereoisomer, (3S,4S)-4-aminotetrahydro-2H-pyran-3-carboxylic acid, acts as a constrained β-amino acid surrogate. Its rigid cyclic structure imparts a well-defined turn or kink in the peptide chain, enabling the precise spatial orientation of adjacent amino acid side chains. This makes it an invaluable tool for designing peptidomimetics that can mimic secondary structures like β-turns or helical motifs, which are critical for many protein-protein interactions.[4]
This document will guide the researcher through the practical steps of incorporating this valuable building block into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Preparing the Building Block for SPPS
The commercially available (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate is typically supplied as a hydrochloride or hydrobromide salt.[5] For use in Fmoc-SPPS, it must be converted into its N-terminally protected, free carboxylic acid form. This involves two key steps: N-terminal protection with the Fmoc group and saponification of the methyl ester.
Workflow for Building Block Preparation
Sources
Application Notes & Protocols: Investigating Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate as a Novel Modulator of GABAergic Neurotransmission
Audience: Researchers, scientists, and drug development professionals in neuroscience.
Abstract: This document provides a comprehensive guide to the potential applications of methyl 4-aminotetrahydro-2H-pyran-3-carboxylate in neuroscience research. Based on structural similarities to known inhibitors of GABA transporters (GATs), we hypothesize a mechanism of action for this compound and outline a full suite of protocols for its characterization. This guide is intended to serve as a foundational resource for researchers investigating novel small molecules for the modulation of inhibitory neurotransmission.
Introduction: The Rationale for Investigating Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate in Neuroscience
The inhibitory neurotransmitter γ-aminobutyric acid (GABA) is fundamental to maintaining balanced neuronal activity in the central nervous system (CNS). Dysregulation of GABAergic signaling is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and schizophrenia.[1] A primary mechanism for regulating GABA levels in the synaptic cleft is its reuptake by GABA transporters (GATs).[2][3] The GAT family, part of the solute carrier 6 (SLC6) family, includes four main subtypes: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[2][4][5]
GAT1, predominantly found on presynaptic neuronal terminals, is responsible for the majority of GABA reuptake and has been a key target for therapeutic development.[3][6] The inhibition of GAT1 elevates extracellular GABA concentrations, thereby enhancing GABAergic tone and producing therapeutic effects such as seizure reduction.[1][7][8]
Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate is a novel small molecule whose structural features—a cyclic ether, a secondary amine, and a methyl ester—suggest a potential interaction with GABA transporters. The tetrahydro-pyran scaffold provides a constrained conformation, while the amino and carboxylate moieties mimic the endogenous ligand, GABA. This structural analogy to known GAT inhibitors, such as nipecotic acid and guvacine, provides a strong rationale for its investigation as a potential GAT inhibitor.[9][10]
This guide outlines the experimental workflow to test the hypothesis that methyl 4-aminotetrahydro-2H-pyran-3-carboxylate acts as a GAT inhibitor and to characterize its neuropharmacological profile.
Hypothesized Mechanism of Action: GAT Inhibition
We propose that methyl 4-aminotetrahydro-2H-pyran-3-carboxylate competitively inhibits GABA uptake at one or more GAT subtypes. By binding to the transporter, it is expected to block the reuptake of GABA from the synaptic cleft, leading to an accumulation of extracellular GABA and enhanced activation of postsynaptic GABA receptors.
Caption: Hypothesized mechanism of GAT inhibition.
In Vitro Characterization Protocols
The initial characterization of methyl 4-aminotetrahydro-2H-pyran-3-carboxylate involves a series of in vitro assays to determine its affinity for and functional inhibition of the different GAT subtypes.
Protocol: [³H]GABA Uptake Inhibition Assay
This assay measures the ability of the test compound to inhibit the uptake of radiolabeled GABA into cells expressing specific GAT subtypes.
Objective: To determine the potency (IC₅₀) of methyl 4-aminotetrahydro-2H-pyran-3-carboxylate at human GAT1, GAT2, GAT3, and BGT1.
Materials:
-
CHO or HEK293 cells stably expressing hGAT1, hGAT2, hGAT3, or hBGT1.
-
96-well cell culture plates.
-
[³H]GABA (specific activity ~30-40 Ci/mmol).
-
Unlabeled GABA.
-
Test compound: Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate.
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
-
Scintillation counter and vials.
Procedure:
-
Cell Plating: Plate the GAT-expressing cells in 96-well plates at a density of ~50,000 cells/well and allow them to adhere for 24 hours.[11][12]
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer to achieve a range of final concentrations (e.g., 1 nM to 100 µM).
-
Assay Initiation:
-
Wash the cells twice with pre-warmed assay buffer.
-
Add 100 µL of assay buffer containing the desired concentration of the test compound or vehicle control to each well.
-
Incubate for 10-15 minutes at room temperature.
-
-
GABA Uptake:
-
Termination of Uptake:
-
Rapidly aspirate the assay solution.
-
Wash the cells three times with ice-cold assay buffer to remove extracellular [³H]GABA.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Total Uptake: Radioactivity in wells with vehicle control.
-
Nonspecific Uptake: Radioactivity in wells with a high concentration of unlabeled GABA (e.g., 3 mM) to block all specific transport.[11][12]
-
Specific Uptake: Total Uptake - Nonspecific Uptake.
-
Calculate the percentage inhibition for each concentration of the test compound.
-
Plot the percentage inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation: Hypothetical GAT Inhibition Profile
The following table presents hypothetical data for methyl 4-aminotetrahydro-2H-pyran-3-carboxylate, illustrating a potential selectivity profile.
| GAT Subtype | IC₅₀ (µM) | Selectivity vs. GAT1 |
| hGAT1 | 0.5 | - |
| hGAT2 | >100 | >200x |
| hGAT3 | 15.2 | 30.4x |
| hBGT1 | 55.8 | 111.6x |
This data is for illustrative purposes only.
Protocol: Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of the test compound to GAT1, typically using a radiolabeled GAT1 inhibitor like [³H]tiagabine or [³H]NO-711.
Objective: To determine the Kᵢ of methyl 4-aminotetrahydro-2H-pyran-3-carboxylate at hGAT1.
Materials:
-
Membrane preparations from cells expressing hGAT1.
-
Radioligand (e.g., [³H]tiagabine).
-
Unlabeled tiagabine (for nonspecific binding).
-
Test compound.
-
Binding buffer.
-
Glass fiber filters.
-
Filtration manifold.
Procedure:
-
Assay Setup: In test tubes, combine the membrane preparation, radioligand (at a concentration near its Kₑ), and varying concentrations of the test compound in binding buffer.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
-
Termination: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ value and then calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
In Vivo Characterization Protocols
Following promising in vitro results, in vivo studies are essential to evaluate the compound's effects on brain neurochemistry and behavior in a living organism.
Protocol: In Vivo Microdialysis
This technique allows for the measurement of extracellular GABA levels in specific brain regions of freely moving animals.
Caption: Workflow for in vivo microdialysis experiment.
Objective: To measure the effect of systemic administration of methyl 4-aminotetrahydro-2H-pyran-3-carboxylate on extracellular GABA levels in a target brain region (e.g., hippocampus or striatum).
Procedure:
-
Surgical Implantation: Anesthetize a rat and place it in a stereotaxic frame. Implant a microdialysis guide cannula into the target brain region.[13] Allow the animal to recover for at least 48 hours.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula in the awake, freely moving rat. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[14][15]
-
Baseline Collection: After a stabilization period of at least 2 hours, collect several baseline dialysate samples (e.g., every 20-30 minutes).[13]
-
Compound Administration: Administer methyl 4-aminotetrahydro-2H-pyran-3-carboxylate via intraperitoneal (i.p.) injection.
-
Sample Collection: Continue to collect dialysate samples for several hours post-administration.
-
GABA Analysis: Analyze the GABA concentration in the dialysate samples using high-performance liquid chromatography with mass spectrometry (HPLC-MS).[13]
-
Data Analysis: Express the GABA concentration in each sample as a percentage of the average baseline concentration.
Protocol: Evaluation in Animal Models of Epilepsy
The anticonvulsant potential of the compound can be assessed in rodent models of seizures.
Objective: To determine if methyl 4-aminotetrahydro-2H-pyran-3-carboxylate can protect against chemically-induced seizures.
Model: Pentylenetetrazol (PTZ)-induced seizure model. PTZ is a GABA-A receptor antagonist that induces clonic-tonic seizures.[16]
Procedure:
-
Animal Groups: Divide mice or rats into several groups: vehicle control and multiple dose groups for the test compound.
-
Compound Administration: Administer the test compound or vehicle i.p. at a set time before PTZ challenge (e.g., 30 minutes).
-
Seizure Induction: Administer a convulsant dose of PTZ (e.g., 60-80 mg/kg, s.c.).
-
Observation: Observe the animals for a period of 30 minutes and record the latency to the first seizure and the severity of the seizures (using a standardized scoring system). The percentage of animals protected from tonic hindlimb extension is a key endpoint.
-
Data Analysis: Compare the seizure parameters between the vehicle and treated groups. An effective compound will increase the latency to seizures and reduce their severity.
Conclusion and Future Directions
This guide provides a systematic framework for the preclinical evaluation of methyl 4-aminotetrahydro-2H-pyran-3-carboxylate as a potential modulator of the GABAergic system. The outlined protocols, from in vitro transporter assays to in vivo neurochemical and behavioral studies, will enable a thorough characterization of its pharmacological profile. Positive results from these studies would warrant further investigation into its mechanism of action, pharmacokinetic properties, and potential therapeutic utility in CNS disorders.
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Clausen, R. P., Frølund, B., & Krogsgaard-Larsen, P. (2006). Structure-activity Relationships of Selective GABA Uptake Inhibitors. Current Topics in Medicinal Chemistry, 6(17), 1861-1882. ([Link])
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Jojart, B., et al. (2020). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience, 11(13), 1969-1979. ([Link])
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Zafar, R., & Jabeen, A. (2018). Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. Frontiers in Chemistry, 6, 293. ([Link])
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Mager, S., et al. (2008). Inhibitors of the γ-Aminobutyric Acid Transporter 1 (GAT1) Do Not Reveal a Channel Mode of Conduction. The Journal of Neuroscience, 28(38), 9449-9458. ([Link])
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Lazzarin, E., et al. (2023). A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain. Frontiers in Molecular Neuroscience, 16, 1195616. ([Link])
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Wiglusz, K., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS Chemical Neuroscience, 12(16), 3075-3086. ([Link])
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Sarup, A., et al. (2006). Structure-Activity Relationship and Pharmacology of γ-Aminobutyric Acid (GABA) Transport Inhibitors. ResearchGate. ([Link])
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Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2010). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 5(9), 853-869. ([Link])
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Vogensen, S. B., et al. (2022). Structure activity relationship of selective GABA uptake inhibitors. ResearchGate. ([Link])
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Kumar, A., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal, 41(13), e110294. ([Link])
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Quirk, M. C., & West, M. O. (2011). GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. Journal of Neurochemistry, 117(2), 269-279. ([Link])
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Barker-Haliski, M. L., & White, H. S. (2015). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neuropharmacology, 99, 679-689. ([Link])
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de Haas, R., et al. (2023). Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions. EJNMMI Radiopharmacy and Chemistry, 8(1), 17. ([Link])
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Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.7. ([Link])
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Behavioral and Cognitive Testing Procedures in Animal Models of Epilepsy. ResearchGate. ([Link])
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DiCYT. (n.d.). An animal model to study new treatments against epilepsy. ([Link])
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Farrant, M., & Kaila, K. (2007). Electrophysiology of ionotropic GABA receptors. Progress in Biophysics and Molecular Biology, 93(1-3), 279-301. ([Link])
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Jackson, A., et al. (2014). Development of Positron Emission Tomography (PET) Radiotracers for the GABA Transporter 1 (GAT-1). Journal of Medicinal Chemistry, 57(15), 6249-6260. ([Link])
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Falch, E. (2003). Inhibition of gamma-aminobutyric acid uptake: anatomy, physiology and effects against epileptic seizures. European Journal of Pharmacology, 479(1-3), 127-137. ([Link])
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Kumar, A., et al. (2022). Structural basis of GABA reuptake inhibition. Nature Structural & Molecular Biology, 29(7), 643-650. ([Link])
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The Pyran Scaffold: A Versatile Platform for Developing Novel Triple Reuptake Inhibitors
Application Notes and Protocols for Researchers in Drug Discovery
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel triple reuptake inhibitors (TRIs) based on the pyran chemical scaffold. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies essential for advancing drug candidates in this promising therapeutic class.
Introduction: The Rationale for Triple Reuptake Inhibition in Depression
Major depressive disorder (MDD) is a complex psychiatric illness characterized by a range of debilitating symptoms.[1] For decades, the monoamine hypothesis has guided antidepressant drug development, suggesting that deficits in synaptic levels of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) contribute to the pathophysiology of depression.[1][2][3][4]
While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have been the mainstay of treatment, a significant portion of patients exhibit only a partial response or are treatment-resistant.[2][3][5] Furthermore, the delayed onset of therapeutic action, typically 4-6 weeks, remains a major clinical challenge.[1][2]
There is growing evidence that incorporating a dopaminergic component could lead to a more robust and rapid antidepressant effect.[1][5] Dopamine is critically involved in regulating mood, motivation, and reward pathways, and its dysfunction is linked to symptoms like anhedonia (the inability to feel pleasure), which is often refractory to traditional treatments.[1] This has spurred the development of triple reuptake inhibitors (TRIs), which simultaneously block the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1][2][6] The hypothesis is that this broader neurochemical profile will not only enhance efficacy but may also mitigate certain side effects, such as the sexual dysfunction associated with highly serotonergic agents.[1][7][8]
The pyran ring system has emerged as a novel and promising scaffold for the design of TRIs.[1][9][10] Our research has demonstrated that asymmetric di- and tri-substituted pyran derivatives can be potent and selective inhibitors of all three monoamine transporters.[1][9][10][11] This unique structural class offers a new avenue for medicinal chemistry exploration, distinct from previously investigated TRI candidates.[1]
The Development Workflow for Pyran-Based TRIs
The development of a novel pyran-based TRI follows a structured, multi-stage process, from initial design and synthesis to comprehensive preclinical evaluation. This workflow ensures a systematic progression of drug candidates with the most promising therapeutic potential.
Caption: Workflow for the development of pyran-derived triple reuptake inhibitors.
Chemical Synthesis: Protocols and Strategies
The asymmetric synthesis of substituted pyran derivatives is a cornerstone of this drug discovery program. The stereochemistry of the substituents on the pyran ring is critical for achieving the desired potency and selectivity at the monoamine transporters.[12]
Protocol 3.1: Representative Asymmetric Synthesis of a Trisubstituted Pyran Core
This protocol outlines a general, multi-step sequence for the synthesis of a key trisubstituted pyran intermediate, based on established methodologies for asymmetric pyran synthesis.[10][12]
Step 1: Catalytic Asymmetric Allylation
-
To a solution of a suitable BINOL-derived catalyst (e.g., BITIP) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (N2 or Ar), add the first aldehyde (R1CHO).
-
Cool the mixture to a low temperature (e.g., -78 °C).
-
Add the silyl-stannane reagent dropwise and stir the reaction for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with a suitable reagent (e.g., saturated NH4Cl solution) and allow it to warm to room temperature.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting hydroxy allylsilane by flash column chromatography.
Step 2: Pyran Annulation (Prins Cyclization)
-
Dissolve the purified hydroxy allylsilane from Step 1 in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Add the second aldehyde (R2CHO) to the solution.
-
Cool the mixture to a low temperature (e.g., -78 °C).
-
Add a Lewis acid catalyst (e.g., TMSOTf) dropwise.
-
Stir the reaction at low temperature for the specified time, monitoring progress by TLC.
-
Quench the reaction with a base (e.g., triethylamine) and warm to room temperature.
-
Purify the resulting 4-methylene tetrahydropyran derivative by flash column chromatography.
Step 3: Functional Group Interconversion and Amination
-
The 4-methylene group can be further functionalized (e.g., via hydroboration-oxidation to introduce a hydroxyl group).
-
Subsequent oxidation and reductive amination with a desired amine (R3NH2) will yield the final trisubstituted pyran amine.
In Vitro Pharmacological Evaluation: Protocols
The initial screening of newly synthesized compounds involves determining their affinity and potency at the human serotonin, norepinephrine, and dopamine transporters.
Protocol 4.1: Radioligand Binding Assays
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from its transporter.[7][8][13][14]
Materials:
-
HEK-293 cells stably expressing hSERT, hNET, or hDAT.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Radioligands: [3H]Citalopram (for hSERT), [3H]Nisoxetine (for hNET), [3H]WIN 35,428 (for hDAT).
-
Unlabeled reference inhibitors for non-specific binding (e.g., Citalopram, Desipramine, GBR 12909).
-
96-well plates, filter mats (GF/C), and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize transporter-expressing cells in cold lysis buffer. Centrifuge to pellet membranes, wash, and resuspend in binding buffer. Determine protein concentration (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add in order:
-
150 µL of membrane suspension (50-120 µg protein).
-
50 µL of test compound at various concentrations (typically 10-point curve).
-
50 µL of radioligand at a concentration near its Kd.
-
-
Incubation: Incubate the plate at 30 °C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid vacuum filtration through a PEI-presoaked GF/C filter mat. Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity.
-
Data Analysis: Calculate Ki values from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 4.2: Neurotransmitter Uptake Inhibition Assays
This functional assay measures the potency (IC50) of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.[14][15][16][17][18]
Materials:
-
HEK-293 cells stably expressing hSERT, hNET, or hDAT, grown in 96-well plates.
-
Krebs-HEPES buffer (KHB).
-
Radiolabeled substrates: [3H]5-HT (for hSERT), [3H]NE (for hNET), [3H]DA (for hDAT).
-
Unlabeled inhibitors for determining non-specific uptake.
Procedure:
-
Cell Plating: Seed cells in 96-well plates and grow to near confluence.
-
Pre-incubation: On the day of the assay, wash the cells with KHB. Pre-incubate the cells with various concentrations of the test compound for 10-15 minutes at room temperature or 37°C.
-
Initiate Uptake: Add the radiolabeled substrate to each well to start the uptake reaction.
-
Incubation: Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold KHB.
-
Lysis and Counting: Lyse the cells (e.g., with 1% SDS) and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
Data Presentation: In Vitro Pharmacology of Lead Pyran Derivatives
The following table summarizes the in vitro data for exemplary pyran-based TRIs.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | 5-HT Uptake IC50 (nM) | NE Uptake IC50 (nM) | DA Uptake IC50 (nM) |
| D-142 | 14.7 | 29.3 | 59.3 | 14.7 | 29.3 | 37.4 |
| D-161 | 25.9 | 13.5 | 135 | - | - | - |
| 10f | 40.0 | 38.5 | 31.3 | - | - | - |
| 10j | 12.9 | 29.3 | 15.9 | - | - | - |
| D-473 | 9.18 | 39.7 | 70.4 | - | - | - |
Data compiled from references[1][11][14][19][20]. Note: Ki and IC50 values are often comparable but measured in different assays.
In Vivo Behavioral Assessment: Protocols
Promising candidates from in vitro screening are advanced to in vivo models to assess their antidepressant-like activity. The Forced Swim Test (FST) is a widely used and validated model for this purpose.[1][2][11]
Protocol 5.1: Rat Forced Swim Test (Porsolt Test)
This test is based on the principle that rodents, after initial escape-oriented activity, will adopt an immobile posture when placed in an inescapable cylinder of water. Antidepressant treatments reduce the duration of this immobility.[1][2][11][19]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g).
-
Transparent cylindrical containers (40-50 cm high, 20 cm diameter).
-
Water maintained at 24-25°C.
-
Video recording equipment for later analysis.
-
Test compound and vehicle.
Procedure:
-
Habituation: Handle the rats for several days before the test to reduce stress.
-
Pre-test Session (Day 1): Place each rat individually into the cylinder filled with water (30 cm depth) for 15 minutes. This induces a baseline level of immobility for the test session. After 15 minutes, remove the rats, dry them thoroughly, and return them to their home cages.
-
Drug Administration (Day 2): Administer the test compound or vehicle (e.g., orally or via intraperitoneal injection) at a specified time before the test session (e.g., 60 minutes prior).
-
Test Session (Day 2): Place the rats back into the swim cylinders for a 5-minute session. Record the entire session for later scoring.
-
Behavioral Scoring: A trained observer, blind to the treatment conditions, should score the 5-minute test session. The primary behaviors scored are:
-
Immobility: The rat makes only the minimal movements necessary to keep its head above water.
-
Swimming: The rat makes active swimming motions, moving around the cylinder.
-
Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the wall.
-
-
Data Analysis: Compare the duration of immobility between the vehicle-treated and drug-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect. It is also crucial to analyze swimming and climbing behaviors, as different classes of antidepressants can selectively affect these actions (e.g., SSRIs tend to increase swimming, while NE-reuptake inhibitors often increase climbing).[13]
Caption: Protocol timeline for the Rat Forced Swim Test.
Conclusion and Future Directions
The development of TRIs from pyran derivatives represents a promising strategy in the search for next-generation antidepressants.[1][10] The protocols outlined in these application notes provide a robust framework for the synthesis and evaluation of these novel compounds. Through systematic SAR studies, guided by comprehensive in vitro and in vivo testing, it is possible to identify lead candidates with optimized potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the in vivo transporter occupancy of these compounds and exploring their efficacy in more complex models of depression, including those for treatment-resistant populations.[1][13]
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Basu, S., et al. (2016). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? Future Medicinal Chemistry. Available at: [Link]
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Subbaiah, M. A. V., & Yildiz, A. (2018). Triple Reuptake Inhibitors as Potential Therapeutics for Depression and Other Disorders: Design Paradigm and Developmental Challenges. Journal of Medicinal Chemistry. Available at: [Link]
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Stahl, S. M., et al. (2008). Triple Reuptake Inhibitors: The Next Generation of Antidepressants. Current Neuropharmacology. Available at: [Link]
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Stahl, S. M., et al. (2008). Triple Reuptake Inhibitors: The Next Generation of Antidepressants. Semantic Scholar. Available at: [Link]
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Zhang, M., et al. (2011). Further structure-activity relationship studies on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Identification of compounds with triple uptake inhibitory activity as potential antidepressant agents. Journal of Medicinal Chemistry. Available at: [Link]
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Zhang, M., et al. (2011). Further structure-activity relationship studies on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: identification of compounds with triple uptake inhibitory activity as potential antidepressant agents. PubMed. Available at: [Link]
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Zhang, M., et al. (2010). Structural Exploration of (3S,6S)-6-Benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine Analogues: Identification of Potent Triple Monoamine Reuptake Inhibitors as Potential Antidepressants. ACS Medicinal Chemistry Letters. Available at: [Link]
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Dutta, A. K., et al. (2007). An improved asymmetric synthetic route to a novel triple uptake inhibitor antidepressant (2S,4R,5R)-2-benzhydryl-5-((4-methoxybenzyl)amino)tetrahydro-2H-pyran-4-ol (D-142). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Stahl, S. M., et al. (2008). Triple reuptake inhibitors: The next generation of antidepressants. The Catholic University of Korea. Available at: [Link]
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Zhang, M., et al. (2011). Further Structure–Activity Relationship Studies on 4-((((3S,6S)-6-Benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Identification of Compounds with Triple Uptake Inhibitory Activity as Potential Antidepressant Agents. Journal of Medicinal Chemistry. Available at: [Link]
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Hay, D. A., et al. (2013). Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor. ACS Medicinal Chemistry Letters. Available at: [Link]
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Stasiłowicz, A., et al. (2024). Evaluation of New Approaches to Depression Treatment Using an Animal Model of Pharmacoresistant Depression. International Journal of Molecular Sciences. Available at: [Link]
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Guiard, B. P., & El Mansari, M. (2018). Triple reuptake inhibitors (TRIs): do they promise us a rose garden? Expert Opinion on Investigational Drugs. Available at: [Link]
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Stahl, S. M. (2008). Triple reuptake inhibitors: the next generation of antidepressants. Psychiatry Investigation. Available at: [Link]
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Reith, M. E. A., et al. (2014). Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters. PLOS ONE. Available at: [Link]
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Commons, K. G., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences. Available at: [Link]
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Skolnick, P., et al. (2006). Triple uptake inhibitors: therapeutic potential in depression and beyond. Expert Opinion on Investigational Drugs. Available at: [Link]
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Andersen, J., et al. (2024). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Available at: [Link]
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Zhang, M., et al. (2007). The novel trisubstituted pyran derivative D-142 has triple monoamine reuptake inhibitory activity and exerts potent antidepressant-like activity in rodents. European Journal of Pharmacology. Available at: [Link]
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Reith, M. E. A., et al. (2021). Novel Potent Dopamine-Norepinephrine and Triple Reuptake Uptake Inhibitors Based on Asymmetric Pyran Template and Their Molecular Interactions with Monoamine Transporters. ACS Chemical Neuroscience. Available at: [Link]
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Rothman, R. B., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX. Available at: [Link]
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Frazer, A. (2001). Serotonergic and Noradrenergic Reuptake Inhibitors: Prediction of Clinical Effects From In Vitro Potencies. The Journal of Clinical Psychiatry. Available at: [Link]
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Rumjanek, V. M., et al. (2015). Selective serotonin-reuptake inhibitor and norepinephrine dopamine reuptake inhibitor antidepressants do not affect natural killer cell activity in vitro. ResearchGate. Available at: [Link]
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Kumar, A., et al. (2022). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
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Li, Y., et al. (2014). The Effects of LPM570065, a Novel Triple Reuptake Inhibitor, on Extracellular Serotonin, Dopamine and Norepinephrine Levels in Rats. PLOS ONE. Available at: [Link]
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Perona, M. T. G., et al. (2005). Animal models of depression in dopamine, serotonin, and norepinephrine transporter knockout mice: Prominent effects of dopamine transporter deletions. Johns Hopkins University. Available at: [Link]
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Chen, C., et al. (2011). The Design, Synthesis and Structure–Activity Relationship of Mixed Serotonin, Norepinephrine and Dopamine Uptake Inhibitors. Semantic Scholar. Available at: [Link]
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Protocol for N-Alkylation of Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate: A Detailed Guide for Drug Discovery Professionals
Introduction: The Significance of N-Alkylated Tetrahydropyrans in Medicinal Chemistry
The tetrahydropyran motif is a privileged scaffold in modern drug discovery, valued for its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. Specifically, N-alkylated derivatives of 4-aminotetrahydro-2H-pyran-3-carboxylates are crucial building blocks in the synthesis of a wide array of pharmacologically active agents. The strategic introduction of various alkyl groups onto the nitrogen atom allows for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile. This document provides a comprehensive guide to the N-alkylation of methyl 4-aminotetrahydro-2H-pyran-3-carboxylate, offering detailed protocols for two robust and widely applicable methods: reductive amination and direct alkylation with alkyl halides.
Method 1: Reductive Amination
Reductive amination is a highly efficient and versatile method for the formation of carbon-nitrogen bonds, proceeding through an intermediate imine that is subsequently reduced.[1][2] This one-pot reaction is favored for its high selectivity and the use of readily available starting materials.[2]
Reaction Scheme:
Detailed Protocol: Reductive Amination
Materials and Equipment:
-
Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride
-
Aldehyde or Ketone (e.g., isobutyraldehyde, cyclobutanone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride (1.0 eq).
-
Suspend the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Add triethylamine (TEA) (1.1 eq) to the suspension and stir for 15 minutes at room temperature to neutralize the hydrochloride salt and liberate the free amine.
-
To this mixture, add the desired aldehyde or ketone (1.0-1.2 eq). Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in anhydrous DCM.
-
Slowly add the NaBH(OAc)₃ suspension to the reaction mixture. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Causality Behind Experimental Choices:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This reducing agent is milder and more selective for imines over carbonyls compared to other borohydrides like sodium borohydride (NaBH₄).[1] This selectivity allows for the one-pot procedure without significant reduction of the starting aldehyde or ketone.[1]
-
Triethylamine (TEA): The starting material is often supplied as a hydrochloride salt to improve stability and handling. TEA is a common organic base used to neutralize the salt and generate the free amine in situ, which is necessary for the reaction to proceed.
-
Anhydrous Conditions: While not strictly necessary for all reductive aminations, using an anhydrous solvent minimizes potential side reactions and ensures the efficiency of the reducing agent.
Method 2: Direct N-Alkylation with Alkyl Halides
Direct alkylation of amines with alkyl halides is a classic and straightforward approach to forming C-N bonds via an SN2 reaction.[3] The success of this method is highly dependent on the choice of base, solvent, and the reactivity of the alkylating agent.[4]
Reaction Scheme:
Detailed Protocol: Direct N-Alkylation
Materials and Equipment:
-
Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium hydroxide (CsOH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas inlet
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add methyl 4-aminotetrahydro-2H-pyran-3-carboxylate (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN) to achieve a concentration of 0.1-0.5 M.
-
Add the base (e.g., potassium carbonate, 2.0 eq) to the stirred solution.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.1 eq) dropwise to the suspension.
-
Heat the reaction to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to isolate the desired N-alkylated product.
Causality Behind Experimental Choices:
-
Base Selection: A base is required to deprotonate the amine, increasing its nucleophilicity for the SN2 reaction.[3] Potassium carbonate is a common and cost-effective choice. For less reactive alkyl halides or more sterically hindered amines, a stronger base like cesium hydroxide may be beneficial to drive the reaction to completion.[5]
-
Solvent Selection: Polar aprotic solvents like DMF and acetonitrile are ideal for SN2 reactions as they can solvate the cation of the base while not strongly solvating the nucleophilic amine, thus enhancing its reactivity.[6]
-
Reactivity of Alkyl Halides: The reactivity of the alkylating agent follows the trend I > Br > Cl.[4] For less reactive amines, using a more reactive alkyl iodide or bromide is recommended.[4]
Data Presentation: Summary of Reaction Parameters
| Parameter | Reductive Amination | Direct Alkylation |
| Alkylating Agent | Aldehydes, Ketones | Alkyl Halides (I, Br, Cl) |
| Key Reagent | Sodium triacetoxyborohydride | Base (e.g., K₂CO₃, CsOH) |
| Solvent | Dichloromethane (DCM) | DMF, Acetonitrile |
| Temperature | Room Temperature | Room Temperature to 80 °C |
| Work-up | Aqueous bicarbonate quench | Water quench |
| Key Advantage | High selectivity, mild conditions | Simplicity, direct C-N bond formation |
| Potential Challenge | Stability of the aldehyde | Over-alkylation (less of a concern for secondary amines)[4] |
Experimental Workflow Visualization
Reductive Amination Workflow
Caption: Workflow for N-alkylation via direct alkylation.
Conclusion
The N-alkylation of methyl 4-aminotetrahydro-2H-pyran-3-carboxylate can be effectively achieved through both reductive amination and direct alkylation with alkyl halides. The choice of method will depend on the desired substituent, the availability of starting materials, and the desired scale of the reaction. Reductive amination offers high selectivity and mild conditions, making it suitable for a wide range of functional groups. Direct alkylation provides a more straightforward approach, particularly with reactive alkylating agents. By following the detailed protocols and considering the rationale behind the experimental choices outlined in this guide, researchers can confidently synthesize novel N-alkylated tetrahydropyran derivatives for their drug discovery programs.
References
-
ResearchGate. (n.d.). A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B. Reaction design for a divergent catalytic reductive amination and tandem reductive amination—functionalization of esters. Retrieved from [Link]
-
University of Groningen. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
PMC. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Retrieved from [Link]
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-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
N-alkylation at sp3 Carbon Reagent Guide. (n.d.). Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]
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Application Notes and Protocols for (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate as a Pharmaceutical Intermediate
Introduction: The Strategic Value of the Substituted Tetrahydropyran Scaffold in Modern Drug Discovery
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties that can enhance the pharmacokinetic profile of drug candidates.[1] As a saturated heterocycle, the THP moiety introduces three-dimensionality to a molecule, which can be crucial for potent and selective binding to biological targets. It often serves as a bioisosteric replacement for cyclohexyl groups, offering reduced lipophilicity and the potential for hydrogen bonding through its ring oxygen, thereby improving aqueous solubility and metabolic stability.[1]
Within this important class of building blocks, molecules that are stereochemically defined and bifunctional, such as (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate, are of exceptional value. This specific intermediate possesses a cis-relationship between the amino and carboxylate groups, pre-organizing them for subsequent chemical transformations. The defined stereochemistry at the C3 and C4 positions is critical for creating precise interactions within the binding sites of target proteins, particularly in the development of selective kinase inhibitors. The presence of a primary amine and a methyl ester allows for orthogonal derivatization, making it a versatile synthon for constructing complex molecular architectures.
These attributes have positioned (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate and its close analogs as key intermediates in the synthesis of a new generation of targeted therapeutics, most notably in the field of Janus kinase (JAK) inhibitors for the treatment of autoimmune diseases and certain cancers.[2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the properties, synthesis, and practical application of this high-value pharmaceutical intermediate.
Physicochemical and Safety Profile
A comprehensive understanding of the physical and chemical properties of an intermediate is fundamental for its effective use in multi-step synthesis. The data for (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate, often handled as its hydrobromide or hydrochloride salt for improved stability and handling, are summarized below.
| Property | Value | Source |
| Chemical Name | (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate | IUPAC |
| CAS Number | 683774-06-3 (HBr salt) | Chemical Abstracts Service |
| Molecular Formula | C₇H₁₄BrNO₃ (HBr salt) | [3] |
| Molecular Weight | 240.10 g/mol (HBr salt) | [3] |
| Appearance | White to off-white solid | Typical observation |
| Storage | Sealed in a dry environment at room temperature | [3] |
Safety and Handling:
The hydrobromide salt of (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Core Application: A Key Building Block for Janus Kinase (JAK) Inhibitors
The primary and most significant application of (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate is as a pivotal intermediate in the synthesis of selective Janus kinase (JAK) inhibitors. The JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical components of signaling pathways for numerous cytokines and growth factors, making them attractive targets for treating inflammatory and autoimmune diseases.
The specific stereochemistry of this intermediate is leveraged to construct the complex heterocyclic core of these inhibitors. A prominent example is its utility in the synthesis of compounds structurally related to PF-06651600 , a selective JAK3 inhibitor developed by Pfizer for conditions such as alopecia areata, rheumatoid arthritis, and Crohn's disease.[4][5][6]
The general synthetic strategy involves the reaction of the primary amine of the tetrahydropyran ring with a suitable heterocyclic core, followed by further functionalization. The cis-stereochemistry of the starting material is crucial for achieving the desired three-dimensional orientation of the substituents in the final drug molecule, which in turn governs its binding affinity and selectivity for the target kinase.
Below is a generalized workflow illustrating the role of the title compound as a key intermediate.
Caption: Synthetic workflow for JAK inhibitors.
Protocols: Synthesis and Application
Protocol 1: Enantioselective Synthesis of (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate Hydrochloride
While a direct, publicly available, detailed protocol for the synthesis of the title compound is scarce, a general and adaptable enantioselective approach can be derived from the synthesis of analogous compounds, such as those used in the development of JAK inhibitors. The following protocol is a representative, multi-step sequence that employs established chemical transformations to achieve the desired stereochemistry.
Workflow Diagram:
Caption: Synthesis workflow for the target intermediate.
Step-by-Step Methodology:
-
Synthesis of Racemic 4-amino-tetrahydro-2H-pyran-4-carbonitrile (Strecker Reaction):
-
Rationale: The Strecker synthesis is a classic and efficient method for producing α-aminonitriles from ketones.
-
To a stirred solution of tetrahydro-4H-pyran-4-one (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (1.5 eq) and potassium cyanide (1.5 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude racemic aminonitrile.
-
-
Protection of the Amino Group:
-
Rationale: The amino group is protected as its tert-butyloxycarbonyl (Boc) derivative to prevent side reactions in subsequent steps and to facilitate handling and purification.
-
Dissolve the crude aminonitrile from the previous step in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a base such as triethylamine (TEA, 1.2 eq) or N,N-diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature until the starting material is consumed.
-
Work up the reaction by washing with aqueous acid, bicarbonate, and brine. The organic layer is dried and concentrated to give the Boc-protected aminonitrile, which can be purified by column chromatography.
-
-
Hydrolysis of the Nitrile and Esterification:
-
Rationale: The nitrile is converted to the methyl ester. This can be achieved in a one-pot acidic methanolysis.
-
Dissolve the Boc-protected aminonitrile in anhydrous methanol.
-
Cool the solution to 0 °C and bubble dry hydrogen chloride gas through the solution until saturation, or add a pre-made solution of HCl in methanol.
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours until the nitrile hydrolysis and esterification are complete.
-
Cool the reaction mixture and concentrate under reduced pressure. The residue will contain the racemic methyl ester hydrochloride (with the Boc group likely cleaved under the harsh acidic conditions). Re-protection with (Boc)₂O may be necessary before chiral resolution.
-
-
Chiral Resolution:
-
Rationale: This is the critical step to isolate the desired (3S,4S) stereoisomer. This can be achieved by preparative chiral HPLC or by forming diastereomeric salts with a chiral acid (e.g., tartaric acid or dibenzoyltartaric acid) followed by fractional crystallization.
-
For Diastereomeric Salt Resolution: Dissolve the racemic Boc-protected amino ester in a suitable solvent (e.g., isopropanol or ethyl acetate). Add a solution of the chiral resolving agent (0.5 eq).
-
Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of one diastereomeric salt.
-
Isolate the crystals by filtration. The desired enantiomer can be liberated by treatment with a base and extraction. The enantiomeric excess (ee) should be determined by chiral HPLC.
-
-
Deprotection of the Amino Group:
-
Rationale: The final step is the removal of the Boc protecting group to yield the free amine, which is isolated as its hydrochloride salt for stability.
-
Dissolve the enantiomerically pure Boc-protected (3S,4S)-methyl 4-aminotetrahydro-2H-pyran-3-carboxylate in a suitable solvent such as 1,4-dioxane or ethyl acetate.
-
Add a solution of hydrogen chloride in dioxane (typically 4 M) in excess.
-
Stir the mixture at room temperature for 1-4 hours. The product will precipitate as the hydrochloride salt.
-
Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum to afford the title compound.
-
Protocol 2: Amide Coupling with a Heterocyclic Carboxylic Acid
This protocol describes a general procedure for the coupling of (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate with a representative heterocyclic carboxylic acid, a key step in the synthesis of many kinase inhibitors.
Reaction Scheme: (Image of the reaction scheme: (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate + R-COOH -> Amide product)
Step-by-Step Methodology:
-
Activation of the Carboxylic Acid:
-
Rationale: The carboxylic acid is converted to a more reactive species to facilitate nucleophilic attack by the amine. HATU is a common and efficient peptide coupling reagent that generates a highly reactive activated ester.
-
To a stirred solution of the heterocyclic carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or DCM at 0 °C, add hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU, 1.1 eq) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq).
-
Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the activated ester.
-
-
Amide Bond Formation:
-
Rationale: The primary amine of the tetrahydropyran intermediate acts as a nucleophile, attacking the activated carbonyl carbon to form the thermodynamically stable amide bond.
-
Add a solution of (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride (1.0-1.2 eq) and additional DIPEA (1.0 eq, to neutralize the hydrochloride salt) in DMF to the activated carboxylic acid mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Rationale: The reaction mixture is quenched, and the desired product is isolated and purified from reagents and byproducts.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide product.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Conclusion
(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate is a highly valuable and versatile intermediate in modern pharmaceutical synthesis. Its well-defined stereochemistry and bifunctional nature make it an ideal building block for introducing the pharmacologically favorable tetrahydropyran scaffold into complex drug molecules. Its demonstrated utility in the synthesis of selective JAK inhibitors underscores its importance for drug discovery programs targeting this and other enzyme families. The protocols and information provided herein offer a comprehensive guide for the effective application of this key intermediate in the development of next-generation therapeutics.
References
-
The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties. PubMed. Available at: [Link]
-
(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrobromide. Autech Industry Co.,Limited. Available at: [Link]
-
Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. ACS Publications. Available at: [Link]
- WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide. Google Patents.
- WO2020234381A1 - Processes and intermediates for preparing a btk inhibitor. Google Patents.
-
Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Request PDF on ResearchGate. Available at: [Link]
-
PF-06651600, a Dual JAK3/TEC Family Kinase Inhibitor. PubMed. Available at: [Link]
-
Synthesis of selective JAK3 inhibitor PF-06651600: Discovery to early clinical supplies. Morressier. Available at: [Link]
- CN107614496B - Method for preparing aminotetrahydropyran compound. Google Patents.
- US9802957B2 - Processes of preparing a JAK1 inhibitor and new forms thereto. Google Patents.
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- 2. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide - Google Patents [patents.google.com]
- 3. US9802957B2 - Processes of preparing a JAK1 inhibitor and new forms thereto - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of selective JAK3 inhibitor PF-06651600: Discovery to early clinical supplies [morressier.com]
- 6. PF-06651600, a Dual JAK3/TEC Family Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Analogs from Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate
Introduction: The Strategic Value of the 4-Aminotetrahydropyran Scaffold
The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties such as solubility and metabolic stability. As a bioisostere of cyclohexane, the THP ring can also offer a hydrogen bond acceptor through its ether oxygen, potentially improving target engagement. Specifically, the 4-aminotetrahydro-2H-pyran-3-carboxylate framework presents a versatile starting point for the generation of diverse chemical libraries for drug discovery. The presence of a primary amine and a methyl ester allows for orthogonal functionalization, enabling the exploration of a wide chemical space. This guide provides detailed protocols and scientific rationale for the synthesis of novel analogs from methyl 4-aminotetrahydro-2H-pyran-3-carboxylate, targeting researchers and professionals in drug development.
Core Synthetic Strategies and Mechanistic Insights
The primary handles for diversification on the methyl 4-aminotetrahydro-2H-pyran-3-carboxylate scaffold are the nucleophilic amino group and the electrophilic ester carbonyl. The following sections detail robust protocols for the functionalization of these groups.
I. N-Functionalization of the Amino Group
The primary amino group is a key site for introducing a wide array of substituents to explore structure-activity relationships (SAR).
The formation of amide and sulfonamide bonds is a cornerstone of medicinal chemistry. These functional groups are prevalent in a vast number of approved drugs due to their stability and ability to participate in hydrogen bonding interactions with biological targets.
Causality of Experimental Choices:
-
Acylating/Sulfonylating Agents: The choice of acyl or sulfonyl chloride is driven by their high reactivity, which allows the reaction to proceed under mild conditions. Anhydrides are also effective acylating agents.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the HCl or sulfonic acid byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive.
-
Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.
Experimental Protocol: General Procedure for N-Acylation/N-Sulfonylation
-
To a solution of methyl 4-aminotetrahydro-2H-pyran-3-carboxylate (1.0 eq.) in anhydrous DCM (0.1 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq.).
-
Slowly add the desired acyl chloride or sulfonyl chloride (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl or N-sulfonyl analog.
Data Presentation: Representative N-Acylation and N-Sulfonylation Analogs
| Entry | Acyl/Sulfonyl Chloride | Product | Expected Yield Range |
| 1 | Acetyl chloride | Methyl 4-acetamidotetrahydro-2H-pyran-3-carboxylate | 85-95% |
| 2 | Benzoyl chloride | Methyl 4-benzamidotetrahydro-2H-pyran-3-carboxylate | 80-90% |
| 3 | Methanesulfonyl chloride | Methyl 4-(methylsulfonamido)tetrahydro-2H-pyran-3-carboxylate | 75-85% |
| 4 | p-Toluenesulfonyl chloride | Methyl 4-(tosylamido)tetrahydro-2H-pyran-3-carboxylate | 80-90% |
Visualization: N-Functionalization Workflow
Caption: General workflow for N-acylation and N-sulfonylation.
Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce alkyl groups onto a primary or secondary amine. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the reaction of the amine with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding amine.
Causality of Experimental Choices:
-
Carbonyl Source: A wide range of aldehydes and ketones can be used to introduce diverse alkyl substituents.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for reductive aminations. It is less reactive towards the carbonyl starting material than other hydrides like sodium borohydride, which allows for the efficient formation of the imine intermediate before reduction. Other reducing agents such as sodium cyanoborohydride can also be used.
-
Solvent: Dichloroethane (DCE) or methanol are common solvents for this reaction. Acetic acid is often added as a catalyst to facilitate imine formation.
Experimental Protocol: General Procedure for Reductive Amination
-
To a solution of methyl 4-aminotetrahydro-2H-pyran-3-carboxylate (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in 1,2-dichloroethane (0.1 M), add acetic acid (1.1 eq.).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the mixture with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Reductive Amination Analogs
| Entry | Carbonyl Compound | Product | Expected Yield Range |
| 1 | Formaldehyde | Methyl 4-(methylamino)tetrahydro-2H-pyran-3-carboxylate | 70-85% |
| 2 | Benzaldehyde | Methyl 4-(benzylamino)tetrahydro-2H-pyran-3-carboxylate | 65-80% |
| 3 | Acetone | Methyl 4-(isopropylamino)tetrahydro-2H-pyran-3-carboxylate | 60-75% |
Visualization: Reductive Amination Workflow
Caption: Stepwise process of reductive amination.
II. Functionalization of the Ester Group
The methyl ester provides a second handle for diversification, allowing for the introduction of new functional groups and the potential for cyclization reactions.
Hydrolysis of the methyl ester to the corresponding carboxylic acid provides a new reactive handle for amide bond formation with a diverse range of amines.
Causality of Experimental Choices:
-
Hydrolysis: Saponification using a base like lithium hydroxide (LiOH) in a mixture of THF and water is a standard and effective method for hydrolyzing methyl esters without affecting other functional groups under mild conditions.
-
Amide Coupling: Peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are used to activate the carboxylic acid for efficient amide bond formation. These reagents minimize side reactions and racemization (if chiral centers are present). A base like DIPEA is required to neutralize the acidic byproducts and maintain a basic pH for the coupling reaction.
Experimental Protocol: Two-Step Ester Hydrolysis and Amide Coupling
Step 1: Ester Hydrolysis
-
Dissolve the N-protected methyl 4-aminotetrahydro-2H-pyran-3-carboxylate (1.0 eq.) in a mixture of THF and water (3:1, 0.1 M).
-
Add lithium hydroxide monohydrate (2.0 eq.) and stir the mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid, which can often be used in the next step without further purification.
Step 2: Amide Coupling
-
To a solution of the carboxylic acid from Step 1 (1.0 eq.) in anhydrous DMF (0.1 M), add HATU (1.2 eq.) and DIPEA (3.0 eq.).
-
Stir the mixture at room temperature for 20 minutes to activate the acid.
-
Add the desired amine (1.1 eq.) and continue stirring at room temperature for 6-18 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Visualization: Ester Functionalization and Amide Coupling
Caption: Pathway for ester hydrolysis and subsequent amide coupling.
Reduction of the methyl ester to the corresponding primary alcohol introduces a new hydroxyl functionality, which can be further derivatized or used as a handle for cyclization reactions.
Causality of Experimental Choices:
-
Reducing Agent: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing esters to primary alcohols. It is important to protect the amino group (e.g., as a Boc carbamate) before this reduction to prevent side reactions.
Experimental Protocol: Ester Reduction
-
Protect the amino group of methyl 4-aminotetrahydro-2H-pyran-3-carboxylate with a suitable protecting group (e.g., Boc anhydride).
-
To a suspension of LAH (2.0 eq.) in anhydrous THF (0.2 M) at 0 °C under a nitrogen atmosphere, add a solution of the N-protected ester (1.0 eq.) in anhydrous THF dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
III. Advanced Application: Synthesis of Bicyclic Pyranopyrimidines
The bifunctional nature of the starting material can be exploited to construct fused heterocyclic systems, such as pyranopyrimidines, which are of significant interest in medicinal chemistry. This can be achieved through a condensation reaction with a suitable three-carbon building block.
Causality of Experimental Choices:
-
Reaction Partner: A β-ketoester, such as ethyl acetoacetate, can react with the amino group and the ester of the starting material (after hydrolysis) or a derivative to form the pyrimidine ring.
-
Catalyst: The reaction can be catalyzed by either acid or base, depending on the specific substrates and desired mechanism.
Experimental Protocol: Hypothetical Synthesis of a Pyranopyrimidine Analog
-
Hydrolyze the ester of N-acetylated methyl 4-aminotetrahydro-2H-pyran-3-carboxylate to the corresponding carboxylic acid as described previously.
-
Convert the carboxylic acid to the corresponding β-ketoester via a Claisen condensation or similar methodology.
-
React the resulting aminoketoester with a guanidine derivative under basic conditions to facilitate cyclization to the pyranopyrimidine core.
Visualization: Bicyclic System Formation
Caption: Conceptual pathway to bicyclic pyranopyrimidines.
Conclusion and Future Directions
Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate is a highly valuable and versatile starting material for the synthesis of diverse libraries of compounds for drug discovery. The protocols outlined in this guide provide a robust foundation for the N-functionalization of the amino group and the derivatization of the ester moiety. These strategies allow for the systematic exploration of the chemical space around this privileged scaffold, which can lead to the identification of novel therapeutic agents. Future work could explore more complex cyclization reactions and the use of this scaffold in fragment-based drug design and DNA-encoded library synthesis.
References
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Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(7), 4847-4863. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734401, 4-aminotetrahydro-2H-pyran-4-carboxylic acid. [Link]
- Google Patents. (n.d.).
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El-Sayed, N. F., et al. (2023). Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors and apoptosis Inducers: Structure-Guided design, synthesis, anticancer assessment, and in-silico exploration. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 220-236. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
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Wang, D. H., et al. (2024). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. Organic Letters, 26(14), 3045–3050. [Link]
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Enders, D., et al. (2012). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. Synthesis, 44(15), 2338-2344. [Link]
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Al-Mousawi, S. M., et al. (2011). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 4(1), 35-40. [Link]
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Al-Warhi, T., et al. (2022). Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. Future Medicinal Chemistry, 14(14), 1083-1107. [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]
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Galkin, M. V., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 430. [Link]
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Khan Academy. (n.d.). Reduction of carboxylic acids. [Link]
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Zhao, L., et al. (2019). Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents. European Journal of Medicinal Chemistry, 177, 328-341. [Link]
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Lee, H. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 16(9), 311. [Link]
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Le, T. H. D., et al. (2018). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Proceedings, 2(1), 13. [Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Application Notes & Protocols: Amide Coupling Reactions with Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate
Introduction: The Strategic Importance of the Tetrahydropyran Scaffold
The tetrahydropyran (THP) motif is a privileged scaffold in modern medicinal chemistry, appearing in numerous natural products and synthetic drug candidates. Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable replacement for more lipophilic aromatic rings. Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate, in particular, represents a versatile building block. The presence of a primary amine adjacent to a stereocenter and an ester functionality allows for the rapid generation of diverse chemical libraries through amide bond formation.
This guide provides an in-depth exploration of the experimental procedures for coupling this valuable amine with a range of carboxylic acids. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, offering researchers the knowledge to not only replicate these methods but also to adapt and troubleshoot them for their specific synthetic challenges. The protocols detailed herein are grounded in established chemical literature and prioritize robustness, efficiency, and high fidelity of the final products.
Foundational Principles: Activating the Carboxylic Acid
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are incompatible with complex molecules. The core strategy for efficient amide bond formation at or near room temperature is the in-situ activation of the carboxylic acid. This involves converting the carboxyl group's hydroxyl into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.
This application note will focus on two of the most reliable and widely adopted classes of coupling reagents:
-
Carbodiimides: Represented by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble reagent that facilitates easy purification.
-
Onium Salts: Specifically the uronium salt HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), which is renowned for its high efficiency, rapid reaction rates, and suitability for sterically demanding substrates.[1][2][3]
Reagent Selection and Rationale
The success of a coupling reaction is critically dependent on the judicious selection of reagents and conditions. The table below summarizes the key components and the expert rationale behind their use.
| Reagent/Component | Role & Scientific Rationale |
| Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate | The Nucleophile (Amine): This is the core building block. As a primary amine, it is generally reactive. However, the adjacent ester and the conformation of the pyran ring may introduce moderate steric hindrance, influencing the choice of coupling reagent. |
| Carboxylic Acid | The Electrophile (Acyl Donor): The electronic and steric properties of the R-group will significantly impact reaction kinetics. Electron-withdrawing groups can increase the acidity of the proton but may decrease the nucleophilicity of the corresponding carboxylate. Sterically hindered acids (e.g., those with ortho-substituents or α,α-disubstitution) often require more potent activation methods.[4][5] |
| EDC·HCl | Primary Coupling Reagent: A "zero-atom" coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6][7] Its primary advantage is that the resulting urea byproduct is water-soluble, simplifying purification via an aqueous workup.[5] |
| HATU | High-Efficiency Coupling Reagent: A uronium salt that activates the carboxylic acid to form a highly reactive OAt-active ester.[6][8][9] The presence of the 7-azabenzotriazole (HOAt) moiety is key, as the pyridine nitrogen is thought to accelerate the subsequent aminolysis step through a favorable transition state, making HATU exceptionally effective for challenging couplings.[3][8] |
| HOBt | Additive/Racemization Suppressor: When used with EDC, N-Hydroxybenzotriazole (HOBt) acts as a crucial interceptor of the unstable O-acylisourea intermediate. It forms a more stable HOBt-ester, which is less prone to side reactions (like N-acylurea formation) and significantly suppresses the racemization of chiral carboxylic acids.[6][10][11] |
| DIPEA or TEA | Non-Nucleophilic Base: A tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is essential. Its primary role is to neutralize any acid salts (like EDC·HCl or the amine hydrochloride) and to deprotonate the carboxylic acid, forming the carboxylate anion needed to initiate the activation process.[1][7] It is "non-nucleophilic" due to steric hindrance, preventing it from competing with the primary amine in attacking the activated ester. |
| Anhydrous Solvents (DMF, DCM) | Reaction Medium: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are standard choices as they effectively dissolve all reactants and do not interfere with the reaction mechanism. Ensuring the solvent is anhydrous is critical, as water can hydrolyze the activated intermediates, leading to reduced yields.[6] |
Visualizing the Reaction Mechanisms
Understanding the stepwise mechanism is key to troubleshooting and optimizing coupling reactions.
The EDC/HOBt Pathway
The EDC/HOBt mediated coupling is a classic and reliable method. The reaction proceeds through a two-step activation process before the final aminolysis.[6][12]
Caption: EDC/HOBt coupling mechanism workflow.
Causality: The carboxylic acid first adds to the carbodiimide (EDC) to form the unstable O-acylisourea. This intermediate is prone to rearrangement into an unreactive N-acylurea byproduct. HOBt salvages this pathway by rapidly converting the O-acylisourea into an HOBt-ester, which is more stable and a highly efficient acylating agent for the target amine.[6][13]
The HATU Pathway
For more challenging substrates, such as sterically hindered carboxylic acids or less nucleophilic amines, HATU provides a more potent activation pathway.
Caption: HATU-mediated coupling mechanism.
Causality: In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylic acid is deprotonated.[6] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea.[8] The amine then rapidly attacks this potent active ester to yield the final amide product. This pathway is generally faster and more efficient than the EDC/HOBt route.[2]
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care.
Protocol 1: Standard Coupling using EDC/HOBt
This protocol is a robust starting point for most aliphatic and aromatic carboxylic acids.
Materials:
-
Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate (1.0 eq)
-
Carboxylic Acid (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF or DCM (to make a ~0.1 M solution based on the amine)
Procedure:
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.1 eq).
-
Dissolution: Add anhydrous DMF (or DCM) to dissolve the acid completely.
-
Reagent Addition: Add methyl 4-aminotetrahydro-2H-pyran-3-carboxylate (1.0 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq) to the solution.
-
Base Addition: Cool the flask to 0 °C in an ice bath. Slowly add DIPEA (3.0 eq) dropwise. A mild exotherm may be observed.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-18 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). This removes the urea byproduct, excess HOBt, and DIPEA salts.[14]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.
Protocol 2: Enhanced Coupling for Challenging Substrates using HATU
This protocol is recommended for sterically hindered acids or when the EDC/HOBt method provides low yields.
Materials:
-
Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate (1.0 eq)
-
Carboxylic Acid (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF (to make a ~0.1 M solution based on the amine)
Procedure:
-
Activation: To a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF. Stir this "activation mixture" at room temperature for 15-20 minutes. The solution may change color.
-
Amine Addition: In a separate flask, dissolve methyl 4-aminotetrahydro-2H-pyran-3-carboxylate (1.0 eq) in a small amount of DMF and add the remaining DIPEA (1.0 eq).
-
Coupling: Add the amine solution to the pre-activated acid mixture.
-
Reaction: Stir at room temperature. HATU reactions are often very fast and can be complete in 1-4 hours.[15] Monitor progress by TLC or LC-MS.
-
Work-up: The work-up procedure is identical to that described in Protocol 1. Dilute with an organic solvent, wash with aqueous solutions to remove DMF and byproducts, dry, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Workflow and Decision Logic
Choosing the right protocol is essential for efficiency. This workflow provides a logical decision-making process.
Caption: Decision tree for selecting the optimal coupling protocol.
Product Characterization
Confirming the structure and purity of the final N-acylated product is a critical final step.
| Technique | Expected Observation for Successful Coupling |
| ¹H NMR | Disappearance of the broad amine N-H signal. Appearance of a new, sharp amide N-H signal (typically δ 7-9 ppm, can be broader). Shifts in the signals for protons on carbons alpha to the nitrogen and carbonyl groups. |
| ¹³C NMR | Appearance of a new amide carbonyl signal (typically δ 165-175 ppm). |
| IR Spec. | Disappearance of the primary amine N-H stretching bands (~3300-3400 cm⁻¹). Appearance of a secondary amide N-H stretch (~3300 cm⁻¹) and a strong amide C=O stretch (~1640-1680 cm⁻¹). |
| LC-MS | A single major peak in the chromatogram with the correct mass-to-charge ratio ([M+H]⁺ or [M+Na]⁺) for the desired amide product. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete activation. 2. Wet reagents or solvents. 3. Insufficient base. | 1. Switch from EDC/HOBt to the more potent HATU.[6] 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Ensure sufficient equivalents of base are used to neutralize all acidic species. |
| N-acylurea Byproduct | Rearrangement of the O-acylisourea intermediate when using EDC without HOBt, or if the amine is very slow to react. | Always use HOBt as an additive with EDC.[6][14] If the problem persists, the amine is likely too hindered or unreactive for EDC; switch to HATU. |
| Unreacted Starting Amine | The activated carboxylic acid is not reactive enough, or the amine is sterically hindered. | Switch to HATU.[2] Consider slightly warming the reaction (to 40-50 °C) or increasing the reaction time. |
| Difficult Purification | Byproducts (e.g., urea) have similar polarity to the product. | Ensure the aqueous work-up is performed thoroughly. A dilute acid wash (e.g., 1M HCl) can help remove any remaining basic impurities.[14] Recrystallization can sometimes be an effective alternative to chromatography.[16] |
References
- BenchChem. (2025).
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
- PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- ResearchGate. (n.d.).
- Recent development of peptide coupling reagents in organic synthesis. (n.d.).
- BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. BenchChem.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Wikipedia. (n.d.).
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- BenchChem. (2025). Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. BenchChem.
- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling)
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- APExBIO. (n.d.). HATU - Efficient Peptide Coupling Reagent.
- Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
- ResearchGate. (2020).
- BenchChem. (2025).
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Application in the Synthesis of Antimicrobial and Anticancer Agents: A Technical Guide
Introduction: The Imperative for Novel Synthetic Agents
The escalating crises of antimicrobial resistance and the persistent challenge of cancer demand a continuous influx of novel therapeutic agents. The evolution of multidrug-resistant pathogens threatens to return us to a pre-antibiotic era, while cancer's complexity necessitates a diverse arsenal of drugs targeting various cellular pathways.[1][2] Chemical synthesis is at the forefront of addressing these challenges, enabling the creation of molecules with tailored properties to overcome resistance mechanisms and selectively target malignant cells.[2][3] This guide provides an in-depth exploration of modern synthetic strategies, key molecular scaffolds, and practical protocols for the development of next-generation antimicrobial and anticancer agents. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Pillar I: Strategic Synthesis of Bioactive Scaffolds
The foundation of a successful antimicrobial or anticancer agent lies in its molecular architecture. Certain structural motifs, particularly heterocyclic compounds, have proven to be exceptionally versatile and effective.[4]
The Power of Heterocycles: Privileged Structures in Drug Discovery
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are cornerstones of medicinal chemistry.[4][5] Their three-dimensional shapes and ability to engage in various intermolecular interactions (e.g., hydrogen bonding, pi-stacking) make them ideal for binding to biological targets like enzymes and receptors.[6]
-
Nitrogen-Based Heterocycles: Imidazoles, pyridines, quinazolines, and quinolines are frequently found in potent anticancer and antimicrobial drugs.[4][7] For instance, the quinoline core is a key feature of fluoroquinolone antibiotics, which target DNA gyrase, an essential bacterial enzyme.[8][9] Similarly, many kinase inhibitors used in cancer therapy incorporate these nitrogenous rings to interact with the ATP-binding pocket of the enzyme.[10]
-
Oxygen and Sulfur-Containing Heterocycles: Thiazoles and oxazoles are prominent in a variety of bioactive compounds, demonstrating significant antimicrobial activity.[4] The oxazolone scaffold, for example, has been explored for the development of novel sulfonamides with both antibacterial and anticancer properties.[11]
The strategic incorporation of specific substituents onto these heterocyclic cores is crucial for fine-tuning their biological activity, a concept explored in Structure-Activity Relationship (SAR) studies.[1][12] For example, the introduction of fluorine atoms can significantly enhance the metabolic stability and binding affinity of a drug candidate.[13]
Efficiency in Synthesis: Multicomponent Reactions (MCRs)
In the quest for molecular diversity and synthetic efficiency, Multicomponent Reactions (MCRs) have emerged as a powerful tool.[14][15][16][17] MCRs involve the reaction of three or more starting materials in a single step to form a product that incorporates all or most of the atoms of the reactants.[15] This "one-pot" approach offers significant advantages over traditional multi-step synthesis, including:
-
Atom Economy: MCRs minimize waste by incorporating a high percentage of the starting materials into the final product.[15]
-
Step Economy: The reduction in the number of synthetic steps saves time, resources, and energy.[15]
-
Structural Complexity: MCRs can generate complex and diverse molecular scaffolds from simple starting materials, facilitating the rapid creation of compound libraries for screening.[14][16]
Prominent examples of MCRs used in the synthesis of bioactive molecules include the Hantzsch, Biginelli, and Ugi reactions.[15][16][18] The Groebke-Blackburn-Bienaymé reaction, for instance, is a versatile three-component reaction for synthesizing substituted imidazo[1,2-a]pyridines and related heterocyclic systems with demonstrated biological activities.[15]
Precision Engineering: The Rise of Click Chemistry
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[19][20] The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring.[19][20][21] This reaction has become a go-to method for medicinal chemists due to its reliability and biocompatibility.[20][21]
The 1,2,3-triazole linker itself is not merely a passive connector; it can participate in hydrogen bonding and dipole interactions, contributing to the binding affinity of the molecule to its target.[20] Click chemistry has been successfully employed to synthesize a wide array of antimicrobial and anticancer agents, including inhibitors of topoisomerases, histone deacetylases, and protein tyrosine kinases.[20][21][22]
Pillar II: From Synthesis to Biological Evaluation: Validated Protocols
The synthesis of a novel compound is only the first step. Rigorous biological evaluation is essential to determine its potential as a therapeutic agent. This section provides detailed, field-proven protocols for the in vitro assessment of antimicrobial and anticancer activity.
Antimicrobial Susceptibility Testing
The primary goal of antimicrobial susceptibility testing is to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[23][24]
This method is a standard for quantitative in vitro antimicrobial activity assessment.[23][25]
Materials:
-
Test compound
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.[25]
-
Inoculum Preparation: Suspend several colonies of the test microorganism from a fresh culture in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[25] Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[25]
-
Inoculation: Inoculate each well (except the sterility control) with 100 µL of the diluted microbial suspension.[25]
-
Controls:
-
Growth Control: Well containing broth and inoculum only.
-
Sterility Control: Well containing broth only.
-
Positive Control: Wells with a serial dilution of a standard antibiotic.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[25]
-
Result Interpretation: The MIC is the lowest concentration of the test compound at which there is no visible turbidity.[23][24]
In Vitro Cytotoxicity Assays for Anticancer Agents
Evaluating the cytotoxic effects of a compound on cancer cell lines is a critical step in anticancer drug discovery.[26][27] It is recommended to use multiple assays that measure different cellular endpoints to obtain a comprehensive understanding of the compound's activity.[26]
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[26]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[27]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[26] Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[26]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[26]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[26]
The SRB assay is a colorimetric assay that measures the total protein content of cells, providing an estimation of cell number.[26]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Test compound
-
Cold 10% (w/v) trichloroacetic acid (TCA)
-
0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid
-
10 mM Tris base solution
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for at least 1 hour.[26]
-
Washing: Wash the plates five times with water and allow them to air dry.[26]
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[26]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
Pillar III: Data Presentation and Mechanistic Insights
Clear and concise presentation of data is crucial for interpreting results and making informed decisions in the drug development pipeline. Furthermore, understanding the mechanism of action of a lead compound is essential for its optimization.
Data Presentation: Summarizing Biological Activity
Quantitative data from antimicrobial and anticancer assays should be summarized in tables for easy comparison.
Table 1: Antimicrobial Activity of Novel Heterocyclic Compounds
| Compound ID | Target Organism | MIC (µg/mL) |
| HET-01 | Staphylococcus aureus | 4 |
| HET-02 | Escherichia coli | 8 |
| HET-03 | Pseudomonas aeruginosa | 16 |
| Ciprofloxacin | S. aureus, E. coli, P. aeruginosa | 0.5, 0.25, 1 |
Table 2: Cytotoxicity of Quinoline-Chalcone Hybrids against A549 Lung Cancer Cells (48h treatment)
| Compound ID | IC₅₀ (µM) |
| QC-01 | 12.5 |
| QC-02 | 5.2 |
| QC-03 | 25.8 |
| Doxorubicin | 0.8 |
Delving Deeper: Investigating the Mechanism of Action
Once a compound shows promising activity, the next step is to investigate how it works at a molecular level.
-
Antimicrobial Mechanism: For antibacterial agents, this could involve studies to determine if the compound inhibits cell wall synthesis, protein synthesis, DNA replication, or disrupts the cell membrane. Molecular docking studies can predict the binding of a compound to its putative target, such as DNA gyrase.[1]
-
Anticancer Mechanism: For anticancer agents, common mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.[6][28][29] Assays such as flow cytometry for cell cycle analysis and apoptosis, and Western blotting to probe for changes in key proteins, are instrumental in these investigations.[27][30] For instance, many anticancer drugs function as topoisomerase inhibitors, which prevent the proper unwinding and repair of DNA, leading to cell death.[6][28] Others, like vinca alkaloids, disrupt microtubule function, thereby blocking cell division.[31]
Visualizing the Concepts
Diagrams can greatly aid in understanding complex synthetic pathways and biological processes.
Caption: Multicomponent reactions for efficient synthesis.
Caption: The core reaction of click chemistry.
Caption: Major mechanisms of anticancer drugs.
Conclusion and Future Outlook
The synthesis of novel antimicrobial and anticancer agents is a dynamic and evolving field. Strategies like multicomponent reactions and click chemistry are accelerating the discovery of new drug candidates, while a deeper understanding of SAR and mechanisms of action is enabling more rational drug design. The integration of computational modeling with synthetic chemistry promises to further enhance the precision and efficiency of drug discovery.[4] As we continue to unravel the complexities of infectious diseases and cancer, the innovative application of chemical synthesis will remain a critical driver of progress in developing life-saving therapies.
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Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC - NIH. (URL: [Link])
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Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI. (URL: [Link])
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The Evolving Role of Chemical Synthesis in Antibacterial Drug Discovery - PubMed Central. (URL: [Link])
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Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. (URL: [Link])
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Anticancer drug | Description, Types, Mechanisms, & Side Effects - Britannica. (URL: [Link])
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Structure-activity relationship study of novel peptoids that mimic the structure of antimicrobial peptides - PubMed. (URL: [Link])
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Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry | ACS Bio & Med Chem Au. (URL: [Link])
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Novel Strategies in Anticancer Drug Design: Targeting the Unexplored Pathways - Hilaris Publisher. (URL: [Link])
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A Review on Anticancer and Antimicrobial Activity of Tetrafluoroquinolone Compounds. (URL: [Link])
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Anti-Cancer Drug Design Using Natural and Synthetic Pharmacophores | Request PDF. (URL: [Link])
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A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. (URL: [Link])
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Chemotherapy - Wikipedia. (URL: [Link])
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Synthesis and Anticancer and Antimicrobial Evaluation of Novel Ether-linked Derivatives of Ornidazole - PMC - NIH. (URL: [Link])
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Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. (URL: [Link])
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Abstract 2229: Synthesis of heterocyclic compounds as anticancer agents. - AACR Journals. (URL: [Link])
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Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties - MDPI. (URL: [Link])
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The application of click chemistry in the synthesis of agents with anticancer activity - PMC. (URL: [Link])
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The application of click chemistry in the synthesis of agents with anticancer activity. (URL: [Link])
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Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides - MDPI. (URL: [Link])
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Scientists develop synthetic bacteriophages to fight drug-resistant bacteria. (URL: [Link])
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Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. (URL: [Link])
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Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box - PMC. (URL: [Link])
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Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC - NIH. (URL: [Link])
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(PDF) Guideline for anticancer assays in cells - ResearchGate. (URL: [Link])
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Synthesis, Anticancer, and Antimicrobial Evaluation of Integerrimide-A - ResearchGate. (URL: [Link])
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Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives - PMC - PubMed Central. (URL: [Link])
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate
Welcome to the technical support resource for the synthesis of (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this stereochemically rich building block. Our focus is on providing practical, mechanistically grounded solutions to improve yield, diastereoselectivity, and overall process efficiency.
The synthesis of this molecule, while seemingly straightforward, presents nuanced challenges, particularly in controlling the relative stereochemistry at the C3 and C4 positions. The cis-relationship between the carboxylate and amino groups is the critical determinant of its utility in many applications. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field.
Core Synthetic Strategy: An Overview
A common and effective route to the target compound involves the diastereoselective reductive amination of a β-ketoester precursor, methyl tetrahydro-4-oxo-2H-pyran-3-carboxylate. This precursor can be synthesized through various methods, such as a Dieckmann condensation or related cyclization strategies[1][2]. The key transformation is the introduction of the amine and the simultaneous, controlled reduction to set the final stereochemistry.
Caption: Generalized workflow for the synthesis of the target aminopyran.
Troubleshooting and Frequently Asked Questions (FAQs)
FAQ 1: My overall yield is low after the reductive amination step. What are the primary causes?
Answer: Low yield in a reductive amination is a frequent issue stemming from an imbalance between imine formation and reduction, or from competing side reactions. Let's break down the causality.
Reductive amination is a tandem reaction: the reversible formation of an imine (or enamine) from the ketone and amine, followed by its irreversible reduction.[3] The efficiency hinges on maximizing the concentration of the imine intermediate at the moment of reduction.
Common Causes & Solutions:
-
Premature Ketone Reduction: The most common culprit is the reduction of the starting ketone before it can form the imine. This is especially problematic with highly reactive, non-selective reducing agents like sodium borohydride (NaBH₄).[4]
-
Solution: Switch to a more selective reducing agent that is less reactive towards ketones but highly effective for iminiums. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the industry standard for this reason.[5] It is milder and tolerates the slightly acidic conditions that favor imine formation. Sodium cyanoborohydride (NaBH₃CN) is another classic choice, but its toxicity and the potential generation of HCN gas during workup make STAB a preferred alternative for many applications.[3][6][7]
-
-
Unfavorable Imine Equilibrium: Imine formation is a condensation reaction that releases water. In many solvents, the equilibrium can lie unfavorably towards the starting materials.
-
Solution:
-
pH Control: The reaction is often acid-catalyzed. A pH of ~5-6 is optimal. Too low a pH will protonate the amine source, rendering it non-nucleophilic. Too high a pH will not sufficiently activate the carbonyl. Acetic acid is a common and effective catalyst.[5]
-
Water Removal: While not always practical for one-pot reactions, using a dehydrating agent like magnesium sulfate or molecular sieves can drive the equilibrium forward.
-
-
-
Insoluble Starting Materials: If the ketone or amine salt is not fully dissolved, the reaction kinetics will be severely hindered, leading to low conversion.[6]
-
Solution: Ensure complete dissolution of all reagents before adding the reducing agent. If using an amine salt like ammonium acetate, ensure the solvent system (e.g., DCE, THF) can accommodate it. Sometimes, a co-solvent like methanol can aid solubility, but care must be taken as it can react with some reducing agents.[4]
-
| Parameter | Sodium Borohydride (NaBH₄) | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |
| Reactivity | High | Moderate | Moderate |
| Selectivity | Low (reduces ketones/aldehydes) | High (prefers imines at pH ~6-7) | High (prefers imines) |
| Optimal pH | 7-10 | 4-7 | 4-6 |
| Common Solvent | MeOH, EtOH | MeOH, THF | DCE, DCM, THF[4] |
| Safety Concerns | Flammable H₂ generation | Highly toxic, HCN release on acidification | Water sensitive, liberates acetic acid |
Table 1: Comparison of Common Reducing Agents for Reductive Amination.
FAQ 2: My main problem is poor diastereoselectivity. I'm getting a mixture of the cis (3S,4S) and trans (3R,4S) isomers. How do I favor the desired cis product?
Answer: This is the central challenge of this synthesis. Achieving high cis selectivity depends on controlling the direction of hydride attack on the imine intermediate. The pyran ring exists in a chair-like conformation, and the substituents create steric and electronic biases.
Mechanistic Insight:
The precursor, methyl tetrahydro-4-oxo-2H-pyran-3-carboxylate, will have its bulky ester group preferentially in the equatorial position to minimize steric strain. When the imine is formed at C4, the reduction (hydride addition) can occur from either the axial or equatorial face.
-
Axial Attack: The hydride attacks from the top face, pushing the newly formed amino group into the equatorial position. This results in a trans relationship between the equatorial ester (C3) and the new equatorial amino group (C4).
-
Equatorial Attack: The hydride attacks from the bottom face (the same face as the ester group), which forces the new amino group into the axial position. This results in the desired cis relationship between the equatorial ester (C3) and the new axial amino group (C4).
Caption: Stereochemical pathways for the reduction of the pyran iminium intermediate.
Strategies for Maximizing cis Selectivity:
-
Choice of Reducing Agent: Kinetically, axial attack is often faster as it's less sterically hindered. To favor the thermodynamically less stable cis product (with an axial amine), the reaction conditions must be carefully chosen. Bulky reducing agents, such as L-Selectride, are sometimes used to favor attack from the less hindered face, but this would yield the trans product. For this substrate, smaller hydride donors under carefully controlled temperatures are often key. While STAB is a good starting point, sometimes a two-step process with NaBH₄ at low temperatures after imine formation can provide different selectivity profiles.
-
Alternative Nitrogen Source (Azide Route): An alternative, highly effective strategy is to avoid the imine intermediate altogether. Convert the ketone to an azide (via an intermediate alcohol and mesylate, or directly), and then reduce the azide. The stereochemistry of the alcohol precursor can be controlled, or the reduction of the azide itself can be highly stereoselective.
-
Protocol:
-
Reduce the ketone (e.g., with NaBH₄) to give a mixture of cis and trans alcohols.
-
Separate the desired cis-alcohol (4S,3S)-methyl 4-hydroxytetrahydro-2H-pyran-3-carboxylate.
-
Convert the alcohol to a good leaving group (e.g., mesylate or tosylate).
-
Displace with sodium azide (NaN₃) in an Sₙ2 reaction. This will invert the stereocenter at C4, giving the (3S,4R)-azide.
-
Reduce the azide to the amine (e.g., with H₂, Pd/C or Staudinger reaction). This reduction does not affect the C4 stereocenter, yielding the desired (3S,4S) product. This multi-step route offers more reliable stereochemical control at the cost of more synthetic steps.
-
-
FAQ 3: My reaction was clean, but the product is clearly not what I wanted. I've isolated the corresponding alcohol. What happened?
Answer: You have encountered the classic side reaction of premature carbonyl reduction.[8] This occurs when your reducing agent reacts with the starting ketone faster than the ketone reacts with the amine source to form the imine.
This is almost always observed when using a strong, unselective hydride source like Sodium Borohydride (NaBH₄) in a one-pot protocol.[4]
Solutions:
-
Immediate Fix: Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃). Its reduced reactivity is specifically designed to prevent this side reaction.[5]
-
Procedural Change (Two-Step, One-Pot): If you must use NaBH₄, alter the procedure.
-
Dissolve the ketone and the amine source (e.g., ammonium acetate) in the solvent (e.g., methanol).
-
Add acetic acid to catalyze imine formation and stir for a period (e.g., 1-2 hours) to allow the imine to form.
-
Then, add the NaBH₄, preferably at a low temperature (0 °C or below), to reduce the pre-formed imine.
-
Recommended Experimental Protocol
This protocol for direct reductive amination is optimized for yield and diastereoselectivity based on common literature procedures.[5]
One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyl tetrahydro-4-oxo-2H-pyran-3-carboxylate (1.0 eq).
-
Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE) as the solvent. Add ammonium acetate (NH₄OAc, 1.5-2.0 eq) and glacial acetic acid (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. The solution should be homogenous.
-
Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15-20 minutes. An exotherm may be observed. Maintain the temperature below 30 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the starting material and imine intermediate by TLC or LC-MS.
-
Workup:
-
Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer two more times with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to separate diastereomers and other impurities.
References
- Shehab, W. S., & Ghoneim, A. A. (2016). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 9, S966–S970.
- Google Patents. (2019). WO2019070827A1 - Processes for the preparation of cis-4-[2-{(3s,4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
- Huang, Y., et al. (2021). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid... Journal of Medicinal Chemistry.
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
- Sanna, C., et al. (2022). 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. Molecules, 27(15), 4987.
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereoselective Synthesis of 4-Amino-3-hydroxy-4,5,6,6a-tetrahydro-3a H -cyclopenta[ d ]isoxazole-4-carboxylic Acid.... Retrieved from [Link]
-
ResearchGate. (2017). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate.... Retrieved from [Link]
-
ResearchGate. (n.d.). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate.... Retrieved from [Link]
- Google Patents. (2012). CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.
- Reddy, G. S., et al. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Organic letters, 14(3), 898–901.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- Google Patents. (2008). US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt....
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. How To [chem.rochester.edu]
Purification techniques for methyl 4-aminotetrahydro-2H-pyran-3-carboxylate
An in-depth guide to the purification of methyl 4-aminotetrahydro-2H-pyran-3-carboxylate, this technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical expertise with practical, field-proven insights to address the specific challenges encountered during the purification of this versatile chiral building block.
Introduction: The Challenge of Purifying a Polar Amino Ester
Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate is a key intermediate in medicinal chemistry, valued for its constrained cyclic structure and dual functionality. However, the presence of a basic primary amine and a hydrolyzable methyl ester on a polar tetrahydropyran scaffold presents unique purification challenges. Achieving high purity (>98%) is critical for subsequent synthetic steps and ensuring the integrity of final drug candidates.
The primary difficulties arise from:
-
High Polarity: The compound's polarity makes it highly soluble in polar solvents, which can complicate extraction and recrystallization.
-
Basicity of the Amine: The amino group can interact strongly with acidic silica gel, leading to peak tailing, streaking, and potential loss of material during column chromatography.
-
Potential for Salt Formation: The amine readily forms salts, which have drastically different solubility profiles compared to the free base[1][2]. The purification strategy must account for whether the starting material is the free amine or a salt (e.g., HCl or HBr).
-
Stereochemical Integrity: As a chiral building block, purification methods must be mild enough to avoid racemization or epimerization.
This guide provides a systematic approach to navigating these challenges, focusing on the two most common and effective purification techniques: Flash Column Chromatography and Recrystallization .
Primary Purification Techniques
The choice between chromatography and recrystallization depends on the impurity profile, the scale of the reaction, and the required final purity.
Flash Column Chromatography
Flash chromatography is the workhorse method for purifying methyl 4-aminotetrahydro-2H-pyran-3-carboxylate, especially for removing impurities with different polarities. The key to success lies in selecting the appropriate stationary phase and mobile phase to manage the basicity of the amino group.
Causality Behind Experimental Choices:
-
Stationary Phase: Standard silica gel is acidic and can cause significant tailing. To mitigate this, the mobile phase must be modified. Alternatively, using a neutral stationary phase like deactivated silica or alumina can be beneficial, though silica is more common.
-
Mobile Phase Modification: The most critical choice is the mobile phase. Because the target molecule is a base, adding a small amount of a volatile base like triethylamine (NEt₃) or ammonium hydroxide (NH₄OH) to the eluent is crucial. This base competes with the analyte for the acidic sites on the silica, preventing strong adsorption and resulting in symmetrical peaks. A typical starting concentration is 0.5-1% modifier in the mobile phase.
Table 1: Recommended Mobile Phase Systems for Flash Chromatography
| Solvent System | Modifier | Typical Ratio (v/v/v) | Expected Rf | Notes |
| Dichloromethane (DCM) / Methanol (MeOH) | Triethylamine (NEt₃) | 95:5:0.5 to 90:10:1 | 0.2 - 0.4 | Excellent starting system. DCM provides good selectivity, while MeOH increases polarity to elute the compound. NEt₃ is essential to prevent tailing. |
| Ethyl Acetate (EtOAc) / Hexanes / Methanol (MeOH) | Triethylamine (NEt₃) | 50:40:10:1 | 0.2 - 0.4 | A less toxic alternative to DCM. The ratio of EtOAc/Hexanes can be adjusted to fine-tune polarity for separating closely-related non-polar impurities. |
| Dichloromethane (DCM) / Methanol (MeOH) | Ammonium Hydroxide (NH₄OH) | 90:10:1 (7N NH₃ in MeOH) | 0.2 - 0.4 | Use a pre-mixed solution of 7N NH₃ in Methanol as the polar component. This is highly effective for very basic compounds that still tail with NEt₃. |
Recrystallization
Recrystallization is an ideal technique for final purification to remove trace impurities, especially when the crude product is already of moderate purity (>90%). It is also highly scalable. The key is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Causality Behind Experimental Choices:
-
Solvent Selection: Given the compound's polarity, single-solvent systems are often ineffective. A binary solvent system is typically required. A "good" solvent in which the compound is highly soluble (e.g., Methanol, Ethanol, Isopropanol) is paired with a "poor" solvent in which it is insoluble (e.g., Hexanes, Diethyl Ether, Methyl tert-butyl ether (MTBE)).
-
Handling Salt vs. Free Base: The free amine and its salt form have vastly different solubilities. The free amine is more soluble in organic solvents, while the salt form is more soluble in polar protic solvents like water or ethanol[3]. If purifying the salt, a solvent system like Ethanol/Water or Methanol/MTBE is often effective. For the free base, Isopropanol/Hexanes is a good starting point.
Troubleshooting Guide
This section addresses specific issues that may arise during purification in a question-and-answer format.
Q1: My compound is streaking badly on the TLC plate and the column, even with a DCM/MeOH mobile phase. What's wrong?
A1: This is the most common problem and is almost always caused by the interaction of the basic amine with acidic silica gel. The solution is to add a basic modifier to your mobile phase.
-
Primary Solution: Add 0.5-1% triethylamine (NEt₃) to your eluent system (both for TLC and the column). This will neutralize the acidic sites on the silica and lead to sharp, well-defined spots and peaks.
-
Alternative Solution: If triethylamine is not effective enough, switch to a more potent basic modifier. Use a pre-made solution of 7N ammonium hydroxide in methanol as the polar component of your mobile phase. For example, use a DCM / (7N NH₃ in MeOH) system.
Q2: I see my product on the TLC, but I'm getting very low yield after the chromatography column. Where did my compound go?
A2: Low yield can stem from several factors, often related to the compound irreversibly binding to the column or degradation.
-
Irreversible Adsorption: If you did not use a basic modifier (see Q1), your compound may be permanently stuck to the silica gel. You can try to "strip" the column with a very polar, basic mixture (e.g., 80:20:2 DCM/MeOH/NH₄OH), but prevention is better than cure. Always use a modifier.
-
Incorrect Polarity: Your eluent might be too weak (non-polar). If the Rf on the TLC is very low (<0.1), you will need to increase the percentage of the polar solvent (e.g., methanol) in your mobile phase.
-
Sample Loading: Loading the crude material in a solvent that is too polar (like pure methanol) can cause the compound to streak down the column in a wide band, leading to poor separation and recovery. Always dissolve your sample in a minimal amount of a less polar solvent (like DCM) before loading.
Troubleshooting Workflow: Low Yield After Chromatography
Caption: Troubleshooting workflow for low yield.
Q3: My compound won't crystallize. It just oils out. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid lattice. This is common for compounds with impurities or when the cooling process is too rapid.
-
Slow Down Cooling: After dissolving your compound in the hot solvent, allow it to cool to room temperature slowly before moving it to an ice bath or freezer. Rapid cooling encourages oiling.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a single speck to the supersaturated solution to induce crystallization.
-
Adjust Solvent System: Your compound may be too soluble in the chosen solvent system. Add more of the "poor" solvent (anti-solvent) dropwise to the warm solution until it just starts to become cloudy, then add a drop of the "good" solvent to clarify it before allowing it to cool slowly.
Frequently Asked Questions (FAQs)
Q: Should I purify the free amine or the salt form? A: It depends on your next step. If your subsequent reaction is compatible with the salt (e.g., some coupling reactions), purifying the salt via recrystallization can be easier as it's often a more crystalline solid. However, for most applications and for chromatography, converting to the free amine is necessary. To do this, dissolve the salt in water, basify with a mild base like sodium bicarbonate (NaHCO₃) to a pH of 9-10, and extract the free amine into an organic solvent like DCM or EtOAc.
Q: What is the best way to monitor the purity of my final product? A: A combination of techniques is ideal.
-
¹H NMR: To confirm the structure and check for residual solvents or obvious organic impurities.
-
LC-MS: To get a precise purity value (e.g., >98% by UV area at 210 nm) and confirm the molecular weight.
-
Chiral HPLC: If the stereochemical purity is critical, this is the gold standard for determining the enantiomeric or diastereomeric excess[3].
Q: Can I use reverse-phase chromatography for this compound? A: Yes, reverse-phase (e.g., C18) chromatography is a viable alternative, especially for polar compounds[4]. The mobile phase would typically be a mixture of water and acetonitrile or methanol, often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. The TFA protonates the amine, leading to sharp peaks and good retention on the non-polar stationary phase. This is particularly useful for separating it from very non-polar impurities that would be difficult to manage on normal-phase silica.
Experimental Protocols
Protocol 1: Flash Chromatography of the Free Amine
-
Preparation: If starting from the salt, perform a basic workup (e.g., dissolve in water, add NaHCO₃, extract with DCM) to obtain the crude free amine. Dry the crude material under high vacuum.
-
TLC Analysis: Dissolve a small amount of crude material in DCM. Spot on a silica TLC plate and develop using a mobile phase of 95:5:0.5 DCM/MeOH/NEt₃ . Visualize under UV (if applicable) and stain with potassium permanganate. The target Rf should be ~0.3. Adjust the MeOH concentration if necessary.
-
Column Packing: Dry-pack a silica gel column appropriately sized for your sample amount (typically a 40-100x mass ratio of silica to crude material). Wet the column with the initial mobile phase (e.g., 98:2:0.5 DCM/MeOH/NEt₃).
-
Sample Loading: Dissolve the crude material in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder ("dry loading"). Gently add this powder to the top of the packed column.
-
Elution: Begin elution with the weak mobile phase. Gradually increase the percentage of methanol (e.g., from 2% to 10%) to elute your compound. Always maintain the 0.5-1% concentration of NEt₃.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation). Be mindful that triethylamine is volatile and will be removed during this process. Co-evaporate with DCM or Toluene to remove any residual NEt₃ if necessary.
Protocol 2: Recrystallization of the Hydrochloride Salt
-
Solvent Selection: Place a small amount of the crude salt in a test tube. Add a few drops of methanol to dissolve it. Then, add MTBE dropwise until the solution becomes persistently cloudy. This confirms that Methanol/MTBE is a potentially suitable solvent pair.
-
Dissolution: In a flask, add the crude salt and the minimum amount of hot methanol required to fully dissolve it. Stirring and gentle heating (to ~50-60°C) will aid dissolution.
-
Addition of Anti-Solvent: While the solution is still warm, add MTBE dropwise until you observe faint, persistent cloudiness. Add one or two more drops of warm methanol to make the solution clear again.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold MTBE to remove any soluble impurities remaining on the surface.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvents.
Concluding Remarks
The successful purification of methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hinges on a clear understanding of its chemical properties, particularly the basicity of the amino group. By modifying standard purification techniques—such as adding a basic modifier to the mobile phase in chromatography or carefully selecting a binary solvent system for recrystallization—researchers can consistently achieve the high levels of purity required for demanding applications in drug discovery and development.
References
- BenchChem. (n.d.). Technical Support Center: Purification of (S)-Tetrahydro-2H-pyran-2-carboxylic acid.
- Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
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Sciforum. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Retrieved from [Link]
- Google Patents. (2017). US10040776B2 - Pyran derivatives and their preparation.
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Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids?. r/OrganicChemistry. Retrieved from [Link]
- Ghazy, N. M., et al. (2016). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 9, S966–S970.
- Google Patents. (2012). CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.
-
PubChem. (n.d.). 4-aminotetrahydro-2H-pyran-4-carboxylic acid. Retrieved from [Link]
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ResearchGate. (2009). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. Retrieved from [Link]
-
ResearchGate. (2012). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. Retrieved from [Link]
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Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride, 98% Purity, C7H14ClNO3, 10 grams. Retrieved from [Link]
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Overcoming challenges in the stereoselective synthesis of tetrahydropyrans
Welcome to the technical support center for the stereoselective synthesis of tetrahydropyrans (THPs). This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these vital heterocyclic scaffolds. The tetrahydropyran motif is a ubiquitous feature in a vast array of biologically active natural products, including marine toxins, polyether antibiotics, and pheromones, making its stereocontrolled synthesis a critical challenge in modern organic chemistry.[1][2]
This guide moves beyond simple procedural outlines to provide in-depth, troubleshooting-focused answers to common challenges encountered in the lab. We will explore the mechanistic underpinnings of key reactions, offer field-tested solutions to stereochemical puzzles, and provide detailed protocols to enhance the reproducibility and success of your synthetic campaigns.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Common Issues
This section addresses the most pressing and frequently encountered problems in stereoselective THP synthesis. Each question is framed to reflect a real-world experimental challenge, followed by a detailed explanation of the underlying principles and actionable troubleshooting steps.
FAQ 1: My Prins cyclization is producing a mixture of diastereomers. How can I improve the stereoselectivity?
Answer: Poor diastereoselectivity in Prins cyclizations is a common hurdle, often stemming from a lack of control over the oxocarbenium ion intermediate and the subsequent nucleophilic attack by the alkene. The stereochemical outcome is highly dependent on the reaction conditions and the substrate's inherent structural biases.[1][3][4]
Underlying Causality: The stereochemistry of the final tetrahydropyran is determined by the conformation of the oxocarbenium ion intermediate at the moment of cyclization. For a chair-like transition state, the substituents will preferentially occupy equatorial positions to minimize steric hindrance. The geometry of the starting homoallylic alcohol is also a critical factor; E-alkenes typically lead to equatorial substituents, while Z-alkenes can favor axial placement.[3][4] However, competing reaction pathways, such as the oxonia-Cope rearrangement, can lead to racemization and a loss of stereocontrol.[1]
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for poor Prins cyclization stereoselectivity.
Actionable Solutions:
-
Lewis Acid Selection: The choice and stoichiometry of the Lewis acid are paramount.
-
Screening: Experiment with a range of Lewis acids of varying strengths (e.g., TMSOTf, In(OTf)3, Sc(OTf)3, BF3·OEt2).[5] Some systems may benefit from milder, catalytic Lewis acids to avoid side reactions.
-
Stoichiometry: A substoichiometric amount of a strong Lewis acid can sometimes provide better results than a full equivalent of a weaker one.
-
-
Solvent Effects: The polarity of the solvent can significantly influence the stability of the transition state.[6][7][8]
-
Non-polar solvents (e.g., dichloromethane, toluene) often favor a more ordered, chair-like transition state, leading to higher stereoselectivity.
-
Polar solvents can sometimes lead to solvent-separated ion pairs, which may decrease stereocontrol.
-
-
Temperature Control: Lowering the reaction temperature (e.g., from room temperature to -78 °C) can enhance selectivity by favoring the kinetically controlled product and minimizing competing pathways like the oxonia-Cope rearrangement.[1]
-
Substrate Modification:
-
Alkene Geometry: If possible, synthesize the homoallylic alcohol with a defined E or Z geometry, as this directly influences the stereochemical outcome.[3][4]
-
Protecting Groups: Bulky protecting groups on nearby hydroxyls can enforce a specific conformation through steric hindrance, thereby directing the cyclization.
-
FAQ 2: My hetero-Diels-Alder reaction for THP synthesis is giving low endo/exo selectivity. What factors control this and how can I improve it?
Answer: The endo/exo selectivity in hetero-Diels-Alder (HDA) reactions is governed by a combination of steric and electronic factors in the transition state. While the "endo rule" is a useful guideline for all-carbon Diels-Alder reactions, its application in HDA reactions can be less straightforward due to the presence of heteroatoms.[9]
Underlying Causality: The preference for the endo product in many Diels-Alder reactions is attributed to favorable secondary orbital interactions between the developing π-system of the dienophile and the diene. However, in HDA reactions, steric repulsion between substituents on the diene and dienophile can often override these electronic effects, favoring the exo product. The choice of catalyst and the electronic nature of the substrates are critical in tipping this balance.[10]
Key Factors & Optimization Strategies:
| Factor | Influence on Selectivity | Troubleshooting Strategy |
| Catalyst | Chiral Lewis acids can create a rigid chiral environment around the dienophile, blocking one face of the approach and favoring a specific transition state geometry. | Screen a variety of chiral Lewis acid catalysts (e.g., those based on BINOL, BOX, or TADDOL ligands with metals like Cu(II), Cr(III), or Yb(III)). |
| Solvent | Solvent polarity can influence the compactness of the transition state. Less polar solvents often enhance the influence of secondary orbital interactions. | Test a range of solvents from non-polar (e.g., toluene, hexanes) to moderately polar (e.g., CH2Cl2, THF). |
| Temperature | Lower temperatures generally increase selectivity by amplifying the small energy differences between the endo and exo transition states. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., -20 °C, -40 °C, or -78 °C). |
| Substrate Electronics | Electron-withdrawing groups on the dienophile and electron-donating groups on the 1-oxa-1,3-butadiene can enhance reaction rates and may influence selectivity. | Modify the electronic properties of your substrates if synthetically feasible. |
FAQ 3: I am attempting an intramolecular oxa-Michael addition to form a THP ring, but the reaction is slow and gives a mixture of cis/trans isomers. What should I do?
Answer: The stereochemical outcome of an intramolecular oxa-Michael addition is often under thermodynamic or kinetic control, and achieving high selectivity can be challenging.[11] The reaction's success hinges on the electrophilicity of the α,β-unsaturated system and the conformational preferences of the acyclic precursor.
Underlying Causality:
-
Kinetic Control: Under base-catalyzed, low-temperature conditions, the reaction often favors the formation of the trans-2,6-disubstituted THP. This is because the cyclization proceeds through a chair-like transition state where bulky groups prefer to be in pseudo-equatorial positions.[11]
-
Thermodynamic Control: Under acidic conditions or at higher temperatures with base, the reaction can equilibrate to the more stable cis-2,6-disubstituted product, where both substituents are equatorial in the final ring.[11][12]
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting oxa-Michael additions.
Section 2: Detailed Experimental Protocols
To ensure self-validation and trustworthiness, the following are detailed, step-by-step protocols for key stereoselective THP syntheses.
Protocol 1: Stereoselective Prins Cyclization for cis-2,6-Disubstituted-4-hydroxytetrahydropyran
This protocol is adapted from methodologies that utilize phosphomolybdic acid in water for a green and highly selective cyclization.[13]
Materials:
-
Homoallylic alcohol (1.0 mmol, 1.0 equiv)
-
Aldehyde (1.2 mmol, 1.2 equiv)
-
Phosphomolybdic acid (PMA) (0.1 mmol, 0.1 equiv)
-
Deionized water (5 mL)
-
Ethyl acetate
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
To a 25 mL round-bottom flask, add the homoallylic alcohol (1.0 mmol) and the aldehyde (1.2 mmol).
-
Add deionized water (5 mL) to the flask.
-
Add phosphomolybdic acid (0.1 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). Reactions are typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution until the mixture is neutral (pH ~7).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cis-2,6-disubstituted-4-hydroxytetrahydropyran. The all-cis selectivity is typically high with this method.[13]
Protocol 2: Asymmetric Hetero-Diels-Alder Reaction
This protocol provides a general framework for a Lewis acid-catalyzed asymmetric HDA reaction to construct a dihydropyran precursor, which can then be reduced to the target THP. This is a key strategy used in the synthesis of complex natural products.[14]
Materials:
-
Chiral Lewis Acid Catalyst (e.g., Cr(III)-salen complex, 10 mol%)
-
Danishefsky's diene (or similar activated diene) (1.5 mmol, 1.5 equiv)
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Anhydrous dichloromethane (or other suitable non-polar solvent) (10 mL)
-
4 Å molecular sieves
Procedure:
-
Activate 4 Å molecular sieves by heating under vacuum.
-
To a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), add the chiral Lewis acid catalyst (0.1 mmol, 10 mol%) and activated molecular sieves.
-
Add anhydrous dichloromethane (5 mL) and cool the mixture to the desired temperature (e.g., -40 °C).
-
Add the aldehyde (1.0 mmol) and stir for 15 minutes.
-
Slowly add a solution of the diene (1.5 mmol) in anhydrous dichloromethane (5 mL) to the reaction mixture over 30 minutes.
-
Stir the reaction at -40 °C and monitor by TLC. Reactions typically take 12-24 hours.
-
Upon completion, quench the reaction with a few drops of water or saturated NaHCO3 solution.
-
Allow the mixture to warm to room temperature and filter through a pad of Celite to remove the catalyst and molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude dihydropyran product by flash column chromatography. The enantiomeric excess can be determined by chiral HPLC analysis.
-
The resulting dihydropyran can be stereoselectively reduced (e.g., via catalytic hydrogenation) to the corresponding tetrahydropyran.
Section 3: Mechanistic Insights & Visualizations
Understanding the reaction mechanisms is crucial for rational troubleshooting. The following diagrams illustrate the key intermediates and transition states for the discussed reactions.
Mechanism 1: The Prins Cyclization
The Prins cyclization proceeds through an oxocarbenium ion intermediate. The stereochemistry is set during the intramolecular attack of the alkene onto this electrophilic species.
Caption: Simplified mechanism of the Prins cyclization.
Mechanism 2: Hetero-Diels-Alder Endo vs. Exo Transition States
The subtle energy differences between the endo and exo transition states determine the major diastereomer in an HDA reaction.
Caption: Competing endo and exo pathways in the Hetero-Diels-Alder reaction.
References
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Sharma, G. V. M., Reddy, V. G., & Sri, T. P. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. RSC Advances, 11(28), 17168-17191. [Link]
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Schneider, T. F., Kaschel, J., & Werz, D. B. (2021). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. ACS Organic & Inorganic Au, 1(1), 16-22. [Link]
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Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2006). Stereoselective Synthesis of Tri- and Tetrasubstituted Olefins via 1,6-Additions of Diazo Compounds and Their Precursors to p-Quinone Methides. Organic Letters, 8(16), 3391-3394. [Link]
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Rychnovsky, S. D., & Marumoto, S. (2001). Stereoselectivity and Regioselectivity in the Segment-Coupling Prins Cyclization. The Journal of Organic Chemistry, 66(13), 4774-4780. [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]
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Gurjar, M. K., & Borhade, R. G. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Organic letters, 14(5), 1278-1281. [Link]
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Yadav, J. S., & Reddy, B. V. S. (2002). Prins cyclization: new strategy for the stereoselective total synthesis of Polyrhacitide A. Tetrahedron Letters, 43(9), 1905-1907. [Link]
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Delgado-Pérez, C., Álvarez, E., & Barrero, A. F. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules, 23(11), 2826. [Link]
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O'Doherty, G. A., & Chong, P. Y. (2007). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 5(15), 2375-2388. [Link]
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Lee, H. (2017). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 15(1), 19. [Link]
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Anosike, I. S. (2022). Stereocontrolled Synthesis of Lactam-fused Tetrahydropyrans as Potential Therapeutic Agents. Central Washington University. [Link]
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Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Tetrahedron, 63(2), 261-290. [Link]
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Zhang, Y., et al. (2022). Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al2O3 under a Gaseous-Phase Condition. Catalysts, 12(3), 329. [Link]
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Wikipedia. (2023). Tetrahydropyran. [Link]
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ResearchGate. (n.d.). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. Retrieved from [Link]
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Company, R., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters, 16(22), 5944-5947. [Link]
-
Kałuża, Z., & Golebiowski, A. (2006). Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes. Current Organic Chemistry, 10(15), 1827-1849. [Link]
-
Bennett, C. S., & Schelhaas, M. (2003). Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations. Organic Letters, 5(22), 4053-4056. [Link]
-
Goodman, J. M., & Krenske, E. H. (2019). How an early or late transition state impacts the stereoselectivity of tetrahydropyran formation by intramolecular oxa-Michael addition. The Journal of Organic Chemistry, 84(14), 8963-8969. [Link]
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Pápai, I., & Samec, J. S. M. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(12), 3463-3472. [Link]
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ResearchGate. (n.d.). Hetero-Diels-Alder Reactions. Retrieved from [Link]
-
Bennett, C. S., & Schelhaas, M. (2003). Solvent effects in the nucleophilic substitutions of tetrahydropyran acetals promoted by trimethylsilyl trifluoromethanesulfonate: trichloroethylene as solvent for stereoselective C- and O-glycosylations. PubMed. [Link]
-
The Organic Chemistry Tutor. (2020, May 24). 38.06 The Endo Rule: Diastereoselectivity in the Diels-Alder Reaction [Video]. YouTube. [Link]
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Rychnovsky, S. D., & Kim, J. (2004). Remote Control of Diastereoselectivity in Intramolecular Reactions of Chiral Allylsilanes. Organic letters, 6(23), 4223-4226. [Link]
-
Rychnovsky, S. D., & Marumoto, S. (2001). Stereoselectivity and Regioselectivity in the Segment-Coupling Prins Cyclization. The Journal of Organic Chemistry, 66(13), 4774-4780. [Link]
-
Wang, J., et al. (2015). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. Organic letters, 17(18), 4494-4497. [Link]
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Clayden, J. (2007). Remote Control of Stereochemistry: Communicating Information via Conformation. Beilstein-Institut. [Link]
-
Al-Zoubi, R. M. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews, 46(6), 1637-1650. [Link]
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Ready, J. M. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]
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Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
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Yadav, J. S., Reddy, B. V. S., & Kumar, G. S. K. (2004). Indium(III) Triflate: A Mild and Efficient Catalyst for the Stereoselective Synthesis of 4-Halotetrahydropyrans via Prins–Halocyclization Reaction. Synlett, 2004(11), 1983-1985. [Link]
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Technical Support Center: Optimization of Pyran Ring Formation
Welcome to the technical support center for the synthesis and optimization of pyran-containing scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in constructing this vital heterocyclic motif. Pyran rings are privileged structures found in a vast array of natural products and pharmaceuticals.[1][2] However, their synthesis is often nuanced, with reaction outcomes highly sensitive to subtle changes in conditions.
This resource is structured into two main sections: a Troubleshooting Guide organized by common experimental failures, and a Frequently Asked Questions (FAQs) section for broader conceptual queries. My goal is to provide not just solutions, but the underlying mechanistic rationale to empower you to make informed decisions in your own work.
Troubleshooting Guide: A Problem-Oriented Approach
This section directly addresses the most common issues encountered during pyran ring synthesis, such as those in Hetero-Diels-Alder and Prins cyclization reactions.
Problem 1: Low to No Product Yield
"I've assembled my starting materials, but after the recommended reaction time, TLC/LC-MS analysis shows only starting material or a complex mixture with minimal desired product. What should I investigate first?"
Low conversion is a frequent and frustrating issue. The cause can generally be traced to one of four areas: catalyst inefficiency, suboptimal thermal conditions, reactant quality, or solvent effects.
-
Catalyst Selection and Activity: The heart of many pyran syntheses is the catalyst, which is often a Lewis or Brønsted acid.[3][4]
-
Is the catalyst appropriate? Potent Lewis acids like BF₃·OEt₂ or Scandium triflate (Sc(OTf)₃) are effective in Prins cyclizations, but may not be suitable for all substrates.[5] For multi-component reactions (MCRs), heterogeneous catalysts like magnetic nanoparticles (e.g., Fe₃O₄@SiO₂) can offer high yields and easy separation.[1][2][4]
-
Is the catalyst active? Many catalysts are sensitive to air and moisture. Ensure anhydrous conditions if using moisture-sensitive catalysts (e.g., SnCl₄, TiCl₄). For heterogeneous catalysts, ensure proper preparation and activation as per established protocols.[4]
-
Is the catalyst loading optimal? Typically, catalyst loading ranges from 5-20 mol%. Excess catalyst can sometimes promote side reactions, while too little results in sluggish conversion. A screening of catalyst loading is a crucial first optimization step.
-
-
Reaction Temperature:
-
Is the temperature too low? Many cycloaddition reactions have a significant activation energy barrier. While room temperature is an ideal starting point for green chemistry, many transformations, like inverse-electron-demand Hetero-Diels-Alder reactions, require elevated temperatures (reflux) or high pressure to proceed at a reasonable rate.[6]
-
Is the temperature too high? The reverse reaction, known as the retro-Diels-Alder, can become favorable at very high temperatures, leading to decomposition of the desired product.[7] If you observe product formation followed by its disappearance over time at high temperatures, this may be the culprit.
-
-
Reactant Quality and Stoichiometry:
-
Purity: Impurities in starting materials can poison catalysts or introduce competing side reactions. Re-purify starting materials by distillation, recrystallization, or chromatography.
-
Substituent Effects: The electronic nature of your substrates is critical. For a standard Diels-Alder reaction, the rate is dramatically increased by electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile.[8] The opposite is true for inverse-electron-demand variants.[6] If your reaction is slow, evaluate the electronic properties of your substrates.
-
-
Solvent Choice:
-
Polarity: While some Diels-Alder reactions are not strongly solvent-dependent, others show significant rate enhancements in polar solvents like DMF, or even water.[7] This is often attributed to the stabilization of a polar transition state or hydrophobic effects.[7] However, for other reactions, non-polar solvents may be preferred to enhance selectivity.[9] A solvent screen is highly recommended during optimization.
-
This decision tree can guide your experimental approach to diagnosing and solving low-yield issues.
Caption: Troubleshooting Decision Tree for Low Yield Reactions.
Problem 2: Formation of Undesired Side Products
"My reaction works, but I'm getting a significant amount of a side product. How can I improve the selectivity?"
Selectivity issues fall into several categories: regioselectivity, stereoselectivity (diastereo- and enantio-), and chemoselectivity (competing reaction pathways).
-
Regioselectivity: In reactions like the Hetero-Diels-Alder, the orientation of the reactants determines the substitution pattern on the final pyran ring.
-
Cause: Regioselectivity is governed by the electronic and steric properties of the substituents on both the diene and dienophile. Mismatched electronics can lead to mixtures of regioisomers.
-
Solution: Lewis acid catalysts can profoundly influence regioselectivity by coordinating to the reactants and amplifying their intrinsic electronic biases. Screening a panel of Lewis acids (e.g., ZnCl₂, SnCl₄, Sc(OTf)₃) is a primary strategy. In some cases, changing the solvent can also influence the outcome.[10]
-
-
Stereoselectivity (Diastereoselectivity): The relative configuration of newly formed chiral centers is a common challenge.
-
Cause: In concerted reactions like the Diels-Alder, the stereochemistry of the reactants dictates the product's stereochemistry (a stereospecific process).[11] However, in stepwise mechanisms like the Prins cyclization, intermediates can isomerize, leading to mixtures.[12][13] A competing oxonia-Cope rearrangement is a known issue in Prins cyclizations that can lead to racemization.[12][13]
-
Solution:
-
Lower the Temperature: Reducing the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Choose the Right Catalyst: Bulky Lewis acids or organocatalysts can create a more sterically demanding environment, favoring the formation of a single diastereomer.[14] For example, samarium triflate has been used to control stereoselectivity, which can sometimes be temperature-dependent.[15]
-
Substrate Control: Incorporating a chiral auxiliary into one of the starting materials can effectively direct the stereochemical outcome.[11]
-
-
-
Competing Reaction Pathways: Sometimes, the desired cyclization competes with other unwanted reactions.
-
Cause: For example, in some acid-catalyzed reactions, undesired ring-opening of an intermediate or starting material can occur.[16][17] Similarly, certain dienophiles, like ketene, are prone to [2+2] cycloadditions rather than the desired [4+2] Diels-Alder reaction.[7]
-
Solution: Adding a non-nucleophilic base (e.g., K₂CO₃ or proton sponge) can sometimes suppress acid-mediated side reactions without interfering with the main catalytic cycle.[16] For problematic substrates like ketene, using a "masked" equivalent, such as α-chloroacrylonitrile, can circumvent the unwanted pathway.[7]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best catalyst to start with for my pyran synthesis?
A1: The choice of catalyst is highly dependent on the specific reaction type. The table below provides a starting point for common pyran-forming reactions.
| Reaction Type | Recommended Catalyst Class | Example Catalysts | Key Considerations |
| Hetero-Diels-Alder | Lewis Acids, Organocatalysts | ZnCl₂, Eu(fod)₃, Chiral BINOL-phosphoric acids | Lewis acids accelerate the reaction and control selectivity.[18] Organocatalysts are excellent for asymmetric variants. |
| Prins Cyclization | Brønsted or Lewis Acids | p-TsOH, Sc(OTf)₃, In(OTf)₃, SnCl₄ | Strong acids are needed to generate the key oxocarbenium intermediate.[5][12][14] Catalyst choice can influence the reaction pathway.[19] |
| Multi-Component Reactions | Heterogeneous Catalysts, Organocatalysts | Fe₃O₄-based nanoparticles, L-proline | Often provide excellent yields under mild, green conditions.[1][2] Easy to separate and recycle.[2][4] |
| Intramolecular Cyclization | Transition Metals, Acids | Au(I), Ag(I), p-TsOH | Depends on the nature of the nucleophile and electrophile within the substrate. |
Q2: What is the role of the solvent in a Hetero-Diels-Alder reaction?
A2: The solvent can impact the reaction in several ways:
-
Rate Acceleration: Polar solvents, particularly water, can accelerate the reaction through hydrophobic packing of non-polar reactants and stabilization of polar transition states via hydrogen bonding.[7] The reaction of cyclopentadiene with butenone, for instance, is 700 times faster in water than in a non-polar solvent.[7]
-
Selectivity: The solvent can influence both endo/exo selectivity and regioselectivity. This is often tied to its polarity and hydrogen-bond donating (HBD) ability.[10]
-
Solubility: Trivial, but critical. All reactants and catalysts must have sufficient solubility at the reaction temperature for the reaction to proceed efficiently.
Q3: My reaction is stereospecific. What does that mean for my experimental design?
A3: A stereospecific reaction is one where the stereochemistry of the starting material directly determines the stereochemistry of the product.[11] The classic example is the Diels-Alder reaction. If you start with a (Z)-dienophile, you will get a specific diastereomer, and if you start with the (E)-dienophile, you will get a different one. This is a powerful tool because it means that to control the product's stereochemistry, you must control the stereochemistry of your starting materials. Ensure your starting alkenes are stereochemically pure to avoid obtaining a mixture of diastereomeric products.[20]
Example Protocol: General Procedure for a Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction
This is a representative protocol and must be adapted for specific substrates.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the α,β-unsaturated carbonyl compound (the heterodiene, 1.0 equiv).
-
Solvent Addition: Add anhydrous solvent (e.g., Dichloromethane or Toluene, ~0.1 M concentration) via syringe.
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate bath.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., ZnCl₂ or Sc(OTf)₃, 10 mol%) portion-wise while stirring.
-
Dienophile Addition: Add the dienophile (e.g., an enol ether, 1.2 equiv) dropwise over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at the set temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of NaHCO₃ or water.
-
Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the reaction solvent (e.g., Dichloromethane, 3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[1][2]
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product using NMR (¹H, ¹³C), IR, and high-resolution mass spectrometry to confirm its structure and purity.[1][2]
References
-
Synthesis of Pyran Derivatives. Encyclopedia.pub. Available from: [Link]
-
The Diels-Alder Reaction. Master Organic Chemistry. Available from: [Link]
-
Diels–Alder reaction. Wikipedia. Available from: [Link]
-
Tripathi, R. K., et al. (2023). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega. Available from: [Link]
-
Khazaei, A., et al. (2023). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Publications. Available from: [Link]
-
Optimization of the Reaction Conditions. ResearchGate. Available from: [Link]
-
Enantioselective diels-alder reactions of 2h-pyrans. The University of Liverpool Repository. Available from: [Link]
-
Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. PMC - NIH. Available from: [Link]
-
Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. PubMed Central. Available from: [Link]
-
Synthesis and Utility of 2,2-Dimethyl-2H-pyrans: Dienes for Sequential Diels–Alder/Retro-Diels–Alder Reactions. Organic Letters - ACS Publications. Available from: [Link]
-
Recent Advances in the Synthesis of 2H-Pyrans. PMC - NIH. Available from: [Link]
-
Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights. MDPI. Available from: [Link]
-
ACID-CATALYZED ALPHA-PYRONE RING FORMATION REACTIONS. OpenMETU. Available from: [Link]
-
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals. Available from: [Link]
-
Optimization of Pyran Ring Annulation in the Synthesis of Acronycine and Its Derivatives. AIP Publishing. Available from: [Link]
-
SOLVENT EFFECTS IN THE DIELS ALDER REACTION. Texas Tech University DSpace Repository. Available from: [Link]
-
Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes. PMC - NIH. Available from: [Link]
-
Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1][3]oxazine-1,8-diones. MDPI. Available from: [Link]
-
Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Semantic Scholar. Available from: [Link]
-
Solvent effects on Diels-Alder reactions. The use of aqueous mixtures of fluorinated alcohols and the study of reactions of acrylonitrile. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]
-
Stereoselective synthesis of the pyran subunit of portentol. PubMed. Available from: [Link]
-
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. NIH. Available from: [Link]
-
Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central. Available from: [Link]
-
Key Concepts in Stereoselective Synthesis. ETH Zurich. Available from: [Link]
-
Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Probing the Mechanism of Prins Cyclizations and Application to the Synthesis of 4-Hydroxytetrahydropyrans. ResearchGate. Available from: [Link]
-
Electrochemical Ring-Opening and -Closing of a Spiropyran. The Journal of Physical Chemistry A - ACS Publications. Available from: [Link]
-
Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Available from: [Link]
-
Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. Available from: [Link]
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Technical Support Center: Troubleshooting Diastereomer Separation in Pyran Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis and purification of pyran derivatives, with a particular focus on the separation of diastereomers. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common hurdles in your experimental work.
Introduction: The Challenge of Diastereomers in Pyran Synthesis
The pyran ring is a vital structural motif in a vast array of natural products and pharmacologically active compounds.[1] Synthesizing these molecules often involves the creation of multiple stereocenters, leading to the formation of diastereomers. While some synthetic routes offer high levels of diastereoselectivity, achieving perfect control is not always straightforward.[2][3] Consequently, the separation of these diastereomeric mixtures becomes a critical and often challenging step in the synthetic workflow. Diastereomers possess distinct physical and chemical properties, which, in principle, allows for their separation by standard laboratory techniques. However, subtle structural differences can make this separation non-trivial, requiring careful optimization of reaction conditions and purification methods.
This guide is structured to provide both quick answers to common questions and detailed, step-by-step protocols for resolving more complex separation issues.
Frequently Asked Questions (FAQs)
Q1: My pyran synthesis is supposed to be diastereoselective, but I'm obtaining a nearly 1:1 mixture of diastereomers. What are the likely causes?
A1: Several factors can influence the diastereoselectivity of a pyran synthesis. Here are the most common culprits:
-
Reaction Temperature: Stereochemical control is often highly sensitive to temperature. Reactions run at elevated temperatures may provide enough energy to overcome the activation barrier for the formation of the less favored diastereomer. Conversely, running the reaction at a lower temperature can enhance the selectivity.
-
Choice of Catalyst or Reagent: The steric bulk and electronic properties of catalysts, reagents, and protecting groups can play a crucial role in directing the stereochemical outcome.[2] For instance, in a silyl-Prins cyclization, the choice of Lewis acid can significantly impact the diastereoselectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry of the reaction, thereby affecting the diastereomeric ratio. It is advisable to screen a range of solvents with varying properties.
-
Substrate Control: The inherent stereochemistry of your starting materials will dictate the facial selectivity of the reaction. Ensure the stereochemical integrity of your starting materials.
Q2: I'm having difficulty separating my pyran diastereomers by standard flash column chromatography on silica gel. What should I try next?
A2: When diastereomers exhibit very similar polarities, co-elution on silica gel is a common problem.[4][5] Here is a systematic approach to troubleshoot this issue:
-
Solvent System Optimization: A methodical screening of different solvent systems is the first step.[4] Try combinations of eluents with different selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone). Adding a small percentage of a third solvent, like methanol or isopropanol, can sometimes sharpen the bands and improve separation.[4]
-
Alternative Stationary Phases: If solvent optimization fails, consider using a different stationary phase. Reversed-phase (C18) chromatography can be effective for separating diastereomers that are difficult to resolve on normal phase silica.
-
High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC is a powerful tool.[6] Both normal-phase and reversed-phase HPLC can be employed, and the higher efficiency of HPLC columns often allows for the separation of closely eluting compounds.
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for chiral and achiral separations, often providing faster and more efficient separations than HPLC.[7][8][9][10] It is particularly well-suited for preparative scale purification.[11]
Q3: Can I use crystallization to separate my pyran diastereomers?
A3: Yes, crystallization can be a highly effective and scalable method for separating diastereomers.[12][13][] Since diastereomers have different physical properties, they will also have different solubilities in a given solvent system. The key is to find a solvent or solvent mixture in which one diastereomer is significantly less soluble than the other. Seeding the supersaturated solution with a crystal of the desired diastereomer can often induce selective crystallization.[12]
Q4: How can I accurately determine the diastereomeric ratio of my product mixture?
A4: Several analytical techniques can be used to quantify diastereomers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR is a powerful tool for determining diastereomeric ratios.[15] Often, specific protons in each diastereomer will have slightly different chemical shifts, allowing for integration and quantification.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): When coupled with a suitable detector, these chromatographic techniques can provide excellent separation and quantification of diastereomers.[16][17]
-
Supercritical Fluid Chromatography (SFC): SFC is also a highly effective analytical tool for the separation and quantification of stereoisomers.[7][11]
In-Depth Troubleshooting Guides
Guide 1: Optimizing Diastereoselectivity in Pyran Synthesis
This guide provides a systematic approach to enhancing the diastereoselectivity of your pyran-forming reaction.
The Underlying Principle (Causality):
The diastereoselectivity of a reaction is determined by the difference in the free energy of the transition states leading to the two diastereomeric products. By manipulating the reaction conditions, we can increase this energy difference and favor the formation of the desired diastereomer. For many pyran syntheses, such as the Prins cyclization, the reaction proceeds through a chair-like transition state, and the substituents will preferentially occupy equatorial positions to minimize steric hindrance.[2]
Experimental Workflow:
Caption: Workflow for optimizing reaction diastereoselectivity.
Step-by-Step Protocol:
-
Temperature Screening:
-
Set up three parallel reactions at room temperature, 0°C, and -78°C, keeping all other parameters constant.
-
After completion, carefully quench the reactions and work up each sample identically.
-
Analyze the crude product from each reaction by ¹H NMR or HPLC to determine the diastereomeric ratio.
-
-
Solvent Screening:
-
Based on the optimal temperature from the previous step, set up reactions in a variety of solvents with different polarities and coordinating abilities (e.g., dichloromethane, toluene, tetrahydrofuran, acetonitrile).
-
Analyze the diastereomeric ratio for each solvent.
-
-
Catalyst/Reagent Screening:
-
If applicable, screen a panel of catalysts or reagents. For example, in a Lewis acid-catalyzed reaction, compare the results with different Lewis acids (e.g., TMSOTf, BF₃·OEt₂, Sc(OTf)₃).
-
Pay attention to the steric bulk of the catalyst, as this can have a significant influence on the stereochemical outcome.
-
Guide 2: Systematic Approach to Chromatographic Separation of Pyran Diastereomers
This guide outlines a methodical process for developing a robust chromatographic separation for challenging diastereomeric mixtures.
The Underlying Principle (Causality):
Chromatographic separation of diastereomers relies on differential partitioning between the stationary phase and the mobile phase.[5] By systematically altering the mobile phase composition and/or the stationary phase, one can exploit the subtle differences in the physicochemical properties of the diastereomers to achieve separation.
Experimental Workflow:
Caption: Decision tree for chromatographic separation of diastereomers.
Data Presentation: Solvent Screening for Flash Chromatography
| Solvent System (v/v) | Diastereomer 1 (Rf) | Diastereomer 2 (Rf) | Resolution (ΔRf) |
| 90:10 Hexane:Ethyl Acetate | 0.35 | 0.35 | 0.00 |
| 80:20 Hexane:Ethyl Acetate | 0.52 | 0.50 | 0.02 |
| 95:5 Dichloromethane:Methanol | 0.40 | 0.36 | 0.04 |
| 90:10 Toluene:Acetone | 0.48 | 0.41 | 0.07 |
Step-by-Step Protocol:
-
Thin-Layer Chromatography (TLC) Screen:
-
Spot the diastereomeric mixture on several TLC plates.
-
Develop each plate in a different solvent system, aiming for an Rf value of approximately 0.3-0.5 for the compounds of interest.
-
Identify the solvent system that provides the best separation (largest ΔRf).
-
-
Flash Column Chromatography:
-
Pack a column with the appropriate stationary phase (e.g., silica gel for normal phase, C18 for reversed-phase).
-
Equilibrate the column with the optimized solvent system from the TLC screen.
-
Load the sample and elute with the mobile phase, collecting fractions.
-
Analyze the fractions by TLC or another appropriate analytical technique to determine which fractions contain the pure diastereomers.
-
-
Advanced Chromatographic Techniques (if necessary):
-
If flash chromatography is unsuccessful, proceed to preparative HPLC or SFC.
-
Method development for these techniques often involves screening different columns and mobile phase gradients.
-
References
-
L. F. Pedrosa, A. Baeza, E. Lázaro, "Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways," Molecules, 2023. [Link]
-
F. M. I. Vicente, "Recent Advances in the Synthesis of 2H-Pyrans," Molecules, 2020. [Link]
-
N. Harada, "HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations," Molecules, 2018. [Link]
-
M. Y. Ievlev, O. V. Ershov, M. Y. Belikov, A. G. Milovidova, V. A. Tafeenko, O. E. Nasakin, "Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group," Beilstein Journal of Organic Chemistry, 2016. [Link]
-
M. Y. Ievlev, O. V. Ershov, M. Y. Belikov, A. G. Milovidova, V. A. Tafeenko, O. E. Nasakin, "Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group," ResearchGate, 2016. [Link]
-
A. M. G. G. de Oliveira, "Synthesis and Utility of 2,2-Dimethyl-2H-pyrans: Dienes for Sequential Diels–Alder/Retro-Diels–Alder Reactions," Organic Letters, 2018. [Link]
-
Reddit, "Separation of diastereomers by crystallization with seeding," r/OrganicChemistry, 2023. [Link]
-
M. D. Uštar, D. Stanković, "Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples," Molecules, 2023. [Link]
-
Reddit, "Help with separation of diastereomers.," r/CHROMATOGRAPHY, 2024. [Link]
-
R. Sagar, J. Park, M. Koh, S. B. Park, "Diastereoselective synthesis of polycyclic acetal-fused pyrano[3,2-c]pyran-5(2H)-one derivatives," The Journal of Organic Chemistry, 2009. [Link]
-
Chemistry Stack Exchange, "How to separate two diastereomeric amines?," 2017. [Link]
-
Separation Science, "Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background," 2022. [Link]
-
M. R. S. A. Jan, "Synthesis of new pyran and pyranoquinoline derivatives," Arabian Journal of Chemistry, 2017. [Link]
-
Chiralpedia, "Part 7: Analytical Techniques for Stereochemistry," 2025. [Link]
-
Waters, "Enantiomeric and Diastereomeric Resolutions of Chiral Pesticides by ACQUITY UPC2 with UV Detection," N.D. [Link]
-
ResearchGate, "Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds," 2025. [Link]
-
Encyclopedia.pub, "Synthesis of Pyran Derivatives," 2022. [Link]
-
Wikipedia, "Chiral resolution," N.D. [Link]
-
Selvita, "Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations," 2024. [Link]
-
ResearchGate, "How can we separate diastereomers of larger organic moiety?," 2024. [Link]
-
J. T. T. Kumpulainen, "Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and HPLC," Chirality, 2013. [Link]
-
G. M. T. da Silva, "Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol," Molecules, 2021. [Link]
-
The Journal of Organic Chemistry, "Separation of diastereomers using a low cost preparative medium-pressure liquid chromatograph," N.D. [Link]
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Phenomenex, "Chiral Super Critical Fluid Chromatography," N.D. [Link]
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ScienceDirect, "Synthesis and biological evaluation of pyrano and furano fused ring isoflavene derivatives," 2025. [Link]
-
Santai, "The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge," N.D. [Link]
-
Wikipedia, "Supercritical fluid chromatography," N.D. [Link]
-
MDPI, "Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions," 2022. [Link]
-
ResearchGate, "Unconventional approaches for chiral resolution," 2024. [Link]
-
Vedantu, "Pyran: Structure, Nomenclature & Chemistry Explained," N.D. [Link]
-
Chiralpedia, "Part 6: Resolution of Enantiomers," 2025. [Link]
-
ResearchGate, "Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification," 2023. [Link]
-
Semantic Scholar, "SYNTHETIC APPROACHES TO THE 4H-PYRAN RING," N.D. [Link]
-
CrystEngComm, "Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation," 2023. [Link]
-
Chromatography Today, "Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures," 2017. [Link]
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Technical Support Center: Synthesis of Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate
Welcome to the technical support center for the synthesis of methyl 4-aminotetrahydro-2H-pyran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. The information is structured to explain the causality behind experimental choices, ensuring a robust understanding of the reaction pathways and potential pitfalls.
Introduction to Synthetic Strategies
The synthesis of methyl 4-aminotetrahydro-2H-pyran-3-carboxylate, a valuable building block in medicinal chemistry, can be approached through several synthetic routes. The two most common conceptual pathways are:
-
Reductive Amination: Starting from methyl 4-oxotetrahydro-2H-pyran-3-carboxylate.
-
Hofmann Rearrangement: Starting from a suitable precursor like tetrahydro-2H-pyran-3,4-dicarboxamide.
This guide will provide detailed troubleshooting for both routes, addressing potential side reactions and offering solutions to common experimental issues.
Part 1: Reductive Amination of Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate
Reductive amination is a widely used method for the formation of amines from carbonyl compounds.[1] In the context of synthesizing methyl 4-aminotetrahydro-2H-pyran-3-carboxylate, this involves the reaction of methyl 4-oxotetrahydro-2H-pyran-3-carboxylate with an ammonia source, followed by the reduction of the intermediate imine.
Reaction Scheme: Reductive Amination
Caption: Reductive amination pathway and a key side reaction.
Troubleshooting Guide & FAQs: Reductive Amination
Question 1: My reaction yield is very low, and I'm isolating a significant amount of the starting material. What could be the issue?
Answer:
Low conversion in reductive amination often points to inefficient formation of the imine intermediate. The equilibrium between the ketone and the imine can be unfavorable.[2]
-
Causality & Explanation: Imine formation is a condensation reaction that releases water. If water is not effectively removed or sequestered, the equilibrium can lie towards the starting materials. Additionally, the nucleophilicity of ammonia and the electrophilicity of the ketone are crucial. For β-keto esters, the ketone's reactivity can be influenced by enolization.
-
Troubleshooting Steps:
-
pH Control: Imine formation is typically catalyzed by mild acid (pH 4-5).[3] This protonates the carbonyl oxygen, making the carbon more electrophilic. However, a pH that is too low will protonate the ammonia, rendering it non-nucleophilic. Use of ammonium acetate or the addition of a small amount of acetic acid can be beneficial.
-
Water Removal: Consider adding a dehydrating agent, such as molecular sieves (3Å or 4Å), to the reaction mixture to drive the equilibrium towards the imine.
-
Solvent Choice: A non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be effective. If using an alcohol like methanol, the formation of ketals can be a competing, reversible reaction.
-
Question 2: My main impurity has a similar mass to the product, but it is not basic. What is it and how can I avoid it?
Answer:
The most likely side product is methyl 4-hydroxytetrahydro-2H-pyran-3-carboxylate , resulting from the direct reduction of the ketone starting material.
-
Causality & Explanation: Many reducing agents used for imine reduction can also reduce ketones. If the reducing agent is too reactive or if the imine formation is slow, the ketone will be reduced before the amination can occur.[2]
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Use a milder reducing agent that is selective for imines over ketones. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this reason, as it is less reactive than sodium borohydride (NaBH₄).[2] Sodium cyanoborohydride (NaBH₃CN) is also effective but poses toxicity concerns.
-
Staged Addition: First, allow the imine to form by stirring the ketone and ammonia source (with an acid catalyst if needed) for a period (e.g., 1-2 hours, monitor by TLC or LC-MS) before adding the reducing agent. This increases the concentration of the imine relative to the ketone.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to modulate the reactivity of the reducing agent.
-
| Side Product | Structure | Formation Pathway | Mitigation Strategy |
| Methyl 4-hydroxytetrahydro-2H-pyran-3-carboxylate | Direct reduction of the ketone starting material. | Use a milder reducing agent (e.g., NaBH(OAc)₃); allow imine to pre-form before adding the reductant. | |
| Dialkylation Product | The product amine reacts with another molecule of the ketone. | Use a large excess of the ammonia source. |
Part 2: Hofmann Rearrangement of Tetrahydro-2H-pyran-3,4-dicarboxamide
The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[4] To obtain the target molecule, one would start with a diamide precursor and selectively perform the rearrangement on the C4-amide. This route is more complex due to the need for a specific starting material and potential selectivity issues.
Reaction Scheme: Hofmann Rearrangement
Caption: Hofmann rearrangement pathway and a common side reaction.
Troubleshooting Guide & FAQs: Hofmann Rearrangement
Question 1: The reaction is messy, and I'm not getting the desired amine. Instead, I'm isolating a neutral compound. What could be happening?
Answer:
A common side reaction in the Hofmann rearrangement is the trapping of the highly reactive isocyanate intermediate by the solvent or other nucleophiles present.[4][5]
-
Causality & Explanation: The isocyanate intermediate is a key step in the Hofmann rearrangement.[6] While it is typically hydrolyzed by water to a carbamic acid, which then decarboxylates to the amine, it can also be attacked by other nucleophiles. If the reaction is performed in an alcohol solvent (e.g., methanol), the alcohol can trap the isocyanate to form a stable urethane (carbamate) byproduct.
-
Troubleshooting Steps:
-
Solvent Choice: Ensure the reaction is performed in an aqueous medium to facilitate the desired hydrolysis and decarboxylation. Avoid alcoholic solvents unless the carbamate is the desired product.
-
Temperature Control: The rearrangement step (formation of the isocyanate) often requires heating. However, excessively high temperatures can lead to polymerization or other decomposition pathways. Maintain careful temperature control as per the established protocol.
-
Stoichiometry of Base: An adequate amount of strong base (like NaOH) is required for the initial deprotonation and the subsequent steps. Ensure at least 3-4 equivalents of base are used.
-
Question 2: I am observing the formation of a nitrile as a byproduct. Why is this happening?
Answer:
Under certain conditions, particularly with long-chain or specific types of amides, the Hofmann rearrangement can lead to the formation of nitriles.[4]
-
Causality & Explanation: While less common for this type of substrate, side reactions leading to nitrile formation can occur, especially if the reaction conditions are not optimal. This pathway involves elimination reactions of intermediates.
-
Troubleshooting Steps:
-
Reagent Purity: Ensure the bromine and sodium hydroxide used are of high purity.
-
Reaction Conditions: Adhere strictly to the recommended temperature and reaction time. Deviations can favor alternative reaction pathways.
-
| Side Product | Structure | Formation Pathway | Mitigation Strategy |
| Methyl 4-(methoxycarbonylamino)tetrahydro-2H-pyran-3-carboxylate (Urethane) | Trapping of the isocyanate intermediate by methanol. | Use water as the solvent instead of an alcohol. | |
| Unreacted Starting Material | Incomplete reaction due to insufficient reagents or low temperature. | Ensure correct stoichiometry of bromine and base; optimize reaction temperature and time. |
Part 3: Experimental Protocols
Protocol: Synthesis of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid via Bucherer-Bergs Reaction
This method proceeds via a spirohydantoin intermediate.
Step 1: Formation of the Spirohydantoin Intermediate
-
To a solution of 100g of tetrahydro-4H-pyran-4-one in 500mL of deionized water and 500mL of ethanol, add 247g of ammonium carbonate and 89g of sodium cyanide.[7]
-
Heat the reaction mixture to 60°C for 3 hours.[7]
-
Cool the mixture to 5°C.[7]
-
Filter the resulting precipitate and wash the filter cake twice with ice-cold water.[7]
-
Dry the solid under vacuum at 70°C for 4 hours to obtain the spirohydantoin intermediate.[7]
Step 2: Hydrolysis to the Amino Acid
-
Add the spirohydantoin intermediate to a solution of 40-60% sodium hydroxide in tetrahydrofuran (THF).[7]
-
Heat the mixture to reflux for 5-6 hours.[7]
-
Distill off the tetrahydrofuran.[7]
-
Adjust the pH of the remaining aqueous solution to 2-4 with concentrated hydrochloric acid to precipitate the product.[7]
-
Filter and dry the solid to obtain 4-aminotetrahydro-2H-pyran-4-carboxylic acid.[7]
Step 3: Esterification to the Methyl Ester (General Procedure)
-
Suspend the amino acid in methanol.
-
Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂) or pass anhydrous HCl gas through the mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).
-
Remove the solvent under reduced pressure to obtain the hydrochloride salt of the desired methyl ester.
References
-
Hofmann rearrangement. (2023). In Wikipedia. [Link]
-
PHARMD GURU. (n.d.). HOFMANN REARRANGEMENT. [Link]
-
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]
-
ResearchGate. (n.d.). Intermolecular reductive amination of amino acid- derived b.... [Link]
-
Chemistry Steps. (n.d.). Hofmann Rearrangement. [Link]
-
Reductive amination. (2023). In Wikipedia. [Link]
-
Reddit. (2022). Reductive amination difficulties - poor conversion. [Link]
-
RSC Publishing. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
MDPI. (2021). Synthesis of 4-Methyl-2-oxo-6-arylamino-2 H -pyran-3-carbonitrile Derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Arabian Journal of Chemistry. (2016). Synthesis and biological activities of some fused pyran derivatives. [Link]
-
ResearchGate. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2 H -thiopyran. [Link]
-
Patsnap. (n.d.). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. [Link]
Sources
- 1. WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates - Google Patents [patents.google.com]
- 2. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US20130172566A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same - Google Patents [patents.google.com]
- 7. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 | Benchchem [benchchem.com]
- 8. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
Stability issues of methyl 4-aminotetrahydro-2H-pyran-3-carboxylate under acidic conditions
Welcome to the technical support guide for Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with the stability of this versatile building block, particularly under acidic conditions. Our goal is to provide you with not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue with methyl 4-aminotetrahydro-2H-pyran-3-carboxylate in acidic environments?
The principal vulnerability of this molecule under acidic conditions is the acid-catalyzed hydrolysis of the methyl ester functional group . This reaction converts the ester into the corresponding carboxylic acid (4-aminotetrahydro-2H-pyran-3-carboxylic acid) and methanol.[1][2] While the tetrahydropyran ring is generally robust, the ester linkage is susceptible to cleavage in the presence of acid and a nucleophile, typically water.
Q2: Can you illustrate the degradation mechanism?
Certainly. The degradation follows the classical mechanism for acid-catalyzed ester hydrolysis. It is an equilibrium process, but in the presence of excess water, the reaction is driven towards the formation of the carboxylic acid and alcohol.[2]
The key steps are:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the oxygen atoms of the former carbonyl group, creating a good leaving group (methanol).
-
Elimination of Methanol: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating methanol.
-
Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated to regenerate the acid catalyst.
Below is a diagram illustrating this pathway.
Caption: Mechanism of acid-catalyzed ester hydrolysis.
Q3: How stable is the tetrahydropyran (THP) ring itself to acid?
The saturated tetrahydropyran (THP) ring is a cyclic ether that exhibits significant stability under many acidic conditions, especially when compared to more strained cyclic ethers like tetrahydrofuran (THF).[3] Ring-opening of six-membered ethers requires harsh conditions, such as concentrated strong acids (e.g., HBr, HI) at elevated temperatures, which are not typically employed for routine synthetic transformations.[4] For most applications where ester hydrolysis is the primary concern, the THP ring can be considered stable.
Q4: What factors influence the rate of ester hydrolysis?
Several factors dictate the rate of this unwanted side reaction. Careful control of these parameters is key to preserving the integrity of your molecule.
| Factor | Impact on Stability | Rationale & Expert Insight |
| pH / Acid Strength | High | Stronger acids (lower pH) lead to a higher concentration of the protonated ester intermediate, accelerating hydrolysis. Trifluoroacetic acid (TFA) will cause rapid hydrolysis, while weaker acids like acetic acid or pyridinium p-toluenesulfonate (PPTS) will be much slower. |
| Temperature | High | Like most reactions, the rate of hydrolysis increases with temperature. If acidic conditions are unavoidable, running the reaction at lower temperatures (e.g., 0 °C or below) can significantly mitigate ester cleavage. |
| Reaction Time | High | The extent of hydrolysis is directly proportional to the duration of exposure to acidic conditions. Minimize reaction times wherever possible. |
| Water Content | High | Water is a reactant in the hydrolysis mechanism. Using anhydrous solvents and reagents will suppress the reaction. However, some acids (e.g., aqueous HCl) inherently introduce water. |
Troubleshooting Guide for Experimental Workflows
Problem: My reaction yield is low, and I've isolated the carboxylic acid byproduct.
-
Probable Cause: The acidic conditions of your reaction (e.g., in a deprotection step or acid-catalyzed coupling) are causing significant hydrolysis of the methyl ester.
-
Solution Workflow:
Caption: Troubleshooting workflow for unexpected hydrolysis.
-
Expert Commentary: The first line of defense is often to switch to a milder acid catalyst. If the reaction is, for example, the removal of a Tetrahydropyranyl (THP) protecting group from another part of the molecule, consider using PPTS in an alcohol solvent rather than a stronger acid like TsOH in CH₂Cl₂.[5]
Problem: I need to remove a Boc protecting group from the amine, but this always cleaves the methyl ester.
-
Probable Cause: Standard Boc-deprotection conditions, such as neat trifluoroacetic acid (TFA) or HCl in dioxane, are strongly acidic and will rapidly hydrolyze the methyl ester.[6] The tert-butoxycarbonyl (Boc) group and the methyl ester have orthogonal stability profiles that are incompatible with strong acid deprotection.
-
Solution 1: Change the Amine Protecting Group: In your synthetic design, consider protecting the amine with a group that is removed under non-acidic conditions.
-
Solution 2: Convert the Ester to a More Robust Group: If the Boc group is essential, consider using a more acid-stable ester, such as a tert-butyl ester, earlier in the synthesis, though this adds steps. A more practical approach is to plan for the hydrolysis to occur and carry the resulting amino acid forward.
Validated Experimental Protocol: Stability Assessment
This protocol provides a self-validating system to quantitatively assess the stability of methyl 4-aminotetrahydro-2H-pyran-3-carboxylate to your specific acidic conditions before committing to a large-scale reaction.
Objective: To determine the percentage of ester hydrolysis over time under defined acidic conditions.
Materials:
-
Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate
-
Anhydrous reaction solvent (e.g., Dichloromethane, THF)
-
Acid catalyst of choice (e.g., TFA, HCl in Dioxane, Acetic Acid)
-
Internal standard (e.g., Dodecane, or another stable compound with a distinct mass)
-
Quenching solution (e.g., saturated aqueous NaHCO₃)
-
LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the starting material and the internal standard in the chosen reaction solvent at a known concentration (e.g., 1 mg/mL of each).
-
Reaction Setup: In a vial at the desired reaction temperature (e.g., 0 °C), add 1 mL of the stock solution.
-
Time Zero (t=0) Sample: Immediately withdraw a 50 µL aliquot, quench it in 200 µL of saturated NaHCO₃ solution, extract with ethyl acetate, and prepare for LC-MS analysis. This is your t=0 reference.
-
Initiate Reaction: Add the desired amount of acid catalyst to the vial (e.g., 10 equivalents of acetic acid or 1 equivalent of TFA). Start a timer.
-
Time-Point Sampling: At regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw 50 µL aliquots and quench them as described in step 3.
-
LC-MS Analysis: Analyze all quenched samples by LC-MS. Integrate the peak areas for the starting material (ester) and the hydrolyzed product (carboxylic acid).
-
Data Analysis: Normalize the peak area of the starting material to the peak area of the internal standard for each time point. Calculate the percentage of remaining starting material relative to the t=0 sample.
Self-Validation: The inclusion of an internal standard corrects for variations in injection volume and sample preparation. A clear trend of decreasing starting material and increasing product over time will validate the instability under your chosen conditions, allowing you to make an informed decision for your larger scale experiment.
References
-
PubChem. (n.d.). 4-aminotetrahydro-2H-pyran-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate, min 95%, 10 grams. Retrieved from [Link]
- Google Patents. (n.d.). US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof.
-
ResearchGate. (n.d.). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]
-
Elsevier. (n.d.). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry. Retrieved from [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Retrieved from [Link]
-
YouTube. (2021). Mechanism Basic Hydrolysis Cyclic Amide [ORGANIC CHEMISTRY] Smith 22.28. Retrieved from [Link]
-
PubMed Central. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. Chemical Science. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Sciforum. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. scispace.com [scispace.com]
Technical Support Center: Refinement of Catalytic Processes for Aminotetrahydropyran Synthesis
Welcome to the technical support center dedicated to the synthesis of aminotetrahydropyrans (amino-THPs). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize catalytic methods to construct these valuable scaffolds. As prevalent cores in pharmaceuticals, such as DPP-4 inhibitors for type 2 diabetes, the efficient and stereocontrolled synthesis of substituted amino-THPs is of paramount importance.[1]
This document moves beyond standard protocols to provide a deeper understanding of the underlying principles governing these complex transformations. It is structured as a series of troubleshooting guides and frequently asked questions to directly address the practical challenges encountered in the laboratory.
Troubleshooting Guide: Common Experimental Hurdles
This section addresses specific, frequently encountered problems in a direct question-and-answer format. Each answer provides a cascade of potential causes and actionable solutions grounded in mechanistic principles.
dot
Caption: General troubleshooting workflow for amino-THP synthesis.
Question 1: My reaction yield is consistently low or zero. What are the likely causes and how can I fix it?
Answer: Low yield is a common but solvable issue that typically points to problems with the catalyst, reaction conditions, or reagents.[2]
-
Potential Cause 1: Catalyst Deactivation or Poisoning.
-
Why it happens: Many transition-metal catalysts used for hydroamination (e.g., Pd, Ir, Rh, Cu) are sensitive to oxygen, water, and impurities in substrates or solvents.[3] Functional groups on your substrate (like unprotected thiols or certain heterocycles) can act as poisons by irreversibly binding to the metal center. Carbon deposition on the catalyst surface can also occur, blocking active sites.[4]
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Use a well-sealed flask, degas your solvents thoroughly (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen), and run the reaction under a positive pressure of inert gas.
-
Purify Reagents: Pass solvents through activated alumina columns. Purify substrates by chromatography, distillation, or recrystallization to remove potential inhibitors.
-
Use a Catalyst Pre-treatment: In some cases, a pre-activation step or the use of a sacrificial agent can be beneficial.
-
Consider Catalyst Loading: While counterintuitive, sometimes decreasing catalyst loading can minimize side reactions that lead to deactivation. Conversely, if poisoning is suspected, a modest increase in loading may overcome the issue, though this is not an ideal long-term solution.
-
-
-
Potential Cause 2: Suboptimal Reaction Conditions.
-
Why it happens: Hydroamination and related cyclizations are often sensitive to temperature, concentration, and solvent choice. The reaction may have a high activation energy barrier, or an equilibrium that disfavors the product under your current conditions.
-
Troubleshooting Steps:
-
Optimize Temperature: If no reaction occurs, incrementally increase the temperature. If decomposition is observed, lower the temperature. Running reactions at very low temperatures (e.g., -78 °C) can sometimes enhance stability and selectivity.[5]
-
Screen Solvents: Solvent polarity and coordinating ability can dramatically influence catalyst activity and stability. Ethereal solvents (like THF or diethyl ether) can sometimes improve outcomes compared to chlorinated solvents (like DCM) by preventing side reactions.[5][6]
-
Adjust Concentration: Reactions that are intermolecular in their rate-determining step may benefit from higher concentrations, while intramolecular steps are unaffected. Experiment with concentrations from 0.05 M to 1.0 M.
-
-
Question 2: I'm forming the product, but with poor diastereoselectivity. How can I improve the diastereomeric ratio (d.r.)?
Answer: Achieving high diastereoselectivity is critical and is almost always controlled by the energetics of the cyclization transition state. Minor changes to the catalyst, solvent, or temperature can have a major impact.[7][8]
-
Potential Cause 1: Inappropriate Catalyst or Ligand.
-
Why it happens: The steric and electronic properties of the catalyst and its ligands dictate the geometry of the transition state. For instance, in Prins-type cyclizations, bulky Lewis acids can favor a specific chair-like transition state, leading to higher selectivity.[8] In transition-metal catalysis, the bite angle and steric bulk of phosphine ligands are paramount.
-
Troubleshooting Steps:
-
Screen Catalysts: If using a Lewis acid (e.g., for a Prins cyclization), screen a panel including TMSOTf, SnCl₄, and InCl₃.[5] For transition-metal catalysis, screen different metals (e.g., Pd vs. Ir) and precursors.
-
Screen Ligands: This is often the most critical variable. For a Pd-catalyzed reaction, screen a variety of phosphine ligands (e.g., DPEPhos, Xantphos, DTBM-SEGPHOS). The choice of ligand can dramatically alter the outcome.[1][9]
-
Use Chiral Catalysts/Ligands: For asymmetric synthesis, employing a chiral ligand is necessary to control enantioselectivity, which in turn can influence the diastereoselectivity of subsequent steps.
-
-
-
Potential Cause 2: Incorrect Temperature or Solvent.
-
Why it happens: The energy difference between the transition states leading to different diastereomers can be small. Lowering the reaction temperature can amplify these small differences, favoring the pathway with the lower activation energy and thus improving selectivity.[5] Solvents can stabilize or destabilize intermediates and transition states differently.
-
Troubleshooting Steps:
-
Lower the Temperature: Perform the reaction at 0 °C, -20 °C, or even -78 °C. This is a standard first step for improving selectivity.
-
Solvent Screening: As mentioned for yield, solvent choice is key. Non-coordinating solvents (toluene, DCM) may give different results than coordinating solvents (THF, Et₂O). Oxygenated solvents have been shown to dramatically improve selectivity in some pyran syntheses by preventing the formation of undesired side products.[6]
-
-
dot
Caption: Factors influencing diastereoselectivity in THP ring formation.
Question 3: My reaction is messy, with multiple side products. What are the common side reactions and how can I suppress them?
Answer: Side product formation often arises from competing reaction pathways that are mechanistically related to the desired transformation.
-
Potential Side Reaction 1: Alkene Isomerization.
-
Why it happens: Many transition-metal catalysts, particularly those capable of forming metal-hydride species, can catalyze the isomerization of double bonds.[10] This can lead to a mixture of constitutional isomers of your desired product.
-
How to suppress:
-
Change the Catalyst/Ligand: Some catalytic systems are less prone to isomerization.
-
Add a Suppressing Agent: In some iridium-catalyzed hydroaminations, the addition of H₂ or isopropanol has been shown to suppress the formation of enamide side products, which can arise from isomerization pathways.[10]
-
Modify the Substrate: If possible, design the substrate to be less prone to isomerization.
-
-
-
Potential Side Reaction 2: Elimination or Decomposition.
-
Why it happens: Harsh reaction conditions, such as strongly acidic catalysts or high temperatures, can lead to the elimination of water (from an alcohol intermediate) or other leaving groups, or general substrate/product decomposition.[5]
-
How to suppress:
-
Use Milder Conditions: Switch to a milder Lewis acid or run the reaction at a lower temperature.
-
Buffer the Reaction: If acidic conditions are problematic, the addition of a non-nucleophilic base (e.g., 2,6-lutidine) might be beneficial, provided it doesn't interfere with the catalyst.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best catalyst for my specific aminotetrahydropyran synthesis?
The optimal catalyst depends heavily on the specific transformation. For intramolecular hydroamination of an unsaturated amine, late transition metals are common.[10]
-
Palladium(II) catalysts are often used for C-H functionalization on a pre-existing THP ring.[1]
-
Iridium and Rhodium complexes are effective for the hydroamination of unactivated alkenes to form the C-N bond during cyclization.[10][11]
-
Copper-hydride catalysts have shown great promise for the asymmetric hydroamination of unactivated internal olefins to produce enantioenriched amines.[9]
-
Lewis acids (e.g., TMSOTf, SnCl₄) are the catalysts of choice for Prins-type cyclizations, where an aldehyde and a homoallylic alcohol are coupled to form the THP ring.[5][12]
| Catalyst Type | Typical Application | Advantages | Common Challenges |
| Palladium(II) Complexes | C-H Functionalization of THP rings | High functional group tolerance | Requires directing groups; catalyst loading can be high.[1] |
| Iridium(I)/Rhodium(I) Complexes | Intramolecular Hydroamination | High atom economy; good for unactivated alkenes | Can cause alkene isomerization; requires careful ligand choice.[10][11] |
| Copper(I)-Hydride Complexes | Asymmetric Hydroamination | Excellent enantioselectivity for specific substrates | Substrate scope can be limited; sensitive to air/moisture.[9] |
| Lewis Acids (e.g., TMSOTf) | Prins Cyclization | Readily available; rapid reactions | Can be harsh; requires stoichiometric amounts; sensitive to water.[5] |
Q2: What is a reliable baseline protocol for an intramolecular hydroamination experiment?
The following is a generalized protocol that must be optimized for your specific substrate.
Experimental Protocol: General Procedure for Catalytic Intramolecular Hydroamination
-
Preparation (Glovebox):
-
To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the catalyst precursor (e.g., [Ir(coe)₂Cl]₂, 2.5 mol %) and the ligand (e.g., DTBM-SEGPHOS, 5.5 mol %).
-
Add the amino-alkene substrate (1.0 equiv, e.g., 0.2 mmol).
-
Seal the flask with a septum.
-
-
Reaction Setup (Schlenk Line):
-
Remove the flask from the glovebox and connect it to a Schlenk line providing an inert atmosphere (Argon or Nitrogen).
-
Add the degassed solvent (e.g., THF, 2.0 mL for a 0.1 M solution) via a gas-tight syringe.
-
If required, add any activators or additives at this stage.
-
-
Execution:
-
Place the flask in a pre-heated oil bath set to the desired temperature (e.g., 45-80 °C).
-
Stir the reaction vigorously for the specified time (e.g., 12-48 hours).
-
-
Monitoring:
-
Periodically take aliquots using a syringe under a positive pressure of inert gas.
-
Quench the aliquot with a small amount of solvent (e.g., ethyl acetate) and analyze by TLC or GC-MS to monitor the consumption of starting material and formation of the product.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the flask to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to isolate the desired aminotetrahydropyran product.
-
Q3: My reaction is highly sensitive to the base used. Why is this, and how should I choose one?
In reactions involving deprotonation or where the active catalyst is an amido complex, the choice of base is critical.[10] For instance, in lithiation-addition sequences, changing from LDA (a strong, hindered base) to a less hindered lithium amide can dramatically improve yields by altering aggregation states and reaction rates.[7] The base's strength, steric bulk, and counter-ion all play a role in the reaction's success and selectivity. If your reaction involves a deprotonation step, it is highly recommended to screen a panel of bases (e.g., LiHMDS, KHMDS, NaOtBu, DBU) to find the optimal conditions.
References
-
Wang, K., et al. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. PMC - NIH. Available at: [Link]
-
Hartwig, J. F., et al. (2022). Progression of Hydroamination Catalyzed by Late Transition-Metal Complexes from Activated to Unactivated Alkenes. Accounts of Chemical Research. Available at: [Link]
-
Kündig, E. P., et al. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters. Available at: [Link]
-
Candeias, N. R., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Alexanian, E. J., et al. (2022). Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines. ACS Catalysis. Available at: [Link]
-
Shutilov, A. A., et al. (2019). Catalyst Deactivation for Enhancement of Selectivity in Alcohols Amination to Primary Amines. ACS Catalysis. Available at: [Link]
-
Leighton, J. L., et al. (2001). Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. Organic Letters. Available at: [Link]
-
Steen, J. S., et al. (2022). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. Chemistry – A European Journal. Available at: [Link]
-
Forzatti, P. (1999). Catalyst deactivation. Catalysis Today. Available at: [Link]
-
Buchwald, S. L., et al. (2016). Catalytic Asymmetric Hydroamination of Unactivated Internal Olefins to Aliphatic Amines. Science. Available at: [Link]
-
Miller, S. J., et al. (2014). Catalytic Markovnikov Hydrothiolation of Dehydroamino Acids: Unified Total Synthesis of Enteropeptin Sactipeptides. Journal of the American Chemical Society. Available at: [Link]
-
Knowles, R. R., et al. (2017). Catalytic Intermolecular Hydroaminations of Unactivated Olefins with Secondary Alkyl Amines. Science. Available at: [Link]
-
Foulon, F., et al. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules. Available at: [Link]
Sources
- 1. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Catalyst deactivation [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Catalytic Asymmetric Hydroamination of Unactivated Internal Olefins to Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progression of Hydroamination Catalyzed by Late Transition-Metal Complexes from Activated to Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
How to avoid racemization during synthesis of chiral tetrahydropyrans
A Guide to Maintaining Stereochemical Integrity
Welcome to the technical support resource for chemists, researchers, and process development professionals. This guide provides in-depth troubleshooting advice and foundational knowledge to help you navigate the complexities of stereoselective tetrahydropyran (THP) synthesis and prevent the loss of valuable chiral information through racemization.
Introduction: The Stereochemical Challenge of Tetrahydropyrans
The tetrahydropyran ring is a privileged scaffold found in numerous natural products and pharmaceuticals. Its defined three-dimensional structure is often crucial for biological activity. However, the synthesis of enantiomerically pure THPs is frequently complicated by the propensity of key intermediates, particularly oxocarbenium ions, to racemize. This guide offers expert-driven strategies and solutions to diagnose and prevent stereochemical erosion during your synthetic campaigns.
Section 1: Understanding the Enemy: Core Racemization Mechanisms
A fundamental understanding of how stereocenters are lost is the first step toward preventing it. In THP synthesis, the most common culprit is the formation of a planar, achiral oxocarbenium ion intermediate.
An oxocarbenium ion is a resonance-stabilized carbocation where the oxygen atom is adjacent to the cationic carbon. This intermediate is sp²-hybridized and therefore planar and achiral. Subsequent nucleophilic attack can occur from either face of this planar intermediate, leading to a mixture of enantiomers or diastereomers, effectively eroding or destroying the stereochemical information from the starting material.
Key Racemization Triggers:
-
Lewis or Brønsted Acids: These are often required to activate substrates but can promote the formation of oxocarbenium ions.
-
High Temperatures: Increased thermal energy can provide the activation energy needed to form carbocationic intermediates.
-
Substrates with Good Leaving Groups: A well-disposed leaving group at a position alpha to the ring oxygen can easily depart to form an oxocarbenium ion.
Figure 1: General mechanism for racemization via an oxocarbenium ion.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of chiral THPs.
Question 1: I'm performing an acid-catalyzed cyclization to form a THP ring, and my product has low enantiomeric excess (ee). What's the likely cause and how can I fix it?
Answer: This is a classic problem. The strong acid required for the cyclization is likely promoting the formation of a planar oxocarbenium ion from your desired product, which then re-cyclizes without stereocontrol.
Troubleshooting Workflow:
-
Re-evaluate Your Catalyst: The most critical factor is the nature of the acid catalyst. A strong Brønsted acid (like HCl or TFA) or a poorly chosen Lewis acid can readily lead to racemization.
-
Solution: Switch to a catalyst system that can provide a chiral environment or is less prone to causing equilibration. Chiral Brønsted acids, such as phosphoric acids (e.g., TRIP), are designed to create a chiral pocket around the transition state, directing the cyclization to favor one enantiomer. These catalysts excel at controlling the stereochemistry during the ring-forming step itself.
-
-
Lower the Reaction Temperature: The rate of oxocarbenium ion formation and subsequent racemization is highly temperature-dependent.
-
Solution: Run a temperature screen, starting as low as -78 °C and gradually warming. The goal is to find the minimum temperature required for cyclization while suppressing the undesired racemization pathway.
-
-
Use a Non-coordinating Solvent: The solvent can play a significant role in stabilizing or destabilizing charged intermediates.
-
Solution: Switch from polar, coordinating solvents (like THF or acetonitrile) to non-coordinating solvents (like dichloromethane, toluene, or hexanes). Non-coordinating solvents are less likely to stabilize the oxocarbenium ion, disfavoring its formation.
-
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Catalyst | Strong, achiral acid (e.g., TFA, Sc(OTf)₃) | Chiral Brønsted Acid (e.g., TRIP) or carefully selected mild Lewis acid | Provides a chiral environment to control stereochemistry. |
| Temperature | Room temperature or elevated | -78 °C to 0 °C | Minimizes thermal energy for side reactions like epimerization. |
| Solvent | Polar, coordinating (e.g., MeCN) | Non-polar, non-coordinating (e.g., Toluene) | Destabilizes charged intermediates that lead to racemization. |
Question 2: My reaction is a transition-metal-catalyzed intramolecular cyclization. I'm seeing a mixture of diastereomers. What should I investigate?
Answer: In transition-metal catalysis (e.g., using Pd, Au, or Pt), the loss of stereocontrol can occur either on-cycle (during the catalytic process) or off-cycle (acid-catalyzed racemization of the product).
Troubleshooting Workflow:
-
Check for Background Acidity: The reaction may be generating trace amounts of acid (e.g., HX) as a byproduct, which can then catalyze the racemization of your sensitive THP product.
-
Solution: Add a non-nucleophilic, sterically hindered base to the reaction mixture. Proton sponge or 2,6-di-tert-butylpyridine are excellent choices as they will scavenge protons without interfering with the metal catalyst.
-
-
Optimize the Ligand: The ligand is the primary source of stereochemical information from the catalyst.
-
Solution: Screen a panel of chiral ligands. The bite angle, steric bulk, and electronic properties of the ligand are all critical. Sometimes a subtle change in the ligand backbone can have a dramatic effect on stereoselectivity.
-
-
Analyze Reaction Intermediates: It's possible that an intermediate in your catalytic cycle has a rotatable bond or a configuration that is not stereochemically rigid.
-
Solution: Use in-situ monitoring techniques (like NMR or IR) if possible to understand the catalyst's resting state and identify potential problematic intermediates. Consult the literature for mechanistic studies on similar catalytic cycles to understand where stereochemistry might be lost.
-
Figure 2: A decision-making workflow for troubleshooting racemization.
Question 3: My enantiopure THP product seems to lose stereochemical purity during purification on silica gel. Is this possible?
Answer: Absolutely. This is a common and often overlooked problem. Standard silica gel is inherently acidic (pKa ≈ 4-5) and can catalyze the formation of an oxocarbenium ion on the column, leading to on-column racemization or epimerization.
Solutions:
-
Neutralize the Silica: Before preparing your column, slurry the silica gel in a dilute solution of a tertiary amine (e.g., 1-2% triethylamine in the eluent) and then pack the column as usual. This deactivates the acidic silanol groups.
-
Use an Alternative Stationary Phase: If neutralization is not effective or compatible with your molecule, consider using a different stationary phase.
-
Neutral Alumina: A good alternative, but be mindful of its basicity.
-
Florisil: A magnesium silicate-based adsorbent that is generally less acidic than silica.
-
Reverse-Phase Chromatography (C18): This avoids acidic stationary phases altogether, though it requires a different solvent system.
-
-
Minimize Contact Time: Purify the compound as quickly as possible. Use flash chromatography rather than gravity chromatography and avoid letting the compound sit on the column for extended periods.
Section 3: Proactive Strategy: A Protocol for Stereoretentive THP Synthesis
Being proactive is better than being reactive. The asymmetric Prins cyclization is a powerful method for constructing THPs. Below is a representative protocol emphasizing the steps taken to ensure stereochemical fidelity, based on principles from modern catalysis.
Experimental Protocol: Asymmetric Prins Cyclization using a Chiral Brønsted Acid
This protocol is a generalized example and should be optimized for specific substrates.
-
Pre-Reaction Setup (Crucial for Reproducibility):
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents, dispensed from a solvent purification system or freshly distilled. Toluene is often a good starting choice.
-
Prepare a stock solution of the chiral phosphoric acid catalyst (e.g., TRIP) in the reaction solvent.
-
-
Reaction Assembly:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the homoallylic alcohol (1.0 equiv).
-
Dissolve the alcohol in anhydrous toluene (to make a ~0.1 M solution).
-
Cool the solution to the desired temperature (e.g., -20 °C). Stir for 10 minutes to equilibrate.
-
Add the aldehyde (1.2 equiv) as a solution in toluene.
-
Initiate the reaction by adding the chiral phosphoric acid catalyst (0.05 - 0.1 equiv) dropwise.
-
-
Monitoring the Reaction:
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS. Be mindful that quenching a small aliquot in methanol for analysis can sometimes cause side reactions. A rapid quench into a cold NaHCO₃ solution is often better.
-
-
Workup (Designed to Preserve Stereochemistry):
-
Once the reaction is complete, quench it by pouring the cold reaction mixture into a saturated solution of sodium bicarbonate (NaHCO₃), not water or acid.
-
Extract the aqueous layer with a stable organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent in vacuo at low temperature (e.g., on a rotary evaporator with a cool water bath).
-
-
Purification:
-
Purify the crude product using flash chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent system.
-
Section 4: Analytical Verification
Never assume your product is enantiopure. Always verify the stereochemical outcome with an appropriate analytical method.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): These are the gold-standard methods for determining enantiomeric excess. A wide variety of chiral stationary phases (e.g., Chiralcel OD-H, AD-H) are available. A racemic sample must be synthesized and run first to confirm that the method can resolve the two enantiomers.
-
Chiral NMR Shift Reagents: Lanthanide-based chiral shift reagents (e.g., Eu(hfc)₃) can be used to resolve the signals of enantiomers in a ¹H NMR spectrum, allowing for integration and ee determination. This method is often faster than chiral HPLC but can be less accurate.
References
-
Title: The Oxocarbenium Ion in Synthesis Source: Chemical Reviews URL: [Link]
-
Title: Stereocontrolled Tetrahydropyran Synthesis: A Review Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: Chiral Brønsted Acid-Catalyzed Enantioselective Prins Cyclization Source: Journal of the American Chemical Society URL: [Link]
-
Title: Brønsted Acid Catalysis of Aza-Prins Cyclizations Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Ligand-Controlled Regiodivergent Palladium-Catalyzed Intramolecular Asymmetric Allylic Etherification of Dienols Source: Angewandte Chemie International Edition URL: [Link]
-
Title: A cautionary note on the use of silica gel in the separation of acid-sensitive compounds Source: Tetrahedron Letters URL: [Link]
Technical Support Center: A Guide to the Scalable Synthesis of Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate
Welcome to the comprehensive technical support guide for the synthesis of methyl 4-aminotetrahydro-2H-pyran-3-carboxylate. This document is designed for researchers, scientists, and drug development professionals, providing in-depth protocols, troubleshooting advice, and frequently asked questions to ensure a successful and scalable synthesis.
Introduction
Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate is a valuable building block in medicinal chemistry, often incorporated into novel therapeutic agents due to its constrained cyclic structure and the presence of key functional groups. The stereochemistry of the amine and ester substituents is crucial for its biological activity, making a stereocontrolled synthesis paramount. This guide outlines a robust and scalable synthetic route, addressing potential challenges and offering practical solutions.
Synthetic Strategy Overview
The proposed synthesis is a multi-step process designed for scalability and stereochemical control. The key transformations include a Dieckmann condensation to form the tetrahydropyran ring, a stereoselective ketone reduction, and a subsequent conversion of a hydroxyl group to the desired amine.
Caption: Overall synthetic workflow for methyl 4-aminotetrahydro-2H-pyran-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: Why is the Dieckmann condensation the method of choice for forming the tetrahydropyran ring?
A1: The Dieckmann condensation is an intramolecular Claisen condensation that is highly effective for forming five- and six-membered rings.[1] It is a robust and well-established reaction that can be performed on a large scale. By using a suitable starting diester, we can efficiently construct the core tetrahydropyran-4-one structure.
Q2: How critical is the stereoselectivity of the reduction of the ketone?
A2: The stereochemistry at the C4 position is crucial for the biological activity of many compounds derived from this scaffold. Therefore, a highly stereoselective reduction is necessary to obtain the desired diastereomer. The Noyori asymmetric hydrogenation is an excellent choice for this transformation, as it is known to provide high enantioselectivity for the reduction of β-keto esters.[2][3]
Q3: What are the advantages of using a transfer hydrogenation for the final reduction step?
A3: Catalytic transfer hydrogenation offers several advantages for large-scale synthesis. It often uses safer and more manageable hydrogen donors, such as formic acid or isopropanol, compared to high-pressure hydrogen gas.[4] Iridium-based catalysts for transfer hydrogenation are highly efficient and can be used at low loadings, making the process more economical and sustainable.
Q4: I am having trouble purifying the final amino ester. What are some recommended methods?
A4: Amino esters can be challenging to purify by standard silica gel chromatography due to their polarity and basicity, which can lead to streaking.[5] A common strategy is to first protect the amine group (e.g., as a Boc-carbamate) to reduce its polarity, facilitating purification on silica gel. Alternatively, ion-exchange chromatography can be a powerful technique for purifying charged molecules like amino acids and their derivatives. For diastereomeric mixtures, reversed-phase HPLC can be an effective separation method.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate (2)
This step involves the intramolecular Dieckmann condensation of a suitable diester.
Sources
- 1. Tetrahydropyran synthesis [organic-chemistry.org]
- 2. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 3. Iridium-Based Hydride Transfer Catalysts: from Hydrogen Storage to Fine Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (3S,4S) and (3R,4R) Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a detailed comparative study of two such enantiomers: (3S,4S)-methyl 4-aminotetrahydro-2H-pyran-3-carboxylate and (3R,4R)-methyl 4-aminotetrahydro-2H-pyran-3-carboxylate. These compounds are of interest as chiral building blocks in the synthesis of more complex bioactive molecules.
This document will delve into their synthesis, spectroscopic characterization, conformational analysis, and potential biological relevance, offering a comprehensive resource for researchers working with these and related structures.
Introduction: The Significance of Chirality
Chiral molecules are ubiquitous in biological systems. Receptors, enzymes, and other biological targets are themselves chiral, creating a specific and selective environment for drug-target interactions. Consequently, the two enantiomers of a chiral drug can have distinct physiological effects. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even responsible for undesirable side effects (the distomer).[1][2] Therefore, the synthesis and evaluation of enantiomerically pure compounds are paramount in modern drug development to enhance therapeutic efficacy and minimize adverse effects.[3]
The tetrahydropyran ring is a privileged scaffold found in numerous natural products and pharmaceuticals. The introduction of stereocenters, as seen in the title compounds, allows for the exploration of three-dimensional chemical space, which can lead to improved target specificity and pharmacological properties.
Synthesis and Stereocontrol
A plausible synthetic strategy involves the creation of the tetrahydropyran ring followed by the introduction and stereochemical control of the amino and carboxylate functionalities.
Conceptual Synthetic Workflow:
Figure 1: Conceptual retrosynthetic analysis for the target stereoisomers.
Asymmetric Synthesis: This is often the preferred method as it can directly yield the desired enantiomer in high purity, avoiding the loss of 50% of the material inherent in resolution. This could involve using chiral catalysts or chiral auxiliaries to guide the stereochemical outcome of key bond-forming reactions.
Chiral Resolution: This technique involves the separation of a racemic mixture of the target compounds. While effective, it is less atom-economical.
Experimental Protocol: General Synthesis of Substituted 4H-pyrans
While a specific protocol for the title compounds is not detailed in the available literature, a general method for synthesizing related 2-amino-4H-pyran derivatives can be informative. This typically involves a multi-component reaction. For example, the reaction of an aldehyde, an active methylene compound (like malononitrile), and a β-ketoester (like ethyl acetoacetate) can yield substituted 4H-pyrans. To achieve the specific stereochemistry of the title compounds, a stereoselective variation of such a reaction or a subsequent stereoselective reduction and functional group manipulation would be necessary.
Spectroscopic Characterization
The structural identity and purity of the (3S,4S) and (3R,4R) enantiomers are confirmed using various spectroscopic techniques. As enantiomers, they exhibit identical spectra in achiral solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For the title compounds, one would expect to see distinct signals for the protons on the tetrahydropyran ring, the methyl ester group, and the amino group. The coupling constants between adjacent protons can provide valuable information about their dihedral angles and thus the conformation of the ring.
-
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Each carbon in the tetrahydropyran ring, the methyl ester, and the carbonyl group will have a characteristic chemical shift.
While a full comparative dataset is not available, spectroscopic data for the (3R,4R) enantiomer (CAS 503168-22-7) is referenced by some chemical suppliers, indicating its characterization is established.[4]
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies would be expected for the N-H stretches of the amine, the C=O stretch of the ester, and the C-O stretches of the ether and ester groups.
Mass Spectrometry (MS):
Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.
Table 1: Anticipated Spectroscopic Data Summary
| Technique | (3S,4S) Isomer | (3R,4R) Isomer | Key Expected Features |
| ¹H NMR | Identical to (3R,4R) | Data available through suppliers | Signals for pyran ring protons, methyl ester singlet, amino group protons. Coupling constants indicative of cis-substitution. |
| ¹³C NMR | Identical to (3R,4R) | Data available through suppliers | Resonances for all 7 carbon atoms. |
| IR (cm⁻¹) | Identical to (3R,4R) | Data available through suppliers | ~3300-3400 (N-H stretch), ~1735 (C=O stretch, ester), ~1100 (C-O stretch, ether). |
| MS (m/z) | Identical to (3R,4R) | Data available through suppliers | Molecular ion peak corresponding to C₇H₁₃NO₃. |
Conformational Analysis
The tetrahydropyran ring typically adopts a chair conformation, which is more stable than the boat or twist-boat conformations. For a cis-3,4-disubstituted tetrahydropyran, the two chair conformations are not energetically equivalent. The relative stability of the conformers is determined by the steric interactions of the substituents in the axial and equatorial positions.
Chair Conformations of cis-3,4-Disubstituted Tetrahydropyrans:
Figure 2: Ring flip between the two chair conformations of a cis-3,4-disubstituted tetrahydropyran. 'e' denotes an equatorial substituent and 'a' denotes an axial substituent.
In the case of (3S,4S) and (3R,4R) methyl 4-aminotetrahydro-2H-pyran-3-carboxylate, the substituents are an amino group and a methoxycarbonyl group. The preferred conformation will be the one that minimizes steric strain, particularly 1,3-diaxial interactions. Generally, larger substituents prefer to occupy the equatorial position to avoid these unfavorable interactions.[5]
The conformational equilibrium will be influenced by the relative steric bulk of the amino and methoxycarbonyl groups. Computational studies on related disubstituted cyclohexanes and tetrahydropyrans have shown that the chair conformation with the bulkier group in the equatorial position is significantly lower in energy.[6][7] It is therefore expected that both the (3S,4S) and (3R,4R) enantiomers will predominantly exist in a chair conformation where the larger of the two substituents occupies the equatorial position. The subtle interplay of steric and electronic effects will determine the exact conformational preference.
Biological Activity and Potential Applications
While no specific biological activity data for (3S,4S)- or (3R,4R)-methyl 4-aminotetrahydro-2H-pyran-3-carboxylate has been found in the searched literature, the importance of stereochemistry in the biological activity of aminotetralin derivatives and other chiral compounds is well-documented.[8] Enantiomers can exhibit significant differences in their interactions with biological targets. For example, one enantiomer of a compound might act as an agonist at a particular receptor, while the other could be an antagonist.[8]
Given their structure, these aminotetrahydropyran derivatives could be valuable as:
-
Chiral Scaffolds: They can serve as starting materials for the synthesis of more complex and biologically active molecules, such as enzyme inhibitors or receptor modulators. The defined stereochemistry of these building blocks is crucial for the stereospecific synthesis of the final target compounds.
-
Pharmacophore Elements: The amino and carboxylate groups, along with the tetrahydropyran ring, can act as key pharmacophoric features that interact with biological targets. The specific spatial arrangement of these groups in the (3S,4S) and (3R,4R) enantiomers would lead to different binding affinities and activities.
Further research is needed to elucidate the specific biological profiles of these two enantiomers. Screening them against a panel of biological targets would be a logical next step to uncover their potential pharmacological applications.
Conclusion
This comparative guide has highlighted the key aspects of (3S,4S)- and (3R,4R)-methyl 4-aminotetrahydro-2H-pyran-3-carboxylate. While a direct, head-to-head experimental comparison is not available in the current literature, we have synthesized the expected similarities and differences based on the fundamental principles of stereochemistry and the analysis of related compounds.
-
Synthesis: Stereoselective synthesis or chiral resolution is necessary to obtain the pure enantiomers.
-
Spectroscopy: The enantiomers are expected to have identical spectroscopic data in achiral media.
-
Conformation: Both enantiomers likely exist in a chair conformation, with the conformational equilibrium favoring the placement of the bulkier substituent in the equatorial position.
-
Biological Activity: Although currently unknown, the biological activities of the two enantiomers are expected to differ due to the chiral nature of biological systems.
The (3S,4S) and (3R,4R) enantiomers of methyl 4-aminotetrahydro-2H-pyran-3-carboxylate represent valuable chiral building blocks for drug discovery. Further experimental investigation into their synthesis, detailed spectroscopic analysis, and biological screening is warranted to fully realize their potential in the development of new therapeutic agents.
References
- Bruker. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
- Macmillan Group. (n.d.).
- ChemicalBook. (n.d.). 2H-Pyran-3-carboxylicacid,4-aminotetrahydro-,methylester,(3R,4R)-(9CI)(503168-22-7) 1 H NMR.
- de Boer, A. G., et al. (1991). Enantiomers of monohydroxy-2-aminotetralin derivatives and their activity at dopamine autoreceptors as studied by brain dialysis. European Journal of Pharmacology, 199(2), 145-151.
- Fisher Scientific. (n.d.). (3S,4S)
- Google Patents. (n.d.). WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- National Center for Biotechnology Information. (2016).
- Sciforum. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE.
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- Google Patents. (n.d.).
- ResearchGate. (2017). (PDF) Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran.
- Ghoneim, A. A., & Shehab, W. S. (2016). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 9, S966–S970.
- ResearchGate. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6Dihydro4-trimethylsilyloxy-2 H -thiopyran.
- ResearchGate. (n.d.).
- MDPI. (n.d.). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods.
- Journal of APPLIED BIOMEDICINE. (2004). Biomedical aspects of chiral molecules.
- PubMed. (1985). Importance of drug enantiomers in clinical pharmacology.
- PubMed. (1998). Pharmacological importance of stereochemical resolution of enantiomeric drugs.
- Mandal, K. K. (n.d.). Cyclic Stereochemistry (PART-7, PPT-7)
- Chemistry LibreTexts. (2022). 4.
- (n.d.).
- OpenStax. (2023). 4.8 Conformations of Disubstituted Cyclohexanes. Organic Chemistry.
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A Senior Application Scientist's Guide to Validating the Binding Affinity of Pyran Derivatives to Monoamine Transporters
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Monoamine Transporters and the Promise of Pyran Derivatives
Monoamine transporters (MATs) are a family of critical neural proteins responsible for the reuptake of key neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft.[1][2][3] This family, comprising the Dopamine Transporter (DAT), the Norepinephrine Transporter (NET), and the Serotonin Transporter (SERT), plays a pivotal role in regulating neurotransmission.[1][2] Consequently, they are primary targets for a wide array of therapeutics used to treat neuropsychiatric conditions such as depression, ADHD, and anxiety disorders.[1][2]
In the ongoing search for novel and more selective MAT ligands, pyran-based scaffolds have emerged as a promising chemical class.[4][5][6] Their unique three-dimensional structure offers a versatile framework for designing compounds with high affinity and varying selectivity profiles across the three transporters.[6] However, synthesizing a novel compound is only the first step. Rigorously validating its binding affinity and functional potency is a cornerstone of the preclinical drug discovery process.
This guide provides an in-depth comparison of the gold-standard methodologies used to quantify the interaction between novel pyran derivatives and their intended MAT targets. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that the data generated is not only accurate but also mechanistically insightful.
Pillar 1: Direct Measurement of Molecular Interaction via Radioligand Binding Assays
The most direct method to determine the affinity of a test compound for a transporter is the competitive radioligand binding assay. This technique quantifies the ability of an unlabeled compound (the pyran derivative) to displace a radiolabeled ligand with known high affinity for the target transporter. The resulting data yields the inhibition constant (Kᵢ), a direct measure of binding affinity.
The Rationale (Expertise & Experience): We choose this method first because it isolates the binding event itself, independent of the transporter's functional activity (i.e., substrate uptake). This provides a pure measure of affinity at the orthosteric (primary) binding site.[1][7] It is the foundational assay for confirming a direct interaction between the pyran derivative and the transporter protein.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Protocol: Radioligand Binding Assay for hNET
This protocol is optimized for determining the binding affinity of a pyran derivative at the human Norepinephrine Transporter (hNET).
Materials:
-
Biological Source: Cell membranes from HEK293 cells stably expressing hNET.
-
Radioligand: [³H]nisoxetine (a high-affinity NET ligand).[8][9]
-
Non-specific Binding Control: Desipramine (1 µM final concentration).[9]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Instrumentation: 96-well plate filtration harvester, liquid scintillation counter.
Step-by-Step Methodology:
-
Plate Setup: In a 96-well plate, set up triplicate wells for each condition: Total Binding (buffer only), Non-Specific Binding (1 µM Desipramine), and a range of concentrations of the test pyran derivative (e.g., 0.1 nM to 10 µM).[10]
-
Membrane Addition: Add a pre-determined optimal amount of hNET-expressing cell membrane preparation to each well.
-
Compound & Radioligand Addition: Add the pyran derivative dilutions or Desipramine to the appropriate wells. Initiate the binding reaction by adding [³H]nisoxetine at a final concentration near its Kₔ value (e.g., 1 nM).[9]
-
Incubation: Incubate the plate for 120 minutes at 4°C to allow the binding to reach equilibrium.[9] The low temperature minimizes transporter functional activity.
-
Termination & Filtration: Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to reduce non-specific binding.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the disintegrations per minute (DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the pyran derivative relative to the specific binding (Total Binding - Non-Specific Binding).
-
Plot the percent inhibition against the logarithm of the pyran derivative concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Pillar 2: Quantifying Functional Impact with Substrate Uptake Inhibition Assays
While binding affinity (Kᵢ) is crucial, it doesn't describe the functional consequence of that binding. A compound could bind tightly but have no effect on transporter function. Therefore, a functional uptake inhibition assay is essential for validation. This assay measures how effectively the pyran derivative blocks the primary function of the transporter: clearing its substrate from the extracellular space.
The Rationale (Expertise & Experience): This assay provides a functional potency value (IC₅₀) and confirms that the binding event translates into a biologically relevant action. It is a critical secondary screen. Modern fluorescence-based methods have largely replaced older radiolabeled substrate assays, offering a safer, higher-throughput alternative without the cost of radioactive waste disposal.[11][12][13] These assays use a fluorescent substrate that mimics monoamines, and its uptake into the cell results in a measurable increase in fluorescence.[12][14]
Experimental Workflow: Fluorescence-Based Uptake Inhibition Assay
Caption: Workflow for a fluorescence-based uptake inhibition assay.
Protocol: Fluorescence-Based Uptake Assay for hSERT
This protocol details a non-radioactive method for assessing the functional inhibition of the human Serotonin Transporter (hSERT) by a pyran derivative.
Materials:
-
Biological Source: HEK293 or CHO cells stably expressing hSERT, plated in 96-well black-walled, clear-bottom plates.
-
Assay Kit: A commercial neurotransmitter transporter uptake assay kit (e.g., from Molecular Devices) containing a fluorescent substrate and a masking dye.[11][12]
-
Positive Control: A known potent SERT inhibitor like (S)-citalopram.[15]
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological salt solution.
-
Instrumentation: Fluorescence microplate reader with bottom-read capability.
Step-by-Step Methodology:
-
Cell Culture: Plate the hSERT-expressing cells at an optimized density (e.g., 50,000 cells/well) and grow for 24-48 hours to achieve a near-confluent monolayer.[16]
-
Compound Preparation: Prepare serial dilutions of the pyran derivative and the positive control, (S)-citalopram, in assay buffer.
-
Assay Initiation:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed (37°C) assay buffer.
-
Add the pyran derivative dilutions to the wells and pre-incubate for 10-20 minutes at 37°C.[17]
-
-
Substrate Addition: Add the fluorescent substrate from the assay kit to all wells to initiate the uptake process.
-
Fluorescence Reading: Immediately place the plate into a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 10-20 minutes (kinetic mode) or at a single pre-determined time point (endpoint mode).[11]
-
Data Analysis:
-
For kinetic data, calculate the rate of uptake (slope of the fluorescence vs. time curve).
-
Determine the percent inhibition of the uptake rate (or endpoint fluorescence) for each pyran derivative concentration relative to the untreated control wells.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Synthesizing the Data: A Comparative Analysis
The ultimate goal is to build a comprehensive profile of the pyran derivative's activity. This involves comparing its binding affinity (Kᵢ) and functional potency (IC₅₀) across all three monoamine transporters and benchmarking it against established reference compounds.
Table 1: Comparative Affinity and Potency Profile of Pyran Derivatives vs. Reference Compounds
| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Selectivity Profile |
| Pyran Derivative A | 15.2 | 250.6 | 890.1 | 25.8 | 310.4 | >1000 | DAT Selective |
| Pyran Derivative B | 45.3 | 2.1 | 105.7 | 60.1 | 3.5 | 150.2 | NET Selective |
| Pyran Derivative C | 8.9 | 15.4 | 5.2 | 12.1 | 20.3 | 7.8 | Triple Reuptake Inhibitor (TRI) |
| Cocaine (Reference) | ~300 | ~3600 | ~500 | ~750 | ~400 | ~400 | Non-selective TRI[18] |
| (S)-Citalopram (Ref.) | >10000 | >10000 | 7.4 | >10000 | >10000 | ~10 | SERT Selective[15] |
Note: Data are hypothetical examples for illustrative purposes, based on trends observed in scientific literature.
Interpreting the Results:
-
Potency & Selectivity: This table allows for a direct comparison of potency (lower Kᵢ/IC₅₀ values are more potent) and selectivity. For instance, Pyran Derivative B shows high potency and selectivity for NET over DAT and SERT. Pyran Derivative C demonstrates a profile similar to a balanced Triple Reuptake Inhibitor (TRI).[1]
-
Kᵢ vs. IC₅₀ Correlation: In many cases, Kᵢ and IC₅₀ values will be closely correlated, indicating that the compound's binding affinity directly translates to its functional inhibition. Discrepancies can sometimes suggest different mechanisms of action, such as non-competitive inhibition, or allosteric modulation, although this is less common for typical inhibitors.[18]
-
Structure-Activity Relationships (SAR): By testing a series of related pyran analogues, researchers can establish SAR. For example, adding a specific chemical group at one position might consistently improve DAT affinity, while a modification elsewhere could enhance SERT selectivity.[1][19] This iterative process is fundamental to optimizing lead compounds in drug development.
Conclusion
Validating the binding affinity of novel pyran derivatives for monoamine transporters is a multi-step, self-validating process. It begins with the direct measurement of molecular interaction using radioligand binding assays to establish a Kᵢ value, followed by functional uptake inhibition assays to confirm that this binding translates into a meaningful biological effect (IC₅₀). By systematically applying these robust, well-controlled methodologies and comparing the results to established reference compounds, researchers can confidently characterize the potency and selectivity of their novel molecules, paving the way for the development of next-generation therapeutics for neuropsychiatric disorders.
References
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Discovery and Development of Monoamine Transporter Ligands. PubMed Central.[Link]
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Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central.[Link]
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Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. PubMed.[Link]
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Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. PubMed.[Link]
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Synthesis and Amine Transporter Affinities of Novel Phenyltropane Derivatives as Potential Positron Emission Tomography (PET) Imaging Agents. PubMed.[Link]
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Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.[Link]
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Development of serotonin transporter reuptake inhibition assays using JAR cells. PubMed Central.[Link]
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Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding. PubMed Central.[Link]
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Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. PubMed Central.[Link]
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In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central.[Link]
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Synthesis of Pyran Derivatives. Encyclopedia.pub.[Link]
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NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery.[Link]
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DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery.[Link]
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Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. PubMed Central.[Link]
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Discovery and Development of Monoamine Transporter Ligands. Request PDF on ResearchGate.[Link]
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Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. PubMed Central.[Link]
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Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate.[Link]
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Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. PubMed.[Link]
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Structural Exploration of (3S,6S)-6-Benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine Analogues: Identification of Potent Triple Monoamine Reuptake Inhibitors as Potential Antidepressants. PubMed Central.[Link]
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Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. ResearchGate.[Link]
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A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices.[Link]
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A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. PubMed Central.[Link]
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A Comparative Guide to Pharmacophore Modeling of Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate Analogs
In the landscape of modern drug discovery, the strategic identification and optimization of lead compounds are paramount.[1] Pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), offers a robust framework for elucidating the essential molecular features responsible for a molecule's biological activity.[2][3] This guide provides an in-depth, comparative analysis of pharmacophore modeling strategies as applied to a promising class of molecules: methyl 4-aminotetrahydro-2H-pyran-3-carboxylate analogs. The tetrahydropyran (THP) scaffold is a privileged motif in medicinal chemistry, valued for its favorable physicochemical properties and its role as a bioisostere for cyclohexane, often leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[4]
This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and advanced, field-proven insights into the causality behind experimental choices in pharmacophore modeling.
The Foundational Premise: Understanding the Pharmacophore
Before delving into comparative methodologies, it is crucial to grasp the core concept of a pharmacophore. As defined by the International Union of Pure and Applied Chemistry (IUPAC), a pharmacophore is "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response."[5][2] These features typically include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic (HY) regions
-
Aromatic Rings (AR)
-
Positive and Negative Ionizable (PI/NI) features
The spatial arrangement of these features is as critical as their chemical nature.[6] Pharmacophore modeling allows us to build a 3D hypothesis of these crucial interaction points, which can then be used to screen vast virtual libraries for novel, active compounds or to guide the optimization of existing leads.[2]
Strategic Approaches: Ligand-Based vs. Structure-Based Modeling
The initial and most critical decision in any pharmacophore modeling project is the choice between a ligand-based or a structure-based approach. This choice is dictated by the available data.
Ligand-Based Pharmacophore Modeling: When the Target is a Black Box
This methodology is employed when the three-dimensional structure of the biological target is unknown.[5] The model is instead built upon a set of known active ligands.
Causality Behind the Workflow: The underlying assumption is that molecules with similar biological activity share common chemical features arranged in a similar spatial orientation, which are responsible for their interaction with the target.
Experimental Workflow:
-
Dataset Preparation: A structurally diverse set of molecules with a range of biological activities (actives and inactives) against the target of interest is compiled.
-
Conformational Analysis: For each molecule, a representative set of low-energy conformations is generated. This is a critical step as the bioactive conformation is often not the global minimum energy state.
-
Feature Mapping: Pharmacophoric features are identified for each conformation of each molecule.
-
Model Generation: Algorithms align the conformations of the active molecules to find a common set of pharmacophoric features with a specific 3D arrangement. This generates one or more pharmacophore hypotheses.
-
Model Validation: The generated hypotheses are scored and validated based on their ability to distinguish known active compounds from inactive ones (decoys).[2][7]
Diagram: Ligand-Based Pharmacophore Modeling Workflow
Caption: A streamlined workflow for generating a ligand-based pharmacophore model.
Structure-Based Pharmacophore Modeling: Leveraging Target Information
When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or cryo-EM), preferably co-crystallized with a ligand, is available, a structure-based approach is superior.[5][2]
Causality Behind the Workflow: This method directly derives the key interaction points from the binding pocket of the target. This provides a more accurate and mechanistically relevant pharmacophore model.
Experimental Workflow:
-
Protein Preparation: The 3D structure of the protein-ligand complex is prepared. This involves adding hydrogens, assigning bond orders, and optimizing the hydrogen-bonding network.
-
Binding Site Analysis: The interactions between the ligand and the amino acid residues in the binding pocket are meticulously analyzed.
-
Feature Generation: Based on these interactions, pharmacophoric features are generated. For example, a hydrogen bond from a serine hydroxyl to the ligand's carbonyl oxygen would generate a hydrogen bond acceptor feature on the ligand.
-
Model Refinement: The generated features are refined to create a concise and accurate pharmacophore model that captures the essence of the binding interactions.
-
Model Validation: The model is validated by its ability to correctly identify the original ligand and other known binders from a set of decoys when used for virtual screening.[7]
Diagram: Structure-Based Pharmacophore Modeling Workflow
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A Comparative Guide to the Biological Activities of Pyran and Furan Derivatives
For researchers, scientists, and professionals in drug development, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the biological profile of a potential therapeutic agent. Among the myriad of oxygen-containing heterocycles, pyran and furan derivatives have garnered significant attention due to their wide-ranging and potent biological activities. This guide provides an in-depth, objective comparison of the biological performance of these two classes of compounds, supported by experimental data, to empower informed decisions in your research endeavors.
Structural and Physicochemical Distinctions: A Tale of Two Rings
At the heart of their divergent biological activities lie the fundamental structural differences between pyran and furan. Pyran possesses a six-membered ring, while furan features a five-membered ring.[1] This seemingly subtle variation in ring size has significant implications for their three-dimensional structure, electron distribution, and ultimately, their interactions with biological targets. The larger pyran ring generally imparts greater conformational flexibility, which can be advantageous for optimizing interactions within a binding pocket. Conversely, the more compact and planar furan ring can offer a different spatial arrangement for substituent groups, potentially leading to unique binding modes.
A Head-to-Head Comparison of Biological Activities
Both pyran and furan derivatives have demonstrated a remarkable breadth of biological activities. Here, we delve into a comparative analysis of their performance in four key therapeutic areas: anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Both pyran and furan scaffolds are integral to the design of novel anticancer agents.[2][3] Their derivatives have been shown to exert cytotoxic effects against a variety of cancer cell lines through diverse mechanisms, including the induction of apoptosis and cell cycle arrest.
Comparative Anticancer Activity Data (IC50, µM)
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyran | Fused pyrano[3,4-c]benzopyran | HeLa (Cervical) | 1.5 | [4] |
| Pyran | 4H-Benzo[h]chromen-4-one | MiaPaCa-2 (Pancreatic) | 1.93 | [4] |
| Pyran | 4H-Pyran derivative 4d | HCT-116 (Colon) | 75.10 | [5] |
| Pyran | Pyranocoumarin derivative 2 | - | - | [6] |
| Furan | Furan-based derivative 7 | MCF-7 (Breast) | 2.96 | [7] |
| Furan | Furan-based derivative 4 | MCF-7 (Breast) | 4.06 | [7] |
| Furan | Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative 1 | HeLa (Cervical) | - | [8] |
| Furan | Furan-2-carboxamide | Various | Potent antiproliferative activity | [7] |
From the available data, it is evident that both classes of compounds can exhibit potent anticancer activity in the low micromolar range. The specific efficacy is highly dependent on the nature and position of substituents on the heterocyclic core. For instance, fused pyran systems and certain furan-based compounds have demonstrated significant cytotoxicity against various cancer cell lines.[4][7]
A key mechanism of action for many anticancer agents is the induction of apoptosis. The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is a hallmark of many cancers.[9] Both pyran and furan derivatives have been shown to modulate this pathway.
Signaling Pathway: PI3K/Akt Inhibition
Caption: Inhibition of the PI3K/Akt pathway by pyran and furan derivatives, leading to apoptosis.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance has spurred the search for novel therapeutic agents. Both pyran and furan derivatives have emerged as promising scaffolds for the development of new antibacterial and antifungal drugs.[10][11][12]
Comparative Antimicrobial Activity Data (MIC, µg/mL)
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyran | 4H-Pyran derivative 4h | Candida albicans | - | [10] |
| Pyran | Pyrano[2,3-c] pyrazole 5c | Escherichia coli | 6.25 | [13] |
| Pyran | Pyrano[2,3-c] pyrazole 5c | Klebsiella pneumoniae | 6.25 | [13] |
| Pyran | 4H-Pyran derivative 4g | Staphylococcus aureus | 27.78 (IC50, µM) | [5] |
| Furan | Furan-chalcone derivative 2a | Staphylococcus aureus | 256 | [11] |
| Furan | Furan-chalcone derivative 2b | Staphylococcus aureus | 256 | [11] |
| Furan | Nitrofurantoin | Staphylococcus aureus | 1.5625 | [14] |
| Furan | Dibenzofuran bis(bibenzyl) | Candida albicans | 16-512 | [15] |
The data indicates that both pyran and furan derivatives can exhibit potent antimicrobial activity. Notably, certain pyrano[2,3-c] pyrazole derivatives have shown excellent activity against Gram-negative bacteria.[13] In the furan series, nitrofurantoin is a well-established antibacterial agent, highlighting the potential of this scaffold.[14]
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key contributor to a wide range of diseases. Pyran and furan derivatives have demonstrated the ability to modulate inflammatory pathways, primarily by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.[6][15]
Comparative Anti-inflammatory Activity Data (NO Inhibition IC50, µM)
| Compound Class | Specific Derivative | Cell Line | IC50 (µM) | Reference |
| Pyran | Pyranocoumarin derivative 2 | RAW264.7 | - | [6] |
| Furan | Benzofuran derivative 1 | RAW264.7 | 17.3 | [16] |
| Furan | Benzofuran derivative 4 | RAW264.7 | 16.5 | [16] |
| Furan | Furoxan/1,2,4-triazole hybrid 5f | RAW264.7 | - | [17] |
The available data suggests that furan derivatives, particularly benzofurans, can be potent inhibitors of NO production.[16] The anti-inflammatory effects of these compounds are often mediated through the inhibition of key signaling pathways, such as the MAPK and NF-κB pathways, which regulate the expression of pro-inflammatory genes.
Signaling Pathway: MAPK and NF-κB Inhibition
Caption: Inhibition of MAPK and NF-κB pathways by pyran and furan derivatives.
Antioxidant Activity: Neutralizing Reactive Oxygen Species
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Both pyran and furan derivatives have been investigated for their antioxidant potential.[5][18]
Comparative Antioxidant Activity Data (DPPH Scavenging IC50, µM)
| Compound Class | Specific Derivative | IC50 (mM) | Reference |
| Pyran | 4H-Pyran derivative 4j | 0.1941 | [5] |
| Pyran | 4H-Pyran derivative 4g | 0.329 | [5] |
| Pyran | Pyrano[3,2-b]pyran derivative | Lower than Ascorbic Acid | [19] |
| Furan | Furan-containing phenol | - | [18] |
The data indicates that certain 4H-pyran derivatives are potent radical scavengers, with IC50 values comparable to or better than the standard antioxidant, butylated hydroxytoluene (BHT).[5] The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.
Experimental Protocols: A Guide to Reproducible Research
To ensure the validity and reproducibility of the data presented, we provide detailed, step-by-step methodologies for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (pyran or furan derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Experimental Workflow: MTT Assay
Caption: A streamlined workflow for determining cytotoxicity using the MTT assay.
Agar Well Diffusion for Antimicrobial Activity
This method is widely used to assess the antimicrobial susceptibility of microorganisms.
Principle: An antimicrobial agent diffuses from a well into an agar medium inoculated with a test microorganism. The size of the zone of inhibition around the well is proportional to the antimicrobial activity.
Step-by-Step Protocol:
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar and pour it into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate.
-
Well Preparation: Create wells of a specific diameter in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume of the test compound solution to each well.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is a common method for evaluating the free radical scavenging ability of a compound.
Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored compound. The decrease in absorbance is proportional to the antioxidant activity.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).
-
Reaction Mixture: Mix the test compound at various concentrations with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the level of nitrite, a stable and nonvolatile breakdown product of NO, as an indicator of NO production.
Principle: The Griess reagent converts nitrite into a deep purple azo compound, and the intensity of the color is proportional to the nitrite concentration.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7 cells), pre-treat with test compounds, and stimulate with an inflammatory agent like lipopolysaccharide (LPS).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with the Griess reagent and incubate at room temperature.
-
Absorbance Measurement: Measure the absorbance of the solution at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.
Conclusion: Guiding Your Path to Discovery
This comprehensive guide has provided a detailed comparison of the biological activities of pyran and furan derivatives, supported by quantitative data and established experimental protocols. Both heterocyclic scaffolds offer immense potential for the development of novel therapeutics across a range of diseases. The choice between a pyran or furan core will ultimately depend on the specific therapeutic target and the desired pharmacological profile. By understanding their distinct structural features and biological activities, researchers can make more strategic decisions in the design and synthesis of new, effective drug candidates.
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In vitro assays to confirm the efficacy of methyl 4-aminotetrahydro-2H-pyran-3-carboxylate derivatives
Introduction: Unveiling the Therapeutic Potential of Tetrahydropyran Derivatives
The tetrahydropyran (THP) scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous biologically active compounds and approved drugs. Its unique conformational properties and the ability of the oxygen atom to act as a hydrogen bond acceptor make it an attractive moiety for designing novel therapeutics. Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate derivatives, in particular, represent a promising class of compounds with potential applications in oncology, neurodegenerative diseases, and inflammatory disorders due to their structural similarities to key biological molecules.
This guide provides a comprehensive framework for the in vitro evaluation of these derivatives, moving beyond a simple listing of protocols to offer a strategic approach to confirming their efficacy. We will delve into the causality behind experimental choices, ensuring that each assay serves as a self-validating step in the journey from compound synthesis to preclinical candidate selection.
Strategic Workflow for Efficacy Assessment
A logical and stepwise approach is crucial for efficiently assessing the efficacy of novel derivatives. The following workflow outlines a recommended path from initial broad-spectrum screening to more detailed mechanistic studies.
Caption: A strategic workflow for the in vitro efficacy assessment of novel compounds.
Part 1: Foundational Viability and Cytotoxicity Screening
The initial step in evaluating any new compound is to determine its effect on cell viability. This provides a broad understanding of the compound's potency and therapeutic window.
The MTT/MTS Assay: A Measure of Metabolic Health
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and its more soluble counterpart, MTS, are colorimetric assays that measure cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye to a colored formazan product. The intensity of the color is directly proportional to the number of metabolically active cells.
Why this choice? These assays are rapid, cost-effective, and suitable for high
A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Aminotetrahydropyran-Based Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in Modern Drug Discovery
The aminotetrahydropyran (amino-THP) moiety is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including improved aqueous solubility and metabolic stability.[1] This structural feature is integral to several successful kinase inhibitors, a class of drugs that has revolutionized cancer therapy. However, the therapeutic efficacy and safety of any kinase inhibitor are dictated not just by its on-target potency but, critically, by its selectivity profile. Off-target effects, stemming from a compound's cross-reactivity with unintended kinases or other proteins, are a primary driver of adverse events and a major cause of attrition in the drug development pipeline.[2]
This guide provides an in-depth, objective comparison of methodologies for analyzing the cross-reactivity of aminotetrahydropyran-based compounds. We will use Gilteritinib , an FDA-approved amino-THP-containing inhibitor of FMS-like tyrosine kinase 3 (FLT3), as our central case study.[2][3][4] By examining its known selectivity profile and the experimental techniques used to elucidate it, we will provide a framework for assessing the cross-reactivity of novel chemical entities.
The Case Study: Gilteritinib's Kinase Selectivity Profile
Gilteritinib is a potent, oral FLT3/AXL inhibitor designed to treat patients with relapsed or refractory acute myeloid leukemia (AML) harboring FLT3 mutations.[2][4] While highly effective, its development and clinical use underscore the importance of a thorough cross-reactivity assessment. Gilteritinib is considered a Type I inhibitor, binding to the active conformation of the kinase, which allows it to inhibit both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[3][5]
An investigation of its inhibitory activity against a panel of 78 kinases revealed that besides its high potency against FLT3, gilteritinib also strongly inhibits AXL, anaplastic lymphoma kinase (ALK), and leukocyte receptor tyrosine kinase (LTK).[4] This multitargeted profile can be a double-edged sword. While AXL inhibition may contribute to its anti-leukemic activity and overcome certain resistance mechanisms, off-target inhibition of other kinases can lead to unintended side effects.[4]
Comparative Selectivity: Gilteritinib vs. Other FLT3 Inhibitors
To contextualize gilteritinib's profile, it is useful to compare it with other FLT3 inhibitors, including those that do not share the amino-THP scaffold.
| Compound | Scaffold Type | Primary Target(s) | Key Off-Targets | IC50 FLT3-ITD (nM) | IC50 c-Kit (nM) | Reference |
| Gilteritinib | Amino-THP | FLT3, AXL | ALK, LTK, c-Kit (weaker) | 0.92 - 2.1 | 102 | [4][6] |
| Quizartinib | Non-Amino-THP | FLT3 | c-Kit, RET, CSF1R | 0.67 | >1000 | [7] |
| Crenolanib | Non-Amino-THP | FLT3, PDGFRα/β | c-Kit | ~1-10 | Not specified | [8] |
| Sorafenib | Non-Amino-THP | Multikinase | VEGFR, PDGFR, RAF, c-Kit | ~1-10 | Not specified | [8] |
Table 1: Comparative in vitro potency of Gilteritinib and other selected FLT3 inhibitors against the FLT3-ITD mutation and the common off-target kinase c-Kit. Data is compiled from various sources and assays, and direct comparison should be made with caution.
This comparison highlights the nuanced differences in selectivity. For instance, the high selectivity of quizartinib for FLT3 over c-Kit is thought to reduce myelosuppression, a common side effect linked to c-Kit inhibition.[9][10] Gilteritinib, while also highly potent against FLT3, demonstrates a broader spectrum of activity that includes therapeutically relevant (AXL) and potentially adverse (other kinases) off-targets.[4][9]
Methodologies for Assessing Cross-Reactivity
A robust cross-reactivity analysis employs a tiered approach, combining high-throughput screening with detailed mechanistic studies. The choice of assay depends on the stage of drug development and the specific questions being addressed.
Diagram: Tiered Cross-Reactivity Screening Workflow
Caption: A tiered workflow for assessing small molecule cross-reactivity.
Experimental Protocols: A Practical Guide
Reproducibility and rigor are the cornerstones of trustworthy cross-reactivity data. Here, we provide detailed, step-by-step protocols for two essential assays.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the IC50 value of a compound against a purified kinase. The principle relies on quantifying the amount of ATP consumed during the phosphorylation reaction; a decrease in ATP consumption corresponds to kinase inhibition.
Objective: To determine the concentration at which an aminotetrahydropyran-based compound inhibits 50% of a specific kinase's activity.
Materials:
-
Purified recombinant kinase of interest
-
Specific peptide substrate for the kinase
-
Aminotetrahydropyran test compound
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capability
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from a 10 mM stock.
-
Assay Plate Preparation: Add 50 nL of each compound dilution or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Kinase Reaction Setup: Prepare a master mix containing the kinase and its specific substrate in kinase assay buffer. Add 5 µL of this mix to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
Reaction Initiation: Prepare an ATP solution in kinase assay buffer. Add 5 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation: Add 10 µL of the ATP detection reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the remaining ATP.
-
Signal Detection: Incubate the plate at room temperature for 10 minutes to stabilize the signal, then measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to DMSO controls. Plot percent inhibition versus the logarithm of the compound concentration and fit the data using a four-parameter logistic model to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular environment. It leverages the principle that ligand binding increases the thermal stability of the target protein.[11][12][13]
Objective: To verify that an aminotetrahydropyran-based compound binds to its intended target protein in intact cells.
Materials:
-
Cell line expressing the target protein (e.g., MOLM-14 cells for FLT3)
-
Cell culture medium and supplements
-
Aminotetrahydropyran test compound and vehicle (DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., Triton X-100 based)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge capable of high speed
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibody specific to the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to the desired density. Treat cells with the test compound at a saturating concentration (e.g., 10x IC50) or with DMSO for 1-2 hours under normal culture conditions.
-
Cell Harvesting: Harvest cells by centrifugation, wash once with PBS, and resuspend in PBS containing protease/phosphatase inhibitors to a concentration of ~10-20 million cells/mL.
-
Aliquoting: Aliquot 50-100 µL of the cell suspension into PCR tubes for each temperature point to be tested.
-
Thermal Challenge: Place the tubes in a thermal cycler programmed with a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. One sample should be kept at room temperature as an unheated control.
-
Cell Lysis: Immediately after heating, subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble protein fraction) from each tube and transfer to a new tube. Determine protein concentration using a BCA or Bradford assay.
-
Western Blotting: Normalize the protein concentration for all samples. Denature the samples by adding Laemmli buffer and boiling. Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunodetection: Block the membrane, then probe with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Data Analysis: Visualize the bands using a chemiluminescent substrate and an imaging system. Quantify the band intensity for each temperature point. Plot the relative band intensity (normalized to the unheated control) against the temperature for both the DMSO- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.
Diagram: Principle of Cellular Thermal Shift Assay (CETSA)
Caption: Ligand binding stabilizes the protein, increasing its melting temperature (Tm).
Conclusion: A Forward Look
The analysis of cross-reactivity is not merely a regulatory hurdle but a fundamental component of rational drug design. For aminotetrahydropyran-based compounds, like Gilteritinib, a deep understanding of their selectivity profile is paramount for optimizing therapeutic windows and predicting potential liabilities. By integrating computational predictions, broad in vitro screening, and detailed cellular target engagement assays, researchers can build a comprehensive picture of a compound's activity. This multi-faceted approach, grounded in robust and reproducible experimental protocols, is essential for developing safer, more effective kinase inhibitors for the next generation of targeted therapies.
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Title: Potential Off-Target Effect of Gilteritinib With Venetoclax Decreases Tumor Burden for Patients With Relapsed/Refractory Wild-Type FLT3 Acute Myeloid Leukemia/Myelodysplastic Neoplasms. Source: PubMed URL: [Link]
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Title: Potential Off-Target Effect of Gilteritinib With Venetoclax Decreases Tumor Burden for Patients With Relapsed/Refractory Wild-Type FLT3 Acute Myeloid Leukemia/Myelodysplastic Neoplasms. Source: NCBI URL: [Link]
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Title: Selective Inhibition of FLT3 by Gilteritinib in Relapsed/Refractory Acute Myeloid Leukemia: a Multicenter, First-in-human, Open-label, Phase 1/2 Study. Source: NCBI URL: [Link]
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Title: Gilteritinib is a clinically active FLT3 inhibitor with broad activity against FLT3 kinase domain mutations. Source: ResearchGate URL: [Link]
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Title: Gilteritinib: potent targeting of FLT3 mutations in AML. Source: ASH Publications URL: [Link]
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Title: Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia. Source: NCBI URL: [Link]
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Title: In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Source: Protocols.io URL: [Link]
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Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Source: Bio-protocol URL: [Link]
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Title: (PDF) Pharmacokinetic Profile of Gilteritinib: A Novel FLT-3 Tyrosine Kinase Inhibitor. Source: ResearchGate URL: [Link]
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Title: Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT and FLT3 in hematologic malignancies. Source: NCBI URL: [Link]
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Title: Pharmacokinetics and pharmacodynamics of gilteritinib in patients with relapsed or refractory acute myeloid leukemia. Source: ASCO Publications URL: [Link]
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Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Source: NCBI URL: [Link]
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Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Source: ACS Publications URL: [Link]
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Title: Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor. Source: NCBI URL: [Link]
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Title: FDA Approval Summary: Gilteritinib for relapsed or refractory acute myeloid leukemia with a FLT3 mutation. Source: NCBI URL: [Link]
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Title: Analysis of On-Target and Off-Target Resistance Factors Associated with Gilteritinib Efficacy in Relapsed or Refractory AML Patients with FLT3 Mutations. Source: ASH Publications URL: [Link]
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Title: Gilteritinib is a clinically active FLT3 inhibitor with broad activity against FLT3 kinase domain mutations. Source: NCBI URL: [Link]
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Title: Clinical Trials of Midostaurin, Gilteritinib, Sorafenib, Quizartinib, and Crenolanib. Source: ResearchGate URL: [Link]
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Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Source: Annual Reviews URL: [Link]
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Title: Gilteritinib: The Story of a Proceeding Success into Hard-to-Treat FLT3-Mutated AML Patients. Source: NCBI URL: [Link]
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Title: The FLT3N701K mutation causes clinical AML resistance to gilteritinib and triggers TKI sensitivity switch to quizartinib. Source: NCBI URL: [Link]
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Title: (PDF) The FLT3 mutation causes clinical AML resistance to gilteritinib and triggers TKI sensitivity switch to quizartinib. Source: ResearchGate URL: [Link]
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Title: Resistance to FLT3 inhibitors involves different molecular mechanisms and reduces new DNA synthesis. Source: NCBI URL: [Link]
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Title: The irreversible FLT3 inhibitor FF-10101 is active against a diversity of FLT3 inhibitor resistance mechanisms. Source: NCBI URL: [Link]
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Title: CXCR4 Inhibition Enhances Efficacy of FLT3 Inhibitors in FLT3-Mutated AML Augmented by Suppressed TGF-β Signaling. Source: MDPI URL: [Link]
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Title: Tyrosine kinase inhibitor-induced defects in DNA repair sensitize FLT3(ITD)-positive leukemia cells to PARP1 inhibitors. Source: PubMed URL: [Link]
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Title: Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. Source: NCBI URL: [Link]
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The Pivotal Role of the Tetrahydropyran Scaffold: A Comparative Guide to the Structure-Activity Relationship of Factor XIa Inhibitors
In the landscape of anticoagulant therapy, the quest for agents that can effectively prevent thrombosis without a concomitant increase in bleeding risk remains a paramount challenge. Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade, has emerged as a promising target to uncouple antithrombotic efficacy from hemorrhagic side effects.[1] This guide delves into the intricate structure-activity relationships (SAR) of a compelling class of FXIa inhibitors built around the methyl 4-aminotetrahydro-2H-pyran-3-carboxylate scaffold. We will dissect the design rationale, compare the inhibitory potencies of key analogs, and provide detailed experimental methodologies for their evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising therapeutic space.
The 4-Aminotetrahydropyran Core: A Privileged Scaffold for FXIa Inhibition
The tetrahydropyran ring system is a frequently encountered motif in medicinal chemistry, prized for its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. Its three-dimensional nature allows for the precise spatial orientation of substituents to engage with biological targets. In the context of FXIa inhibition, the 4-aminotetrahydro-2H-pyran-3-carboxylate core serves as a versatile scaffold, presenting key interaction points with the enzyme's active site.
Our exploration of the SAR of these analogs begins with a foundational understanding of their mechanism of action. These compounds are designed to be potent and selective inhibitors of FXIa, a serine protease. By binding to the active site of FXIa, they block its ability to activate Factor IX, thereby attenuating the amplification of the coagulation cascade.[2]
Deconstructing the Structure-Activity Relationship: A Tale of Three Moieties
The potency and selectivity of these inhibitors are exquisitely sensitive to modifications at three key positions: the 4-amino group, the 3-carboxylate moiety, and substitutions on the tetrahydropyran ring itself.
The 4-Amino Group: The Gateway to the S1 Pocket
The 4-amino group of the tetrahydropyran scaffold is crucial for anchoring the inhibitor within the S1 subsite of FXIa, a pocket that preferentially accommodates basic residues. The SAR around this position is a testament to the importance of electrostatic interactions.
Initial lead compounds often feature a simple amino group. However, derivatization of this amine with various substituents has been a fruitful strategy to enhance potency. For instance, the introduction of a P1' substituent is a common strategy to achieve high potency.
The 3-Carboxylate Moiety: Fine-Tuning Potency and Properties
The methyl carboxylate at the 3-position of the tetrahydropyran ring plays a significant role in modulating the inhibitor's activity and pharmacokinetic profile. While the methyl ester is a common starting point, its bioisosteric replacement with other functional groups has been extensively explored to optimize properties such as cell permeability and metabolic stability.
A pivotal study in the development of the oral FXIa inhibitor Asundexian (BAY 2433334) highlighted the impact of modifying the P1' substituent.[3] While methyl derivatives showed high potency, their cell permeability was often suboptimal. In contrast, n-propyl derivatives exhibited improved Caco-2 permeation and lower efflux ratios.[3] This trade-off between potency and permeability underscores the multi-parameter optimization required in drug discovery.
Tetrahydropyran Ring Substitutions: Exploring the S2' Pocket
Modifications to the tetrahydropyran ring itself, particularly at the positions directed towards the S2' subsite of FXIa, offer another avenue for enhancing inhibitory activity. The introduction of substituents that can form favorable interactions within this pocket can significantly boost potency.
The X-ray cocrystal structure of a potent tetrahydropyran-based inhibitor in complex with human FXIa revealed that the ether oxygen of the tetrahydropyran ring can participate in a hydrogen bond with a water molecule, which in turn interacts with Ser195 of the enzyme.[3] This highlights the subtle yet critical role of the core scaffold in mediating binding.
Comparative Analysis of Analog Potency
To provide a clear and objective comparison, the following table summarizes the in vitro inhibitory activity of a series of methyl 4-aminotetrahydro-2H-pyran-3-carboxylate analogs against human Factor XIa. The data is extracted from the preclinical characterization of Asundexian.[3]
| Compound | P1' Substituent | FXIa IC50 (nM) |
| 7 | H | >1000 |
| 9 | Methyl | 53 |
| 10 | Ethyl | 25 |
| 11 | n-Propyl | 12 |
| 12 | n-Butyl | 18 |
| 34 | Optimized P1' | 0.5 |
Table 1: In vitro inhibitory activity of selected methyl 4-aminotetrahydro-2H-pyran-3-carboxylate analogs against human Factor XIa.[3]
The SAR trend is evident from the data. The unsubstituted analog 7 is inactive, highlighting the necessity of a P1' substituent. A clear trend of increasing potency is observed with increasing alkyl chain length from methyl (9 ) to n-propyl (11 ). The slight drop in potency for the n-butyl analog (12 ) may be attributed to entropic penalties due to increased flexibility.[3] Further optimization of the P1' substituent, as seen in compound 34 , led to a remarkable increase in potency, demonstrating the power of iterative design and synthesis.[3]
Experimental Protocols: A Guide to In Vitro Evaluation
The robust evaluation of these inhibitors relies on well-defined and reproducible experimental protocols. Below are step-by-step methodologies for key in vitro assays.
Factor XIa Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of human FXIa.
Materials:
-
Human Factor XIa (purified)
-
Fluorogenic FXIa substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add 2 µL of the compound solution to each well.
-
Add 88 µL of assay buffer containing human FXIa to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for 30 minutes.
-
Calculate the initial reaction velocity (V₀) for each well.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay measures the time it takes for plasma to clot and is a global coagulation assay sensitive to the intrinsic and common pathways.
Materials:
-
Human plasma (citrated)
-
aPTT reagent (containing a contact activator like silica or ellagic acid and phospholipids)
-
Calcium chloride (CaCl₂) solution
-
Test compounds dissolved in DMSO
-
Coagulometer
Procedure:
-
Pre-warm the human plasma, aPTT reagent, and CaCl₂ solution to 37°C.
-
In a coagulometer cuvette, mix 50 µL of human plasma with 5 µL of the test compound solution.
-
Incubate the mixture at 37°C for 3 minutes.
-
Add 50 µL of the pre-warmed aPTT reagent and incubate for a further 3-5 minutes at 37°C.
-
Initiate clotting by adding 50 µL of the pre-warmed CaCl₂ solution.
-
The coagulometer will automatically measure the time to clot formation.
-
The results are expressed as the clotting time in seconds. The concentration of the compound that doubles the clotting time (2x aPTT) is often reported.
Visualizing the Path to Potency: SAR and Workflow Diagrams
To visually summarize the key structure-activity relationships and the experimental workflow, the following diagrams are provided.
Caption: Key SAR trends for methyl 4-aminotetrahydro-2H-pyran-3-carboxylate analogs as FXIa inhibitors.
Caption: A streamlined workflow for the evaluation of novel FXIa inhibitors.
Conclusion and Future Directions
The methyl 4-aminotetrahydro-2H-pyran-3-carboxylate scaffold has proven to be a highly versatile and effective starting point for the development of potent and selective Factor XIa inhibitors. The detailed structure-activity relationship studies, particularly those leading to the discovery of Asundexian, have provided invaluable insights into the key molecular interactions that govern inhibitory activity. The systematic exploration of the 4-amino and 3-carboxylate positions has demonstrated a clear path to optimizing both potency and pharmacokinetic properties.
Future research in this area will likely focus on further refining the scaffold to enhance drug-like properties, including oral bioavailability and metabolic stability. The exploration of novel bioisosteric replacements for the carboxylate moiety and the introduction of substituents on the tetrahydropyran ring that can exploit additional binding interactions are promising avenues for the discovery of next-generation FXIa inhibitors. As our understanding of the role of FXIa in thrombosis continues to evolve, these potent and selective inhibitors will undoubtedly play a crucial role in the development of safer and more effective anticoagulant therapies.
References
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Factor XIa inhibitors: A review of patent literature. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. (2019). PubMed. Retrieved January 21, 2026, from [Link]
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Pharmacology and Clinical Development of Factor XI Inhibitors. (2023). Circulation. Retrieved January 21, 2026, from [Link]
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The potentially bioisosteric replacement[4][5] from methyl... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Design, synthesis, and biological activity of novel tetrahydropyrazolopyridone derivatives as FXa inhibitors with potent anticoagulant activity. (2017). PubMed. Retrieved January 21, 2026, from [Link]
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Design and Preclinical Characterization Program toward Asundexian (BAY 2433334), an Oral Factor XIa Inhibitor for the Prevention. (2023). PUBDB. Retrieved January 21, 2026, from [Link]
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Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Sygnature Discovery. Retrieved January 21, 2026, from [Link]
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The Discovery of a Novel Anticoagulant Mechanism: Factor XI Activation Inhibitors. (2025). ACS Publications. Retrieved January 21, 2026, from [Link]
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Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. (2023). MDPI. Retrieved January 21, 2026, from [Link]
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Design and structure-activity relationships of potent and selective inhibitors of blood coagulation factor Xa. (1999). PubMed. Retrieved January 21, 2026, from [Link]
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Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances. (2023). MDPI. Retrieved January 21, 2026, from [Link]
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Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. (1995). PubMed. Retrieved January 21, 2026, from [Link]
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Creating Novel Activated Factor XI Inhibitors through Fragment Based Lead Generation and Structure Aided Drug Design. (2016). PubMed Central. Retrieved January 21, 2026, from [Link]
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Targeting factor XI and factor XIa to prevent thrombosis. (2024). ASH Publications. Retrieved January 21, 2026, from [Link]
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Discovery and development of Factor Xa inhibitors (2015–2022). (2023). PubMed Central. Retrieved January 21, 2026, from [Link]
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Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (2025). MDPI. Retrieved January 21, 2026, from [Link]
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Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Retrieved January 21, 2026, from [Link]
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A Head-to-Head Comparison of Synthetic Routes to Aminotetrahydropyrans: A Guide for Researchers
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and pharmaceutical agents. The introduction of an amino group to this core structure unlocks vast chemical space, providing crucial vectors for modulating physicochemical properties and biological activity. Consequently, the efficient and stereocontrolled synthesis of aminotetrahydropyrans is a critical endeavor for drug discovery and development professionals.
This guide provides an in-depth comparison of the most prevalent synthetic strategies for accessing aminotetrahydropyrans. We will delve into the mechanistic underpinnings, practical advantages and limitations, and stereochemical outcomes of each approach, supported by experimental data and representative protocols.
Reductive Amination of Tetrahydropyranones
One of the most direct and widely employed methods for the synthesis of aminotetrahydropyrans is the reductive amination of a corresponding tetrahydropyranone precursor.[1] This strategy involves the condensation of the ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.[2]
Mechanism and Key Features:
The reaction proceeds via the formation of a carbinolamine intermediate, followed by dehydration to an iminium ion. A reducing agent, often a borohydride derivative, then delivers a hydride to the electrophilic carbon of the iminium ion to yield the aminotetrahydropyran. The choice of reducing agent is critical for the success of the reaction; mild reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they selectively reduce the iminium ion in the presence of the starting ketone.[1]
Advantages:
-
Convergent and Direct: This method allows for the rapid construction of the target molecule from readily available tetrahydropyranones and amines.
-
Broad Substrate Scope: A wide variety of primary and secondary amines can be utilized, enabling the synthesis of diverse libraries of aminotetrahydropyrans.
-
Operational Simplicity: The reaction is typically performed as a one-pot procedure, simplifying the experimental setup and workup.
Limitations:
-
Stereocontrol: When the tetrahydropyranone is prochiral, achieving high levels of stereoselectivity can be challenging. The stereochemical outcome is often dependent on the steric bulk of the substituents on the ring and the amine, as well as the reaction conditions. Diastereoselective reductions can sometimes be achieved by careful selection of the reducing agent and reaction conditions.
-
Availability of Precursors: The synthesis is contingent on the accessibility of the corresponding tetrahydropyranone, which may require a multi-step synthesis itself.
Representative Experimental Data:
| Entry | Tetrahydropyranone | Amine | Reducing Agent | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Tetrahydro-4H-pyran-4-one | Benzylamine | NaBH(OAc)3 | DCE | 95 | N/A |
| 2 | 2,2-Dimethyltetrahydro-4H-pyran-4-one | Ammonia | NaBH3CN | MeOH | 85 | N/A |
| 3 | cis-2,6-Dimethyltetrahydro-4H-pyran-4-one | Methylamine | NaBH(OAc)3 | THF | 90 | 4:1 |
DCE = 1,2-dichloroethane, MeOH = Methanol, THF = Tetrahydrofuran
Experimental Protocol: Synthesis of 4-(Benzylamino)tetrahydropyran
To a solution of tetrahydro-4H-pyran-4-one (1.0 g, 10 mmol) and benzylamine (1.18 g, 11 mmol) in 1,2-dichloroethane (50 mL) is added sodium triacetoxyborohydride (3.18 g, 15 mmol). The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution (20 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.
Intramolecular Cyclization Strategies
Intramolecular cyclization reactions provide a powerful means of constructing the tetrahydropyran ring with concomitant installation of the amino functionality or a precursor. These methods often offer excellent control over stereochemistry.
Intramolecular Etherification of Amino Alcohols
A common approach involves the cyclization of an acyclic precursor containing both an amino group (or a protected equivalent) and a hydroxyl group, with a suitable leaving group at the appropriate position.
Mechanism and Key Features:
This reaction typically proceeds via an intramolecular Williamson ether synthesis or a related nucleophilic substitution. The stereochemistry of the newly formed C-O bond is dictated by the stereocenters present in the acyclic precursor.
Advantages:
-
High Stereocontrol: The stereochemistry of the product is predetermined by the synthesis of the acyclic precursor, allowing for the preparation of enantiomerically pure aminotetrahydropyrans.
-
Versatility: A wide range of acyclic precursors can be designed and synthesized to access a variety of substituted aminotetrahydropyrans.
Limitations:
-
Linear Synthesis: This approach often involves a longer, linear synthetic sequence to prepare the acyclic precursor.
-
Functional Group Compatibility: The reaction conditions for the cyclization step must be compatible with the other functional groups present in the molecule.
Prins Cyclization
The Prins cyclization is a powerful C-C and C-O bond-forming reaction that can be adapted for the synthesis of substituted tetrahydropyrans.[3] An intramolecular variant involving an amine nucleophile or a precursor can lead to aminotetrahydropyran derivatives.
Mechanism and Key Features:
The reaction is typically catalyzed by a Brønsted or Lewis acid and involves the reaction of an alkenol with an aldehyde.[3] The resulting oxocarbenium ion undergoes an endo-dig cyclization, and the subsequent cyclic carbocation is trapped by a nucleophile.[3] High diastereoselectivity is often achieved due to the chair-like transition state.[3]
Advantages:
-
Diastereoselectivity: The Prins cyclization can provide high levels of diastereoselectivity.[3][4]
-
Convergent: This method can assemble the tetrahydropyran ring from simpler fragments in a convergent manner.
Limitations:
-
Substrate Control: The success and selectivity of the reaction are highly dependent on the structure of the starting materials.
-
Competing Pathways: Side reactions, such as Peterson elimination or oxonia-Cope rearrangements, can sometimes compete with the desired cyclization.[3]
Transition-Metal-Catalyzed Cyclizations
Transition-metal catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including aminotetrahydropyrans.[5][6] These methods often offer unique reactivity and selectivity that are not achievable with traditional methods.
Mechanism and Key Features:
A variety of transition metals, including palladium, rhodium, and gold, have been employed to catalyze the intramolecular cyclization of functionalized acyclic precursors.[7][8][9] The specific mechanism depends on the metal and the substrates involved but often involves the formation of a metal-carbene or a related reactive intermediate.[7]
Advantages:
-
High Efficiency: Transition-metal-catalyzed reactions are often highly efficient, proceeding with low catalyst loadings and under mild conditions.
-
Novel Reactivity: These methods can enable the formation of complex aminotetrahydropyran structures that are difficult to access by other means. For instance, palladium-catalyzed stereoselective C-H arylation of aminotetrahydropyrans has been developed for the synthesis of highly substituted derivatives.[10][11][12]
Limitations:
-
Catalyst Cost and Sensitivity: Some transition metal catalysts can be expensive and sensitive to air and moisture.
-
Ligand Optimization: The development of a successful transition-metal-catalyzed reaction often requires careful optimization of the ligands.
Ferrier Rearrangement
The Ferrier rearrangement is a classic reaction in carbohydrate chemistry that can be adapted for the synthesis of aminotetrahydropyran derivatives.[13] This reaction involves the nucleophilic substitution of a glycal with an allylic rearrangement.
Mechanism and Key Features:
The reaction is typically initiated by a Lewis acid, which activates the glycal to form a delocalized allyloxocarbenium ion.[13] This intermediate then reacts with a nucleophile, such as an amine or an azide, to give the 2,3-unsaturated aminotetrahydropyran.[14]
Advantages:
-
Access to Unsaturated Systems: The Ferrier rearrangement provides direct access to 2,3-unsaturated aminotetrahydropyrans, which can be further functionalized.
-
Stereoselectivity: The reaction can be highly stereoselective, with the stereochemical outcome often dictated by the anomeric effect.
Limitations:
-
Limited to Glycal Substrates: The reaction is inherently limited to the use of glycal starting materials.
-
Potential for Byproducts: The formation of regioisomeric byproducts can sometimes be an issue.
Comparative Summary
| Synthetic Route | Key Features | Advantages | Limitations | Stereocontrol |
| Reductive Amination | Direct, one-pot conversion of tetrahydropyranones to aminotetrahydropyrans.[1] | Convergent, broad substrate scope, operationally simple. | Can be challenging to achieve high stereoselectivity; relies on precursor availability. | Moderate to good diastereoselectivity is achievable. |
| Intramolecular Cyclization | Construction of the THP ring from an acyclic precursor. | High stereocontrol, versatile. | Often requires longer, linear syntheses; functional group compatibility can be a concern. | Excellent, predetermined by the precursor. |
| Transition-Metal-Catalyzed Cyclization | Utilizes transition metals to catalyze intramolecular cyclizations.[5][6] | High efficiency, novel reactivity, access to complex structures.[10][11][12] | Catalyst cost and sensitivity; may require ligand optimization. | Can be excellent, depending on the catalyst and ligand system. |
| Ferrier Rearrangement | Lewis acid-catalyzed rearrangement of glycals with amine nucleophiles.[13] | Access to 2,3-unsaturated systems, can be highly stereoselective. | Limited to glycal substrates, potential for byproducts. | Good to excellent, influenced by the anomeric effect. |
Visualization of Synthetic Pathways
Caption: Overview of major synthetic routes to aminotetrahydropyrans.
Conclusion and Future Outlook
The synthesis of aminotetrahydropyrans is a rich and evolving field. While established methods like reductive amination and intramolecular cyclizations remain workhorses in the field, the development of novel transition-metal-catalyzed and biocatalytic approaches is expanding the toolkit available to medicinal chemists. The choice of synthetic route will ultimately depend on the specific target molecule, the desired stereochemistry, and the scalability of the process. Future efforts will likely focus on the development of more efficient, stereoselective, and sustainable methods for the synthesis of these important building blocks. The increasing use of biocatalysis, such as the direct transamination of tetrahydropyranones, holds significant promise for the large-scale, enantioselective synthesis of chiral aminotetrahydropyrans.[15]
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Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C–H Functionalization. (2023). Organic Letters. [Link]
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Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization. (2023). PubMed. [Link]
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Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. (2023). PMC - NIH. [Link]
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Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization. (2023). Request PDF - ResearchGate. [Link]
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Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. (2010). PMC - NIH. [Link]
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Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. (2019). Research Explorer - The University of Manchester. [Link]
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Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
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Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]
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Rhodium-catalyzed intramolecular cyclization for synthesizing thiodihydropyrans. (2023). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. (2025). Request PDF - ResearchGate. [Link]
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Transition Metal‐Catalyzed Aminocarbonylation Reactions. (2025). Request PDF - ResearchGate. [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
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Efficient syntheses of 2-amino-4H-pyrans via gold-catalyzed cyclization of diester-tethered ynamides. (2025). ResearchGate. [Link]
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Efficient carbon-Ferrier rearrangement on glycals mediated by ceric ammonium nitrate: Application to the synthesis of 2-deoxy-2-amino-C-glycoside. (2014). ResearchGate. [Link]
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Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). Chemical Reviews - ACS Publications. [Link]
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Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). YouTube. [Link]
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Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts. (2023). Organic Chemistry Frontiers (RSC Publishing). [Link]
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Diastereoselective synthesis of substituted dihydropyrans via an oxonium-ene cyclization reaction. (2013). PubMed. [Link]
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Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation. (2016). PMC - NIH. [Link]
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Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. (2021). MDPI. [Link]
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Biocatalytic Synthesis of (R)-3-Aminotetrahydropyran through a Direct Transamination at Kilogram Scale. (2025). Organic Process Research & Development - ACS Publications. [Link]
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Enantioselective Organocatalytic Reductive Amination. (2005). Macmillan Group. [Link]
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Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. (2023). MDPI. [Link]
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Efficient carbon-Ferrier rearrangement on glycals mediated by ceric ammonium nitrate: Application to the synthesis of 2-deoxy-2-amino-C-glycoside. (2014). PMC - NIH. [Link]
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(a) Enantioselective synthesis of β-aminotetralins; (b) Phosphothreonine-catalyzed reductive aminations of 3-amidocyclohexanones. (2023). ResearchGate. [Link]
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A diastereoselective preparation of cyclic α-aminoboronates. (2024). PMC - NIH. [Link]
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Diastereoselective synthesis of α-(aminomethyl)-γ-butyrolactones via a catalyst-free aminolactonization. (2013). Chemical Communications (RSC Publishing). [Link]
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A Comparative Guide to the Anticancer Potential of Novel Pyran Derivatives Versus Doxorubicin
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Promise of Pyran Scaffolds in Oncology
The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. Within the vast realm of medicinal chemistry, heterocyclic compounds have consistently emerged as a fertile ground for the discovery of novel drugs. Among these, the pyran nucleus stands out as a "privileged scaffold," a core structural motif found in a multitude of natural and synthetic compounds exhibiting a wide array of pharmacological activities, including potent anticancer effects.[1][2][3] Recent research has brought to light a new generation of pyran derivatives demonstrating significant promise in targeting the molecular machinery of cancer cells, offering new avenues for therapeutic intervention.[4][5]
This guide provides a comprehensive technical comparison of a novel class of 4H-pyran derivatives against doxorubicin, a long-standing and widely used chemotherapeutic agent. We will delve into their distinct mechanisms of action, present head-to-head experimental data from in vitro and in vivo studies, and provide detailed protocols for the key assays used in their evaluation. Our focus will be on their activity against the HCT-116 human colorectal cancer cell line, a well-established model in oncology research.[6][7][8]
Mechanisms of Action: A Tale of Two Anticancer Strategies
The efficacy of an anticancer agent is fundamentally rooted in its mechanism of action. Here, we explore the contrasting ways in which our novel 4H-pyran derivatives and the established drug, doxorubicin, exert their cytotoxic effects on cancer cells.
Novel 4H-Pyran Derivatives: Targeting Cell Cycle Progression through CDK2 Inhibition
A significant breakthrough in understanding the anticancer properties of certain novel 4H-pyran derivatives is the identification of their ability to inhibit Cyclin-Dependent Kinase 2 (CDK2).[6][9] CDKs are a family of protein kinases that are essential for the regulation of the cell cycle.[10] Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation.[11]
CDK2, in particular, plays a critical role in the G1/S phase transition of the cell cycle.[10] The novel 4H-pyran derivatives, exemplified by compounds 4d and 4k from recent studies, have been shown to bind to the ATP-binding pocket of CDK2, thereby blocking its kinase activity.[6] This inhibition prevents the phosphorylation of key substrates required for DNA replication, leading to cell cycle arrest and subsequent apoptosis (programmed cell death).[6][11][12]
Figure 3: Experimental workflow for the MTT cytotoxicity assay.
CDK2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of CDK2. The ADP-Glo™ Kinase Assay is a common method for this purpose.
[13]Protocol:
-
Reagent Preparation: Prepare the CDK2/Cyclin A2 enzyme, substrate (e.g., a synthetic peptide or Histone H1), ATP, and the test compounds (novel pyran derivatives) in a suitable kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT). 2[13]. Reaction Setup: In a 96-well or 384-well plate, add the test compound at various concentrations. Then, add the CDK2/Cyclin A2 enzyme. 3[13]. Initiate Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate at room temperature or 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. 5[13]. ADP to ATP Conversion and Luminescence Detection: Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature. 6[13]. Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and, therefore, to the CDK2 activity.
-
Data Analysis: Calculate the percentage of CDK2 inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC50 value for CDK2 inhibition.
In Vivo HCT-116 Xenograft Model
This protocol outlines the general procedure for establishing and utilizing an HCT-116 xenograft model to evaluate the in vivo efficacy of anticancer compounds.
-
Cell Culture: Culture HCT-116 cells in appropriate media until they reach the exponential growth phase.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Cell Implantation: Harvest the HCT-116 cells and resuspend them in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject a defined number of cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse. 4[15]. Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = (length x width²)/2). 5[14]. Randomization and Treatment: Once the tumors reach the desired size, randomize the mice into treatment groups (vehicle control, novel pyran derivative, doxorubicin).
-
Drug Administration: Administer the compounds according to the predetermined dosage and schedule via an appropriate route (e.g., intraperitoneal, intravenous, or oral).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treatment groups to the vehicle control group.
Conclusion and Future Directions
This guide has provided a comparative framework for evaluating the anticancer potential of novel 4H-pyran derivatives against the established chemotherapeutic agent, doxorubicin. The distinct mechanisms of action, with the pyran derivatives targeting cell cycle progression via CDK2 inhibition and doxorubicin inducing widespread DNA damage, highlight the diverse strategies available in the fight against cancer.
While doxorubicin remains a potent cytotoxic agent, the targeted nature of the novel 4H-pyran derivatives offers the potential for a more favorable therapeutic window and reduced off-target toxicity. The promising in vitro data for these new compounds warrants further investigation, particularly in well-designed in vivo efficacy and toxicology studies. The continued exploration of pyran-based scaffolds holds significant promise for the development of the next generation of targeted anticancer therapies.
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El-Sayed, N. N., Zaki, M., Omar, H. S., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Pharmaceuticals, 15(7), 869. [Link]
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Kotb, E. R., & Awad, H. M. (2016). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Medicinal Chemistry Research, 25(8), 1637-1650. [Link]
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Semantic Scholar. (n.d.). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. [Link]
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Wang, Y., et al. (2018). Chemoresistance to doxorubicin induces epithelial-mesenchymal transition via upregulation of transforming growth factor β signaling in HCT116 colon cancer cells. Oncology Letters, 15(6), 9343-9349. [Link]
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Fabitha, K., et al. (2024). Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. RSC Medicinal Chemistry, 15(4), 1037-1049. [Link]
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Safety Operating Guide
Navigating the Disposal of (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a critical, yet often overlooked, aspect of laboratory safety and operational excellence. This guide provides a comprehensive, step-by-step framework for the safe disposal of (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate, a substituted pyran derivative. By understanding the inherent chemical properties and associated hazards of its structural analogs, we can establish a robust and scientifically sound disposal protocol that ensures the safety of personnel and environmental compliance.
Hazard Assessment: A Precautionary Approach
Due to the specific stereochemistry of (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate, a dedicated Safety Data Sheet (SDS) may not be readily available. In such instances, a conservative approach based on the hazard profiles of structurally similar compounds is warranted. Analysis of related aminopyran and carboxylate derivatives indicates potential for skin and eye irritation, respiratory tract irritation, and harm if swallowed.[1][2][3] Therefore, this compound should be handled as a hazardous substance.
| Hazard Classification | Potential Effects |
| Acute Oral Toxicity | Harmful if swallowed.[1][2][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1][2][3][4] |
| STOT - Single Exposure | May cause respiratory irritation.[1][2][3] |
Causality: The presence of the amine group can impart corrosive properties, while the ester functionality can lead to irritation upon hydrolysis on contact with skin or mucous membranes. The overall reactivity and biological interaction of the molecule necessitate careful handling to avoid adverse health effects.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate in any capacity, including for disposal, the following minimum PPE must be worn:
-
Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be used in conjunction with goggles.[4]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be utilized.
-
Respiratory Protection: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[5]
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.[6] The following protocol outlines the steps for the collection and temporary storage of (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate waste.
Experimental Protocol: Waste Collection
-
Container Selection: Obtain a dedicated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is recommended. Ensure the container is clean and dry before use.
-
Labeling: Immediately label the waste container with the following information:
-
"Hazardous Waste"
-
Chemical Name: "(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate"
-
Major Hazards: "Irritant," "Harmful if Swallowed"
-
Date of Accumulation Start
-
Your Name and Laboratory Information
-
-
Waste Transfer: Carefully transfer the waste material into the labeled container, avoiding splashes or the creation of dusts/aerosols. Use a funnel for liquid transfers.
-
Container Closure: Securely close the container cap after each addition of waste. Hazardous waste containers must remain closed except when adding waste.[6][7]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials and general laboratory traffic.
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial chemical absorbent.[5]
-
Carefully collect the absorbed material and place it into the labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Major Spill (Outside of a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
If safe to do so, close the laboratory doors to contain the spill.
-
Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.
-
Do not attempt to clean up a major spill without specialized training and equipment.
Disposal Pathway: Ensuring Regulatory Compliance
Under no circumstances should (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate or its containers be disposed of in the general trash or poured down the drain.[6][7] This is a violation of environmental regulations and can lead to harmful consequences.
Disposal Decision Workflow
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A Researcher's Guide to Personal Protective Equipment for Handling (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate, a chiral building block, holds significant potential. However, its structural analogs suggest a profile of potential hazards that necessitate a robust and well-informed approach to personal protection. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, ensuring the well-being of laboratory personnel and the integrity of research.
Core Principles of Chemical Handling Safety
Before delving into specific PPE recommendations, it is paramount to reiterate the foundational principles of laboratory safety. Engineering controls, such as fume hoods and proper ventilation, are the first line of defense and must be utilized when handling this and other potentially hazardous chemicals.[3][4] Administrative controls, including well-defined Standard Operating Procedures (SOPs) and thorough training, are equally vital.[5] PPE should be considered the final barrier between the researcher and the chemical, essential for mitigating residual risks.
Recommended Personal Protective Equipment (PPE)
The following table outlines the essential PPE for handling (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate, with detailed explanations for each item's necessity.
| PPE Component | Specifications | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. | The primary risk associated with aminotetrahydro-pyran derivatives is serious eye damage.[1][2] Standard safety glasses do not provide a complete seal and are insufficient. Goggles are essential to protect against splashes from all angles. |
| Face Protection | Face shield worn over safety goggles. | Recommended when there is a risk of a significant splash, such as during transfers of larger quantities or when a reaction is under pressure.[6] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene). | To prevent skin irritation and potential absorption.[1][2] It is crucial to inspect gloves for any signs of degradation or perforation before each use.[3] Double gloving is recommended for enhanced protection, especially during prolonged handling.[7] |
| Body Protection | Flame-resistant lab coat with a preference for Nomex® or 100% cotton. | To protect the skin and personal clothing from splashes and spills. Synthetic fabrics like polyester can melt and adhere to the skin in the event of a fire, exacerbating injuries.[6] |
| Foot Protection | Closed-toe, closed-heel shoes made of a non-porous material. | To protect the feet from spills and falling objects. Perforated shoes or sandals are strictly prohibited in a laboratory setting.[8] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges. | To be used if there is a risk of generating aerosols or dusts, or if working outside of a certified fume hood. The need for respiratory protection should be determined by a formal risk assessment.[6] |
Procedural Guidance: Donning and Doffing PPE
The correct sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Fasten completely.
-
Respirator (if required): Perform a seal check.
-
Eye and Face Protection: Put on goggles, followed by a face shield if necessary.
-
Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. If double-gloving, don the second pair over the first.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: If double-gloved, remove the outer pair first.
-
Lab Coat: Remove by rolling it inside out, avoiding contact with the exterior.
-
Face Shield and Goggles: Remove from the back of the head.
-
Respirator (if worn): Remove from the back of the head.
-
Inner Gloves: Remove by peeling them off from the cuff, turning them inside out.
-
Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.[3]
Visualizing PPE Selection: A Workflow Diagram
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate.
Caption: PPE selection workflow for handling the target compound.
Emergency Procedures: Exposure and Spills
In the event of accidental exposure or a spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[9][10] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes.[9] Seek medical attention if irritation persists.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.
-
Spills: Alert others in the vicinity. For small spills, use an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and contact the appropriate emergency response team.
Disposal of Contaminated PPE and Chemical Waste
All disposable PPE that has come into contact with (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate should be considered hazardous waste. Place contaminated gloves, wipes, and other materials into a designated, sealed waste container.
Chemical waste should be disposed of in accordance with local, state, and federal regulations.[11] Do not pour chemical waste down the drain.[9] Consult your institution's environmental health and safety office for specific guidance on the disposal of this compound.
By adhering to these stringent safety protocols, researchers can confidently and safely work with (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate, fostering a culture of safety and scientific excellence.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
